4-Chloro-3-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSYKRYVQOBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343488 | |
| Record name | 4-Chloro-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400752-98-9 | |
| Record name | 4-Chloro-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-nitro-1H-pyrazole chemical properties
An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications
Executive Summary
This compound is a pivotal heterocyclic compound, distinguished by its unique arrangement of chloro and nitro functional groups on a pyrazole core. This structure imparts a specific reactivity profile that renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The electron-withdrawing nature of both substituents activates the pyrazole ring for certain transformations while providing two distinct sites for functionalization. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, characteristic reactivity, and its burgeoning role in the creation of advanced pharmaceutical agents.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its key identifiers and properties are critical for its use in experimental settings. While some sources refer to isomers, this guide focuses on the title compound, with data synthesized from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 400752-98-9 | [1] |
| Molecular Formula | C₃H₂ClN₃O₂ | [1][2] |
| Molecular Weight | 147.52 g/mol | [3] |
| Monoisotopic Mass | 146.98355 Da | [2] |
| Appearance | Solid (form may vary) | [4] |
| Storage | Room temperature | [3] |
| Purity | Typically ≥97% | [3] |
A related isomer, 3-chloro-4-nitro-1H-pyrazole, has the CAS number 35852-75-6.[3] It is crucial for researchers to verify the specific isomer required for their synthetic route.
Structural Representation
The structure of this compound is fundamental to understanding its reactivity. The positions of the substituents create a unique electronic landscape on the heterocyclic ring.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The pyrazole scaffold is a cornerstone of heterocyclic chemistry, with numerous established synthetic routes.[5] The specific functionalization pattern of this compound can be achieved through various methods, including direct functionalization of a pre-formed pyrazole ring.
Synthetic Pathways
One effective method for the synthesis of 4-chloropyrazoles is through electrochemical chlorination. This technique offers a controlled and often high-yield approach to halogenation.[6] The synthesis of a nitro-substituted pyrazole can follow this chlorination step, or begin with a nitrated precursor.
A general and illustrative synthetic approach involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with hydrazine, a method known as the Knorr pyrazole synthesis.[7] For more complex pyrazoles, 1,3-dipolar cycloaddition reactions are also a powerful tool.[7][8]
Caption: Role as a versatile intermediate in chemical synthesis.
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. While a detailed spectrum is dependent on the specific solvent and instrument conditions, general expected characteristics can be outlined.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key feature would be the signal for the C5-H proton, which would appear as a singlet. The N1-H proton signal would also be present, typically as a broad singlet at a higher chemical shift, the exact position of which is highly dependent on solvent and concentration. [9]* ¹³C NMR: The carbon spectrum will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5), with their chemical shifts influenced by the attached chloro and nitro groups.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching (typically a broad band around 3100-3300 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (strong bands typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-Cl stretching vibrations. [10]* Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [11][12]Causes skin and serious eye irritation. [13]May cause respiratory irritation. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [12][14]Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid all personal contact, including inhalation. [12]Wash hands and any exposed skin thoroughly after handling. [13]Keep containers securely sealed when not in use.
-
Storage: Store in a dry, cool, and well-ventilated place. [15]* In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [13] * Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. [13] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [13] Always consult the full Safety Data Sheet (SDS) from the supplier before use.
-
References
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PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
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PubChemLite. 4-chloro-1-methyl-3-nitro-1h-pyrazole. [Link]
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Organic Syntheses. A. 5-Benzod[1][11]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]
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PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. [Link]
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World Journal of Pharmaceutical Research. SYNTHESIS CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES. [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
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PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]
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PubChem. 1H-Pyrazole, 4-chloro-. [Link]
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National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Open Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
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PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubChemLite. This compound. [Link]
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SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid - 1H NMR Spectrum. [Link]
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ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
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Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
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MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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National Center for Biotechnology Information. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
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National Center for Biotechnology Information. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
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4-Chloro-3-nitro-1H-pyrazole CAS number
An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole (CAS: 400752-98-9)
Executive Summary
This compound is a halogenated nitro-substituted heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its unique substitution pattern, featuring electrophilic and nucleophilic centers, renders it a versatile building block for the synthesis of more complex molecular architectures. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's fundamental properties, a detailed synthetic protocol, analytical characterization, reactivity profile, and critical safety information. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower effective decision-making in the laboratory.
Physicochemical and Structural Properties
This compound is a solid at room temperature, characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The "1H" designation indicates that the nitrogen at position 1 is protonated, though it can exist in tautomeric forms. The electron-withdrawing nature of both the chloro and nitro substituents significantly influences the electronic properties of the pyrazole ring, impacting its acidity and reactivity.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 400752-98-9 | [2][3][4] |
| Molecular Formula | C₃H₂ClN₃O₂ | [2][3][4] |
| Molecular Weight | 147.52 g/mol | [4][5] |
| MDL Number | MFCD01114991 | [3][4] |
| Synonyms | 4-chloro-5-nitro-1H-pyrazole | [6] |
| Hazard | Irritant |[4] |
Synthesis and Purification
The synthesis of this compound is most logically achieved via the direct chlorination of the readily available precursor, 3-nitro-1H-pyrazole. This approach is favored because electrophilic substitution on the pyrazole ring is facile at the C4 position, which is activated by the two ring nitrogens and not sterically hindered.
Retrosynthetic Analysis
The synthetic strategy hinges on a single, high-yielding transformation: the electrophilic chlorination of a pre-functionalized pyrazole core. The nitro group is installed first as it directs the subsequent halogenation to the desired position and is stable to the chlorination conditions.
Caption: Retrosynthetic path for this compound.
Recommended Synthetic Protocol: Electrophilic Chlorination
This protocol is adapted from established methods for the C4-chlorination of pyrazoles.[7][8] The use of sodium hypochlorite in an aqueous or mixed solvent system provides a safe, scalable, and cost-effective source of electrophilic chlorine. The reaction proceeds as the pyrazole nitrogen atoms activate the C4 position for attack.
Step-by-Step Methodology:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-nitro-1H-pyrazole (1.0 eq) in water (approx. 10-15 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with gentle stirring. Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts.
-
Reagent Addition: Add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.1-1.2 eq) dropwise via the dropping funnel over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.
-
Quenching & Isolation: Once the reaction is complete, quench any excess hypochlorite by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide-starch paper is negative. The product, which is typically a solid, will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove inorganic salts and then with a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.
Purification and Work-up
The crude product is often of high purity. If further purification is required, recrystallization is the preferred method.
-
Recrystallization: A suitable solvent system is typically an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic methods. The expected data, based on its structure and analysis of similar compounds, are summarized below.[9]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | A single, broad singlet for the N-H proton (δ > 10 ppm) and a sharp singlet for the C5-H proton (δ ≈ 8.0-8.5 ppm). The exact chemical shifts can vary with solvent and concentration. |
| ¹³C NMR | Three signals are expected for the pyrazole carbons. The C3 and C4 carbons will be significantly deshielded due to the attached nitro and chloro groups, respectively. The C5 carbon will appear at a more upfield chemical shift. |
| IR Spectroscopy | Characteristic peaks include a broad N-H stretch (~3100-3300 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretching vibrations (~700-800 cm⁻¹). |
| Mass Spec. (EI) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |
Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key functional components: the N-H proton, the C4-chloro substituent, and the C3-nitro group.
Chemical Reactivity Profile
-
N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.
-
C4-Cl Substitution: The chlorine atom at the C4 position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
C3-NO₂ Reduction: The nitro group is a versatile functional group that can be selectively reduced to an amino group (-NH₂). This transformation introduces a key nucleophilic site, which can be further derivatized through acylation, sulfonylation, or diazotization, opening pathways to a vast array of new analogues.
Role as a Synthetic Building Block
The compound serves as a trifunctional scaffold, allowing for sequential and regioselective modifications to rapidly build molecular complexity. This is a highly desirable attribute in the construction of compound libraries for high-throughput screening in drug discovery.
Caption: Key synthetic transformations of this compound.
Precedent in Medicinal Chemistry
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in drugs with diverse biological activities, including anti-inflammatory (Celecoxib), anticancer, and antimicrobial agents.[10][11][12] The ability to introduce substituents at the C3, C4, and N1 positions of the pyrazole ring allows for precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[13] Therefore, this compound represents a high-value starting material for generating novel pyrazole derivatives in the pursuit of new therapeutic agents.[1]
Safety and Handling
As a nitro-substituted and chlorinated heterocyclic compound, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from closely related structures indicates potential hazards.[14]
Hazard Profile:
-
Irritant: Expected to be a skin and serious eye irritant.[4][15][16]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14][17]
Recommended Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]
-
Exposure Avoidance: Avoid all personal contact. Prevent the generation of dust. Ensure containers are kept tightly sealed when not in use.[17]
-
Spill Response: In case of a spill, clean up immediately using dry methods (e.g., sweeping or vacuuming with appropriate equipment) to avoid generating dust.[17]
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[15]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
This compound is a strategically important chemical intermediate for research and development. Its well-defined structure, coupled with a versatile reactivity profile, provides chemists with a powerful tool for synthesizing novel pyrazole-containing molecules. By understanding its properties, synthesis, and safe handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and agrochemicals.
References
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4-Chloro-3-nitro-1H-pyrazole molecular weight
An In-depth Technical Guide: 4-Chloro-3-nitro-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a halogenated and nitrated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro and nitro substituents on the pyrazole core, make it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications, particularly in the realm of drug discovery. With a molecular weight of 147.52 g/mol , this compound serves as a key intermediate for creating targeted therapeutic agents and functional organic materials.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and properties. These data are critical for reaction planning, analytical characterization, and safety assessments.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Canonical SMILES: C1=C(C(=NN1)[O-])Cl
-
InChI Key: KXSYKRYVQOBQJM-UHFFFAOYSA-N[4]
Physicochemical Data
The quantitative properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 147.52 g/mol | [1][2] |
| Monoisotopic Mass | 146.98355 Da | [4] |
| Physical State | Solid (predicted) | |
| Storage Temperature | Room temperature | [2] |
| Purity (Typical) | ≥97% | [2] |
Spectroscopic Profile
While specific spectral data for this exact isomer is not broadly published, a comparative analysis with related 4-halogenated pyrazoles provides a strong predictive framework for its characterization.[5]
-
¹H NMR: The proton on the pyrazole ring (C5-H) is expected to appear as a singlet in the aromatic region. The N-H proton will likely be a broad singlet, with its chemical shift highly dependent on the solvent and concentration. The electron-withdrawing nature of the chloro and nitro groups will shift the C5-H proton downfield compared to unsubstituted pyrazole.
-
¹³C NMR: Three distinct carbon signals are expected. The carbon atoms attached to the nitro group (C3) and the chlorine atom (C4) will be significantly influenced by these substituents.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (typically broad, ~3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Synthesis and Purification
The regioselective synthesis of substituted pyrazoles is a critical challenge in organic chemistry. The protocol described here is based on an efficient electrochemical method, which offers high yields and good control over the reaction.
Rationale for Synthetic Strategy
Direct functionalization of the pyrazole ring can be complex due to the presence of two nitrogen atoms and multiple reactive carbon positions. An electrochemical approach provides a robust method for direct chlorination. The synthesis of this compound can be effectively achieved via the direct chlorination of its precursor, 3-nitropyrazole. This method avoids harsh reagents and provides a high yield of the desired 4-chloro product.[6]
Recommended Protocol: Electrosynthesis
This protocol details the galvanostatic diaphragm electrolysis method for the chlorination of 3-nitropyrazole. The efficiency of this process for producing the target compound has been reported to be approximately 79%.[6]
Step 1: Cell Preparation
-
Set up a diaphragm electrolysis cell equipped with a platinum (Pt) anode and a suitable cathode. The diaphragm is crucial for separating the anodic and cathodic compartments, preventing unwanted side reactions.
Step 2: Electrolyte and Substrate Preparation
-
Prepare an aqueous solution of sodium chloride (NaCl) to serve as the source of chlorine.
-
Dissolve the starting material, 3-nitropyrazole (C₃H₃N₃O₂), in the anolyte (the solution in the anode compartment).
Step 3: Electrolysis
-
Conduct the electrolysis under galvanostatic conditions (constant current). The Pt anode facilitates the oxidation of chloride ions (Cl⁻) to generate the active chlorinating species.
-
The 3-nitropyrazole in the anolyte is then chlorinated at the C4 position, which is activated for electrophilic substitution.
Step 4: Work-up and Isolation
-
Upon completion of the reaction (monitored by techniques like TLC or GC-MS), neutralize the reaction mixture.
-
Extract the product using a suitable organic solvent, such as chloroform (CHCl₃).
-
Combine the organic fractions, dry them over an anhydrous salt (e.g., CaCl₂), and remove the solvent under reduced pressure.
Step 5: Purification
-
The crude product can be further purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Electrochemical synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The pyrazole ring is an aromatic heterocycle. The introduction of powerful electron-withdrawing groups dramatically alters its reactivity profile, which is a key consideration for its use as a synthetic intermediate.
Influence of Substituents
The chloro and nitro groups are both strongly electron-withdrawing. Their presence at the C4 and C3 positions, respectively, has several important consequences:
-
Deactivation of the Ring: The pyrazole ring is significantly deactivated towards electrophilic aromatic substitution.
-
Increased N-H Acidity: The electron-withdrawing effect increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-arylation reactions, which are common next steps in synthesis.[7]
-
Nucleophilic Aromatic Substitution (SNAAr): The chloro substituent may become susceptible to displacement by strong nucleophiles, a reaction pathway enabled by the activating effect of the adjacent nitro group.
Diagram of Electronic Effects
Caption: Electron-withdrawing effects on the pyrazole ring.
Applications in Research and Drug Development
Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Their wide range of biological activities includes anti-inflammatory, anticancer, and antimicrobial effects.[10][11]
Role as a Versatile Synthetic Intermediate
This compound is not typically an end-product but rather a highly functionalized intermediate. Its three distinct functional handles (N-H, chloro group, nitro group) allow for sequential, regioselective modifications:
-
N-Substitution: The N-H site can be readily alkylated or arylated to introduce diverse side chains, which is a common strategy to modulate solubility, cell permeability, and target binding.
-
C-Cl Modification: The chloro group can be replaced via nucleophilic substitution or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
C-NO₂ Reduction: The nitro group can be reduced to an amine (NH₂), which can then be used for amide bond formation, sulfonylation, or diazotization, opening up a vast array of subsequent chemical transformations.
This trifunctional nature makes it an ideal starting point for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. Some suppliers categorize related compounds as "Protein Degrader Building Blocks," suggesting their utility in the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2]
Safety, Handling, and Storage
Given its structure, this compound should be handled with care, assuming it possesses hazards similar to related nitroaromatic and chlorinated heterocyclic compounds.
Hazard Identification
The following GHS classifications are based on data for structurally similar compounds and should be considered applicable until specific data is generated.
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [12][13] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [12][13] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [12][13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [12][13] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [12][13] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][15]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]
Conclusion
This compound is a strategically important heterocyclic building block with a molecular weight of 147.52 g/mol . Its value lies not in its direct biological activity, but in its potential as a precursor for a wide array of more complex, high-value molecules. The combination of a reactive N-H site, a displaceable chloro group, and a reducible nitro group provides chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis via methods like electrosynthesis, and reactivity is paramount for researchers in drug development and materials science aiming to leverage this versatile intermediate for novel discoveries.
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Introduction: The Strategic Importance of the Pyrazole Scaffold
An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole: A Core Scaffold for Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of clinically approved drugs, demonstrating activities that span anti-inflammatory (e.g., Celecoxib), analgesic (e.g., Difenamizole), and anti-obesity (e.g., Rimonabant) applications.[4][5] The versatility of the pyrazole ring lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing for the precise tuning of steric and electronic features to optimize pharmacological activity.
This guide focuses on a particularly valuable derivative: This compound . The strategic placement of the chloro and nitro groups transforms the simple pyrazole core into a highly reactive and versatile building block for drug development. The nitro group, a powerful electron-withdrawing moiety, significantly influences the electronic landscape of the ring, while the chloro group at the C4 position serves as an excellent leaving group for nucleophilic substitution reactions.[6] This combination enables chemists to introduce a diverse range of functional groups, making this compound an ideal starting point for constructing libraries of novel bioactive compounds. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its structure, synthesis, reactivity, and application.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a small, planar molecule whose reactivity is dictated by the interplay of the pyrazole ring and its substituents.
Caption: 2D Structure of this compound.
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 400752-98-9 | [7] |
| Molecular Formula | C₃H₂ClN₃O₂ | [8] |
| Molecular Weight | 147.52 g/mol | [9] |
| Appearance | Typically a solid | N/A |
| Purity | >97% (Commercially available) | [9] |
Synthesis and Characterization
The synthesis of this compound is a critical process that dictates its availability and cost for research and development. While several halogenation methods for pyrazoles exist, including the use of N-halosuccinimides, electrochemical chlorination offers a clean and efficient route.[10][11]
Recommended Synthetic Route: Electrochemical Chlorination
The electrosynthesis of this compound involves the direct chlorination of its precursor, 3-nitropyrazole, on a platinum anode in an aqueous sodium chloride solution.[10] This method is advantageous as it operates under mild conditions and avoids the use of potentially harsh or hazardous chlorinating agents. The process is highly efficient, with reported yields reaching up to 79%.[10]
Causality of Method Choice: Electrochemical synthesis is selected for its high efficiency and environmental compatibility. The process generates the active chlorinating species in situ from a simple salt solution, minimizing waste and improving safety. The high yield is attributed to the direct and controlled nature of the electrochemical process, which can be fine-tuned by adjusting current density and electrolysis time.[10]
Caption: Workflow for the electrochemical synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from the general procedure for electrochemical chlorination of pyrazoles.[10]
-
Cell Assembly: Assemble a diaphragm electrolysis cell equipped with a platinum anode and a suitable cathode. The anolyte compartment is charged with the starting material and electrolyte.
-
Charging the Cell: To the anodic compartment, add 3-nitropyrazole (10 mmol) and a saturated aqueous solution of sodium chloride (50 mL).
-
Electrolysis: Begin galvanostatic electrolysis at a constant current density of 0.1 A/cm². Maintain vigorous stirring and a temperature of 20-25°C throughout the reaction.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, transfer the anolyte solution to a separatory funnel. Extract the product with chloroform or a suitable organic solvent (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous CaCl₂, and filter. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is paramount. The following table outlines the expected spectroscopic data based on the structure and published data for similar C-nitropyrazoles.[12]
| Technique | Data and Interpretation |
| ¹H NMR | A singlet peak is expected for the C5-H proton, typically in the downfield region (δ > 8.0 ppm) due to the electronic effects of the ring and substituents. The N1-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons are expected. The carbon bearing the nitro group (C3) will be significantly deshielded. The carbon bearing the chlorine (C4) will also be downfield, while the C5 carbon will be the most upfield of the three.[12] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight. A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be a key diagnostic feature. |
| Infrared (IR) | Strong characteristic absorption bands for the nitro group (NO₂) will be present, typically around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). A band for the N-H stretch will also be observed (~3100-3300 cm⁻¹). |
Chemical Reactivity: A Gateway to Molecular Diversity
The primary utility of this compound in drug discovery stems from its predictable and versatile reactivity. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr).
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] The potent electron-withdrawing effect of the adjacent nitro group, combined with the electron-withdrawing nature of the pyrazole nitrogens, makes the C4 carbon highly electrophilic. A nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This activation is crucial, as unactivated aryl halides are generally unreactive towards nucleophiles.
Caption: The two-step Addition-Elimination mechanism of SNAr on the pyrazole core.
Key Transformations
-
N-Substitution: Reaction with primary or secondary amines (e.g., anilines, piperidines) to form 4-amino-3-nitropyrazole derivatives.
-
O-Substitution: Reaction with alcohols or phenols to yield 4-alkoxy/aryloxy-3-nitropyrazoles.
-
S-Substitution: Reaction with thiols to produce 4-thioether derivatives.
-
C-Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to form C-C bonds at the C4 position, although SNAr is often more straightforward.[11]
Experimental Protocol: Representative SNAr Reaction
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-3-nitropyrazole derivative.
Applications in Drug Discovery
The true value of this compound is realized in its application as a scaffold for generating molecules with therapeutic potential. The pyrazole core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets.[1] By leveraging the SNAr reactivity, researchers can rapidly synthesize a library of analogs for screening.
The nitro group, apart from activating the C4 position, can itself be a pharmacophore or can be further modified.[6] For instance, reduction of the nitro group to an amine provides another functional handle for further derivatization, dramatically increasing the accessible chemical space.
The table below illustrates the potential of this scaffold by showing representative classes of bioactive molecules that can be synthesized from this core.
| Derivative Class | Synthetic Transformation | Potential Biological Activity |
| 4-Anilino-pyrazoles | SNAr with substituted anilines | Kinase Inhibitors, Anticancer Agents[14] |
| 4-Piperazino-pyrazoles | SNAr with piperazine derivatives | Antipsychotics, GPCR Modulators |
| 4-Phenoxy-pyrazoles | SNAr with substituted phenols | Herbicides, Antimicrobial Agents |
| 4-(Aminomethyl)-pyrazoles | Reduction of NO₂ to NH₂, then further functionalization | Diverse CNS targets, Enzyme Inhibitors |
Safety and Handling
While specific toxicity data for this compound is not extensively published, related nitroaromatic and chlorinated heterocyclic compounds warrant careful handling. Based on GHS classifications for similar structures like 4-chloro-1-methyl-3-nitro-1H-pyrazole, the compound should be considered harmful.[15]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis is efficient, and its reactivity is dominated by a predictable and highly useful nucleophilic aromatic substitution pathway. This allows for the rapid and systematic creation of diverse molecular libraries built around the pharmacologically validated pyrazole core. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of this scaffold provides a reliable and powerful route to novel chemical entities with the potential to become next-generation therapeutics.
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SpectraBase. (n.d.). 4-chloro-1H-pyrazole-3-carboxylic acid. Retrieved from SpectraBase. Available at: [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from ResearchGate. Available at: [Link]
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Ferreira, I. C. F. R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
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Ashenhurst, J. (2011). Nucleophilic Acyl Substitution. Master Organic Chemistry. Available at: [Link]
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Chem LibreTexts. (n.d.). Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from Chem LibreTexts. Available at: [Link]
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Osuch-Kwiatkowska, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]
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Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from Khan Academy. Available at: [Link]
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The Synthesis of 4-Chloro-3-nitro-1H-pyrazole: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Pathways, Mechanistic Insights, and Practical Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-chloro-3-nitro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the prevalent two-step synthesis commencing from 1H-pyrazole, which involves an initial nitration followed by a regioselective chlorination. This document delves into the mechanistic underpinnings of these electrophilic substitution reactions, offering a rationale for experimental choices and conditions. Detailed, step-by-step protocols for each synthetic transformation are presented, supported by quantitative data and visual representations of the reaction workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical application of this synthesis.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties[1][2]. The specific scaffold of this compound presents a unique combination of functional groups that are amenable to further chemical modifications, making it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the nitro group and the presence of a halogen at the 4-position offer multiple avenues for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.
This guide will elucidate the most common and efficient pathways to this key intermediate, with a primary focus on the synthesis starting from the readily available 1H-pyrazole.
The Predominant Synthetic Pathway: A Two-Step Approach
The most widely employed synthesis of this compound is a sequential two-step process. This methodology leverages the inherent reactivity of the pyrazole ring towards electrophilic substitution. The overall transformation can be visualized as follows:
Caption: Simplified mechanism for the synthesis of 3-nitro-1H-pyrazole.
A common laboratory-scale preparation involves the thermal rearrangement of 1-nitropyrazole.
Starting Material: 1-Nitropyrazole
Reagents and Solvents:
| Reagent/Solvent | Purpose |
| 1-Nitropyrazole | Starting material |
| Benzonitrile | High-boiling solvent for rearrangement |
| Hexane | For precipitation of the product |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-nitropyrazole (e.g., 3.45 g, 30.5 mmol) with benzonitrile (33 mL).[2]
-
Heat the mixture with stirring to 180 °C for approximately 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with hexane and continue stirring for 20 minutes at room temperature to induce precipitation.[2]
-
Collect the precipitated solid by filtration.
-
The resulting solid is 3-nitro-1H-pyrazole, which can be further purified if necessary, though it is often of sufficient purity for the subsequent step. A typical yield is around 91%.[2]
Step 2: Synthesis of this compound
The second step is the regioselective chlorination of the 3-nitro-1H-pyrazole intermediate.
The chlorination of 3-nitro-1H-pyrazole is also an electrophilic aromatic substitution reaction. The nitro group at the C3 position is a deactivating group, which reduces the overall reactivity of the pyrazole ring towards electrophiles. However, it directs the incoming electrophile to the C4 position. The electron density at C4 remains sufficiently high for the electrophilic attack to occur.
The mechanism involves the attack of a chloronium ion (Cl⁺) or a polarized chlorine source on the C4 position of the 3-nitro-1H-pyrazole ring, followed by the loss of a proton to restore aromaticity.
Caption: Simplified mechanism for the chlorination of 3-nitro-1H-pyrazole.
An efficient and environmentally conscious method for the chlorination of 3-nitropyrazole is through electrosynthesis.
Starting Material: 3-Nitro-1H-pyrazole
Reagents and Solvents:
| Reagent/Solvent | Purpose |
| 3-Nitro-1H-pyrazole | Starting material |
| Saturated Sodium Chloride (NaCl) solution | Source of chloride ions and electrolyte |
| Chloroform (CHCl₃) | Organic solvent for product extraction |
| Sodium Carbonate (Na₂CO₃) | For neutralization |
| Calcium Chloride (CaCl₂) | Drying agent |
Protocol:
-
Set up a divided electrochemical cell with a platinum anode and a suitable cathode.
-
In the anodic compartment, place a solution of 3-nitro-1H-pyrazole in a mixture of a saturated aqueous NaCl solution and chloroform.[3]
-
The cathodic compartment should contain a saturated NaCl solution.[3]
-
Conduct the electrolysis under galvanostatic conditions at a controlled temperature (e.g., 15°C).[3]
-
After the passage of the required amount of charge, stop the electrolysis.
-
Neutralize the anolyte by adding sodium carbonate until a pH of 7-8 is reached.[3]
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional chloroform.
-
Combine the organic fractions and dry them over anhydrous calcium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. The yield for this electrochemical chlorination can be as high as 79%.[3]
Alternative Starting Materials and Synthetic Routes
While the two-step synthesis from 1H-pyrazole is the most common, it is important for researchers to be aware of alternative approaches, which may be advantageous depending on the availability of starting materials and desired scale.
One-Pot Synthesis of 3-Nitro-1H-pyrazole
To improve efficiency and reduce the handling of the potentially unstable N-nitropyrazole intermediate, a one-pot synthesis of 3-nitro-1H-pyrazole has been developed. This method involves the nitration of pyrazole to form N-nitropyrazole, followed by an in-situ high-pressure rearrangement in a hydrothermal reactor, thus avoiding the isolation of the intermediate.[1]
Data Summary
The following table summarizes the key quantitative data for the primary synthetic route discussed in this guide.
| Step | Starting Material | Product | Key Reagents | Solvent | Temperature | Yield | Reference |
| 1 | 1-Nitropyrazole | 3-Nitro-1H-pyrazole | - | Benzonitrile | 180 °C | ~91% | [2] |
| 2 | 3-Nitro-1H-pyrazole | This compound | NaCl (in electrosynthesis) | H₂O/CHCl₃ | 15 °C | ~79% | [3] |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of medicinal chemistry research. The two-step pathway involving the nitration of pyrazole followed by the chlorination of the resulting 3-nitro-1H-pyrazole is a reliable and efficient method. A thorough understanding of the underlying electrophilic substitution mechanisms is paramount for optimizing reaction conditions and achieving high yields. The protocols detailed in this guide, along with the mechanistic insights, provide a solid foundation for researchers to confidently synthesize this important building block for the development of novel therapeutic agents.
References
- Bhat, B. A., et al. (2014).
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- ACS Publications. (2022).
- MDPI. (2023).
- NIH. (n.d.).
- PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
-
NIH. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][2][4]riazin-7(6H).
- ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry.
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Spectroscopic data of 4-Chloro-3-nitro-1H-pyrazole
An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 400752-98-9) is a halogenated nitropyrazole derivative of significant interest in synthetic chemistry. Its bifunctional nature, possessing both an electrophilic pyrazole ring and sites for nucleophilic substitution, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Such compounds are foundational in medicinal chemistry and materials science, where the pyrazole core is a well-established pharmacophore. This guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering a predictive and interpretative framework for its identification and characterization. While comprehensive experimental data for this specific molecule is not consolidated in a single public source, this document synthesizes information from analogous compounds and published synthetic reports to construct a reliable spectroscopic profile.
Molecular Structure
The structure of this compound features a five-membered aromatic ring containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4 position and a nitro group at the C3 position. The presence of the tautomerizable proton on one of the ring nitrogens (N1) is a key feature. The strong electron-withdrawing nature of both the chloro and nitro substituents significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
Caption: Molecular structure of this compound.
Synthesis Pathway: Electrosynthesis
A verified method for synthesizing this compound is through the electrochemical chlorination of 3-nitro-1H-pyrazole.[1] This method offers high regioselectivity and good yields, making it an efficient route for targeted synthesis.
Caption: Workflow for the electrosynthesis of this compound.[1]
Experimental Protocol: Electrosynthesis
This protocol is adapted from the reported electrosynthesis of 4-chloro derivatives of pyrazoles.[1]
-
Cell Setup: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.
-
Electrolyte Preparation: A saturated aqueous solution of sodium chloride (NaCl) is prepared to serve as the chlorine source and electrolyte.
-
Reaction Mixture: 3-nitro-1H-pyrazole is dissolved in the aqueous NaCl solution within the cell.
-
Electrolysis: A constant current (galvanostatic conditions) is applied across the electrodes. The electrolysis is carried out at a controlled temperature.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the aqueous reaction mixture is extracted multiple times with an organic solvent (e.g., chloroform). The combined organic layers are dried over an anhydrous salt (e.g., CaCl₂) and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Data & Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to be simple, dominated by two main signals. The powerful deshielding effects of the adjacent nitro group (at C3) and the chlorine atom (at C4) significantly influence the chemical shift of the sole proton on the pyrazole ring.
-
C5-H Proton: The proton at the C5 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. A published report on the synthesis of this compound identifies this signal as a singlet.[1] Due to the electron-withdrawing environment, this proton will be shifted downfield. For comparison, the H5 proton in 3-nitro-1H-pyrazole appears at approximately 8.03 ppm.[2][3] The additional influence of the C4-chloro group is expected to result in a chemical shift in the range of 8.0 - 8.5 ppm .
-
N1-H Proton: The tautomeric proton on the nitrogen (N-H) is expected to be broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton in similar pyrazoles often appears significantly downfield, typically in the range of 13.0 - 14.5 ppm .[2]
| Predicted ¹H NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C5-H | 8.0 - 8.5 (s, 1H) |
| N1-H | 13.0 - 14.5 (br s, 1H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three distinct signals for the pyrazole ring carbons. The chemical shifts are governed by the substitution pattern.
-
C3 Carbon: This carbon is directly attached to the electron-withdrawing nitro group, which typically has a strong deshielding effect. It is also adjacent to two nitrogen atoms. Its resonance is expected to be significantly downfield.
-
C4 Carbon: Attached to the chlorine atom, this carbon's chemical shift will be influenced by the halogen's electronegativity and is expected in the typical range for chlorinated aromatic carbons.
-
C5 Carbon: This carbon is bonded to a hydrogen and is adjacent to the N1 atom. It will be the most upfield of the three ring carbons.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C3-NO₂ | 145 - 155 |
| C4-Cl | 110 - 120 |
| C5-H | 125 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. The most characteristic bands for this compound are associated with the N-H, C-H, pyrazole ring, and nitro group vibrations.
-
N-H Stretching: A broad band is expected in the region of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in H-bonded pyrazoles.[4]
-
C-H Stretching: A weaker band for the aromatic C-H stretch of the C5-H bond is expected just above 3000 cm⁻¹ .
-
NO₂ Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch (ν_as) typically around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1340-1370 cm⁻¹ .[5]
-
C=N/C=C Stretching: Vibrations from the pyrazole ring are expected in the fingerprint region, typically between 1400-1500 cm⁻¹ .
-
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the lower frequency region of the fingerprint, typically 700-800 cm⁻¹ .
| Predicted IR Absorption Bands | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (H-bonded) | 3100 - 3300 (broad) |
| C-H Stretch (aromatic) | 3050 - 3150 |
| NO₂ Asymmetric Stretch | 1520 - 1560 (strong) |
| NO₂ Symmetric Stretch | 1340 - 1370 (strong) |
| C=N / C=C Ring Stretch | 1400 - 1500 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS)
In mass spectrometry, this compound (Molecular Formula: C₃H₂ClN₃O₂) is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
-
Molecular Ion (M⁺): The nominal mass is 147 g/mol . The mass spectrum should show two peaks for the molecular ion: one at m/z 147 (for the ³⁵Cl isotope) and a smaller one at m/z 149 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.
-
Major Fragmentation Pathways: The fragmentation is likely initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds.
Caption: Predicted major fragmentation pathway for this compound.
-
Loss of NO₂: The primary fragmentation will be the loss of a nitro radical (•NO₂, 46 Da) to form the 4-chloropyrazole radical cation at m/z 101/103 .
-
Loss of HCN: This fragment can then undergo ring cleavage by losing hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 74/76 .
-
Loss of Cl: Alternatively, the fragment at m/z 101/103 could lose a chlorine radical (•Cl, 35/37 Da) to form a pyrazole fragment at m/z 66 .
UV-Visible (UV-Vis) Spectroscopy
The pyrazole ring itself is a chromophore that absorbs in the UV region. The presence of the nitro group, a powerful chromophore, and the chloro group, an auxochrome, will cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted pyrazole. The electronic transitions are expected to be π → π*. The λ_max for this compound in a solvent like ethanol is predicted to be in the range of 260-290 nm .[6]
Conclusion
The spectroscopic profile of this compound is dictated by its key structural features: the pyrazole core, a C-H bond at the 5-position, an N-H bond, a C-Cl bond, and a C-NO₂ group. ¹H NMR provides a definitive identifier with a single downfield proton signal. IR spectroscopy confirms the presence of the nitro and N-H functionalities. Mass spectrometry reveals a characteristic isotopic pattern for chlorine and a predictable fragmentation pathway initiated by the loss of the nitro group. This comprehensive guide, grounded in experimental data from analogous structures and validated synthetic reports, serves as an essential resource for the unambiguous identification and characterization of this important synthetic intermediate.
References
Sources
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- 2. 3-Nitro-1H-pyrazole CAS#: 26621-44-3 [chemicalbook.com]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for 4-chloro-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating experimental data with fundamental spectroscopic principles, this document serves as a detailed reference for the structural elucidation and quality control of this important synthetic building block.
Introduction: The Significance of this compound
This compound is a versatile intermediate in the synthesis of a wide array of more complex molecules. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of a chloro group at the 4-position and a nitro group at the 3-position offers unique electronic properties and multiple reaction sites for further chemical transformations. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide will delve into the theoretical underpinnings and practical application of ¹H NMR for the definitive characterization of this compound.
Theoretical Framework: Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is elegantly simple, yet informative. The molecule possesses two protons: one attached to a nitrogen atom (N-H) and one attached to a carbon atom of the pyrazole ring (C-H).
The Aromatic Proton (H5)
The proton at the 5-position (H5) is the most diagnostic signal in the spectrum. Its chemical shift is influenced by several factors:
-
The Aromatic Nature of the Pyrazole Ring: The delocalized π-electron system of the pyrazole ring induces a ring current that deshields the attached protons, causing them to resonate at a higher chemical shift (downfield) compared to aliphatic protons.
-
Inductive Effect of the Chloro Group: The electronegative chlorine atom at the 4-position withdraws electron density from the ring through the σ-bond framework. This inductive effect leads to a further deshielding of the adjacent H5 proton, shifting its signal further downfield.
-
Anisotropic Effect of the Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group. Its presence significantly influences the electron distribution within the pyrazole ring. The magnetic anisotropy of the N=O bonds can either shield or deshield nearby protons depending on their spatial orientation. In this case, the electron-withdrawing nature dominates, contributing to the overall deshielding of the H5 proton.
Due to these combined effects, the H5 proton is expected to appear as a singlet in a distinct region of the spectrum. The absence of adjacent protons means there is no spin-spin coupling, resulting in a singlet multiplicity.
The N-H Proton
The proton attached to the nitrogen atom (N-H) is an exchangeable proton. Its chemical shift can be highly variable and is dependent on factors such as:
-
Solvent: The choice of solvent has a profound impact on the N-H signal. In protic solvents, the N-H proton can exchange with the solvent's deuterons, leading to signal broadening or even disappearance. In aprotic polar solvents like DMSO-d₆, the N-H proton often forms hydrogen bonds with the solvent, resulting in a broader signal at a more downfield position.
-
Concentration and Temperature: Changes in sample concentration and temperature can affect the extent of hydrogen bonding, leading to shifts in the N-H resonance.
-
Tautomerism: 1H-pyrazoles can exist in tautomeric forms. However, in the case of this compound, the two nitrogen atoms are not equivalent due to the substitution pattern, leading to a preferred tautomer.
The signal for the N-H proton is typically a broad singlet.
Experimental ¹H NMR Data for this compound
The definitive ¹H NMR data for this compound has been experimentally determined. The spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H5 | 8.75 | Singlet (s) |
| N-H | Variable (typically broad) | Broad Singlet (br s) |
Data sourced from Lyalin, et al. (2008).[1]
The observed chemical shift of 8.75 ppm for the H5 proton is consistent with the theoretical considerations discussed above. The strong deshielding effect of the aromatic ring, compounded by the electron-withdrawing chloro and nitro substituents, pushes this proton significantly downfield.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.
Sample Preparation
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it readily dissolves the compound and allows for the observation of the N-H proton.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |
| Spectral Width | 16 ppm | To encompass all expected proton signals. |
| Acquisition Time | ~2-3 s | For adequate resolution. |
| Relaxation Delay | 2 s | To allow for full relaxation of protons between scans. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integration and Multiplicity Analysis: Integrate all signals to determine the relative number of protons. Analyze the multiplicity of each signal (singlet, doublet, etc.).
Visualization of Key Structural and Experimental Aspects
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound is characterized by a distinct singlet for the H5 proton at approximately 8.75 ppm in DMSO-d₆. This downfield chemical shift is a direct consequence of the electronic effects of the pyrazole ring and its substituents. This technical guide provides the necessary theoretical background, experimental data, and a robust protocol to aid researchers in the accurate and reliable characterization of this important chemical entity. Adherence to the outlined procedures will ensure high-quality data, which is fundamental for the integrity of any research or development endeavor.
References
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.[1]
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Spectroscopic Diligence in Modern Chemistry
In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides a detailed examination of the ¹³C NMR characteristics of 4-chloro-3-nitro-1H-pyrazole, a substituted heterocyclic compound with potential significance in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deeper understanding of the underlying principles that govern the spectral features of this molecule, thereby empowering researchers to confidently interpret their own findings.
The Molecular Architecture: this compound
The structure of this compound presents a fascinating case study in the interplay of substituent effects on the electronic environment of a pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this derivative, the ring is substituted with a chloro group at position 4 and a nitro group at position 3. These substituents, with their distinct electronic properties—the electron-withdrawing nature of both the chloro and nitro groups—profoundly influence the chemical shifts of the carbon atoms within the ring.
Predicted ¹³C NMR Spectral Data
While a definitive, experimentally recorded spectrum for this compound is not widely published, we can, with a high degree of confidence, predict the ¹³C NMR chemical shifts based on extensive data from related substituted pyrazoles. The following table summarizes the anticipated chemical shifts in a common NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 148 - 155 | Directly attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. This is consistent with data for other C-nitropyrazoles.[1] |
| C4 | 110 - 118 | Substituted with a chloro group, which is also electron-withdrawing but to a lesser extent than the nitro group. The chemical shift is expected to be downfield compared to an unsubstituted pyrazole at this position. |
| C5 | 130 - 138 | While not directly substituted, its electronic environment is influenced by both the adjacent chloro and nitro groups, resulting in a downfield shift relative to the parent pyrazole. |
Note: These predicted values are based on the analysis of substituent effects in similar heterocyclic systems and serve as a robust guide for spectral assignment.
Deconstructing the Spectrum: A Mechanistic Interpretation
The predicted chemical shifts are a direct consequence of the electronic landscape of the molecule. The nitro group at C3 is a powerful resonance and inductively electron-withdrawing group. This effect significantly deshields the C3 carbon, causing it to resonate at a very low field (high ppm value). The chloro group at C4 is primarily an inductively electron-withdrawing group, which also deshields the C4 carbon, though to a lesser extent than the nitro group's effect on C3. The C5 carbon, being adjacent to the chloro-substituted carbon and in proximity to the nitro group, experiences a moderate deshielding effect.
The interplay of these substituent effects is a key takeaway for any researcher working with substituted heterocycles. Understanding these fundamental principles allows for the confident assignment of signals even in the absence of a reference spectrum.
The Experimental Blueprint: Acquiring a High-Fidelity ¹³C NMR Spectrum
To empirically validate the predicted chemical shifts, a rigorous experimental protocol is essential. The following section outlines a comprehensive, self-validating workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound.
Sample Preparation: The Foundation of Quality Data
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is an excellent starting point due to its high solubilizing power. Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
NMR Instrument Parameters: Optimizing for Success
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | |
| Pulse Program | Standard ¹³C{¹H} (proton decoupled) | To simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. |
| Spectral Width | 0 - 200 ppm | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time | 1 - 2 seconds | To ensure good resolution. |
| Relaxation Delay | 2 - 5 seconds | To allow for full relaxation of the carbon nuclei, leading to more accurate signal intensities (though not strictly quantitative in a standard ¹³C experiment). |
| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing and Validation
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and record their chemical shifts. While integration is not typically quantitative in ¹³C NMR, the relative intensities can provide clues about the nature of the carbon atoms (e.g., quaternary carbons often show lower intensity).
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure, the following diagrams are provided.
Caption: A streamlined workflow for acquiring and processing the ¹³C NMR spectrum.
Caption: The chemical structure of this compound.
Conclusion: From Prediction to Confirmation
This guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By leveraging predictive data grounded in the established principles of substituent effects and by adhering to a rigorous experimental protocol, researchers can confidently approach the structural elucidation of this and other novel heterocyclic compounds. The synthesis of theoretical understanding and practical application is the hallmark of robust scientific inquiry, and it is my hope that this guide will serve as a valuable resource in your research endeavors.
References
- Breitmaier, E.; Voelter, W. ¹³C NMR Spectroscopy: Methods and Applications in Organic Chemistry, 3rd ed.; VCH: Weinheim, 1987.
- Levy, G. C.; Lichter, R. L.; Nelson, G. L. Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd ed.; Wiley-Interscience: New York, 1980.
-
Pugmire, R. J.; Grant, D. M. Carbon-13 Magnetic Resonance of Azoles. Tautomerism, Shift Reagent Effects, and Shielding Calculations. J. Am. Chem. Soc.1971 , 93 (8), 1880–1887. [Link]
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Elguero, J.; Marzin, C.; Roberts, J. D. Carbon-13 Nuclear Magnetic Resonance Studies of Azoles. Tautomerism, Conformational Isomerism, and Shielding Effects. J. Org. Chem.1974 , 39 (3), 357–363. [Link]
-
ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link][1]
Sources
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the FT-IR Analysis of 4-Chloro-3-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the characterization of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and in-depth spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a self-validating resource for the robust analysis of this and similar pyrazole derivatives.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds that forms the core of numerous pharmacologically active agents.[1] The specific arrangement of its functional groups—a pyrazole ring, a nitro group, and a chlorine atom—dictates its chemical reactivity and potential applications as a synthetic building block.[2] Consequently, unambiguous structural confirmation and purity assessment are paramount in both research and manufacturing settings.
Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's constituent bonds. This guide delves into the principles, execution, and interpretation of FT-IR analysis for this compound, providing the necessary framework for its confident characterization.
Foundational Principles of FT-IR Spectroscopy
Infrared spectroscopy probes the interaction of infrared radiation with matter. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).
The key to FT-IR's utility lies in the fact that different types of bonds and functional groups vibrate at characteristic frequencies. For instance, the strong, polar N-O bonds of a nitro group will absorb at distinctly different frequencies than the C-H bonds of the pyrazole ring. These characteristic absorptions allow for the identification of the functional groups present in a sample. The overall pattern of peaks, including the complex "fingerprint region" (typically below 1500 cm⁻¹), is unique to a specific molecule.
Experimental Workflow: From Sample to Spectrum
The acquisition of a high-quality FT-IR spectrum is contingent on a meticulous experimental protocol. The following workflow is designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for FT-IR analysis.
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4][5][6][7][8] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.
Detailed Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples. KBr is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and provides a solid matrix for the sample.
-
Preparation: Gently heat a mortar, pestle, and KBr powder in an oven (approx. 110°C) for at least 2 hours to remove any adsorbed water, which shows a very broad absorption in the IR spectrum.
-
Mixing: In a dry environment, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, FT-IR grade KBr powder.
-
Grinding: Add the KBr and sample to the agate mortar and grind thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing scattering effects and obtaining sharp spectral peaks.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition:
-
Ensure the spectrometer's sample chamber is empty and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Carefully place the KBr pellet into the sample holder in the spectrometer.
-
Acquire the sample spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[9] A typical spectral range is 4000 to 400 cm⁻¹.[9]
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups.
Caption: Structure of this compound.
Key Vibrational Assignments
The interpretation of the spectrum involves assigning observed absorption bands to specific molecular vibrations. The expected frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Correlation |
| ~3150 - 3100 | Medium, Broad | N-H Stretching (pyrazole ring) | The N-H stretching in pyrazole rings typically appears in this region. The broadness is due to intermolecular hydrogen bonding in the solid state.[10] |
| ~3100 - 3000 | Weak to Medium | C-H Stretching (pyrazole ring) | Aromatic and heteroaromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[11][12] |
| ~1560 - 1490 | Strong | Asymmetric NO₂ Stretching | This is a highly characteristic and intense band for nitro-aromatic compounds, making it a key diagnostic peak.[1][13][14][15] |
| ~1550 | Medium | C=N Stretching (pyrazole ring) | The C=N imine group stretch in pyrazole derivatives is reported in this region.[16] |
| ~1470 - 1400 | Medium | C=C Stretching (pyrazole ring) | These absorptions are characteristic of the pyrazole ring's carbon-carbon double bonds.[1][16] |
| ~1360 - 1300 | Strong | Symmetric NO₂ Stretching | Paired with the asymmetric stretch, this strong band provides definitive evidence for the nitro group.[1][13][14][15] |
| ~1220 - 1100 | Medium | C-N Stretching | The stretching vibrations of the C-N bonds within the pyrazole ring are expected in this range.[16] |
| ~850 - 550 | Medium to Strong | C-Cl Stretching | The C-Cl stretch appears in the fingerprint region and its exact position is sensitive to the molecular environment. For chloroalkanes and chloroaromatics, this band is a key identifier.[9][12] |
The Power of the Fingerprint Region
The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of overlapping peaks arising from bending vibrations and skeletal vibrations of the entire molecule. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule. The C-Cl stretching vibration is a notable and identifiable peak within this region.[9] Any significant deviation in this area between batches of a synthesized compound could indicate the presence of impurities, a different polymorph, or an incorrect structure.
Applications in Research and Drug Development
The FT-IR analysis of this compound is not merely an academic exercise; it is a critical tool with tangible applications:
-
Identity Confirmation: As a primary quality control check, the FT-IR spectrum provides rapid confirmation that the correct compound has been synthesized, matching the observed spectrum against a reference standard.
-
Purity Assessment: The absence of extraneous peaks (e.g., broad -OH from water, C=O from starting materials) provides a qualitative measure of sample purity.
-
Reaction Monitoring: By taking spectra of aliquots from a reaction mixture over time, one can monitor the disappearance of reactant peaks and the appearance of product peaks (such as the characteristic NO₂ stretches) to track reaction progress.
-
Regulatory Compliance: In pharmaceutical development, FT-IR is a fundamental component of the analytical data package submitted to regulatory agencies for drug substance characterization.
Conclusion
FT-IR spectroscopy is an indispensable technique for the structural elucidation and quality assessment of this compound. A thorough understanding of the compound's functional groups, combined with a robust experimental protocol, allows for a confident interpretation of its unique infrared spectrum. The characteristic strong absorption bands of the nitro group, coupled with the vibrations of the pyrazole ring and the C-Cl bond, provide a definitive molecular fingerprint. This guide provides the foundational knowledge and practical framework for researchers and professionals to effectively utilize FT-IR spectroscopy in their work with this important chemical intermediate.
References
- Spectroscopy Tutorial: Nitro Groups.
- IR: nitro groups.
- Table of Characteristic IR Absorptions.
- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane: Focusing on the C-Cl Stretching Frequency. Benchchem.
- Vibrational analysis of some pyrazole derivatives.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- 4-Chloro-1H-pyrazole Safety D
- SAFETY D
- SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. AFG Bioscience LLC.
- SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid. (2009). Fisher Scientific.
- SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. Fisher Scientific.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem.
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An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-nitro-1H-pyrazole
This technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-chloro-3-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analytical characterization of novel chemical entities. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a detailed experimental protocol for its analysis, and interpret its mass spectral data with a focus on scientific causality.
Introduction: The Analytical Imperative for Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of substituents, such as a chloro and a nitro group, onto the pyrazole core dramatically influences the molecule's physicochemical properties and, consequently, its biological function and metabolic fate. Understanding the precise structure and fragmentation behavior of molecules like this compound is therefore not merely an academic exercise but a critical step in drug discovery and development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2]
This guide will focus on electron ionization (EI) mass spectrometry, a robust and widely used technique that provides reproducible fragmentation patterns, creating a veritable "fingerprint" for molecular identification.
Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[3] The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).
The molecular ion, being energetically unstable, rapidly undergoes a series of unimolecular decompositions, breaking into smaller charged fragments and neutral radicals or molecules. Only the charged fragments are detected by the mass spectrometer, and their mass-to-charge ratios (m/z) and relative abundances are plotted to generate the mass spectrum. The resulting fragmentation pattern is intrinsic to the molecule's structure, providing a roadmap for its identification.
Predicted Mass Spectrum and Fragmentation Analysis of this compound
While the raw mass spectrum data for this compound is available in spectral databases such as SpectraBase, this guide will present a detailed, predicted fragmentation pattern based on established principles for pyrazoles, nitroaromatic compounds, and chlorinated molecules.[4][5][6][7]
The molecular formula for this compound is C₃H₂ClN₃O₂, with a monoisotopic mass of approximately 147.0 u (for the ³⁵Cl isotope).
The Molecular Ion Peak
The mass spectrum is expected to show a distinct molecular ion peak (M•+) at m/z 147. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 149, with a relative intensity of about one-third of the m/z 147 peak. This isotopic signature is a key identifier for chlorine-containing compounds.[8]
Primary Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the presence of the nitro group and the inherent instability of the pyrazole ring under electron ionization.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Ion Structure/Formula | Neutral Loss | Plausible Mechanism |
| 147/149 | [C₃H₂ClN₃O₂]•+ | - | Molecular Ion (M•+) |
| 117/119 | [C₃H₂ClN₂O]•+ | NO | Loss of nitric oxide |
| 101/103 | [C₃H₂ClN₂]•+ | NO₂ | Loss of nitrogen dioxide |
| 85/87 | [C₂HClN]•+ | HCN from [M-NO₂]•+ | Ring cleavage and loss of hydrogen cyanide |
| 74/76 | [C₂HClN]•+ | N₂ from [M-NO₂-H]• | Ring rearrangement and loss of dinitrogen |
| 66 | [C₃H₂N₂]•+ | Cl from [M-NO₂]•+ | Loss of chlorine radical |
Mechanistic Interpretation of Fragmentation
The major fragmentation pathways are initiated by cleavages associated with the nitro group, a common feature in the mass spectra of nitroaromatic compounds.[5][9] This is followed by the characteristic fragmentation of the pyrazole ring.
-
Loss of NO₂ (m/z 101/103): The cleavage of the C-N bond connecting the nitro group to the pyrazole ring is a highly probable event, leading to the expulsion of a neutral nitrogen dioxide molecule (NO₂). This results in a prominent fragment ion at m/z 101 (for ³⁵Cl).
-
Loss of NO (m/z 117/119): A rearrangement process can lead to the loss of a neutral nitric oxide molecule (NO), a common fragmentation pathway for nitro compounds, resulting in a fragment at m/z 117.
-
Ring Cleavage - Loss of HCN (m/z 85/87): Pyrazole and its derivatives are known to undergo ring cleavage with the elimination of a stable hydrogen cyanide (HCN) molecule.[5][6] Following the initial loss of NO₂, the resulting ion at m/z 101 is expected to lose HCN to form a fragment at m/z 74.
-
Ring Rearrangement - Loss of N₂: Another characteristic fragmentation of the pyrazole ring involves the expulsion of a molecule of dinitrogen (N₂).[6]
The interplay of these fragmentation pathways gives rise to the unique mass spectrum of this compound.
Diagram 1: Predicted Fragmentation Pathway of this compound
Sources
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- 9. researchgate.net [researchgate.net]
Stability of 4-Chloro-3-nitro-1H-pyrazole under acidic conditions
An In-depth Technical Guide on the Stability of 4-Chloro-3-nitro-1H-pyrazole under Acidic Conditions
Introduction
This compound is a key heterocyclic building block in contemporary drug discovery and materials science. The unique arrangement of a halogen, a nitro group, and an acidic proton on the pyrazole scaffold imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of functionalized molecules.[1][2] Given its integral role in the development of novel chemical entities, a thorough understanding of its chemical stability is paramount for researchers, scientists, and drug development professionals. This is particularly critical under acidic conditions, which are frequently encountered during synthesis, purification, formulation, and even biological administration.[3][4]
This technical guide provides a comprehensive framework for evaluating the stability of this compound in acidic media. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, explains the rationale behind experimental design, and offers detailed, field-proven methodologies for conducting robust stability assessments. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, adhering to the principles of scientific integrity.
Chemical Profile and Predicted Reactivity in Acidic Media
The stability of this compound is dictated by the electronic properties of its substituents and the inherent chemistry of the pyrazole ring. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2).[5] In acidic conditions, the pyridine-like N2 atom is the most likely site of initial protonation, forming a pyrazolium cation. This protonation can alter the electronic distribution within the ring and influence the reactivity of the substituents.
The key functional groups influencing stability are:
-
Nitro Group (-NO₂): A potent electron-withdrawing group that deactivates the pyrazole ring towards electrophilic attack. However, under certain strenuous acidic and thermal conditions, acid-catalyzed denitration of aromatic compounds can occur, although it is not typically a facile process.
-
Chloro Group (-Cl): An electron-withdrawing group via induction, which also deactivates the ring. Nucleophilic substitution of chlorine on an aromatic ring is generally difficult but can be facilitated by the presence of strongly electron-withdrawing groups.
-
Pyrazole N-H: This proton is acidic and can be deprotonated under basic conditions. In strongly acidic media, its presence is maintained, and the focus of reactivity shifts to the ring nitrogens.
Based on these features, the primary degradation pathway anticipated under forced acidic conditions is likely a slow acid-catalyzed hydrolysis or other ring-destabilizing reactions, rather than rapid decomposition. The electron-deficient nature of the ring should provide a degree of inherent stability.
Proposed Degradation Pathway
A plausible, albeit slow, degradation pathway under harsh acidic conditions (e.g., elevated temperature in strong acid) could involve nucleophilic attack by water on the protonated pyrazole ring, potentially leading to ring-opening or substitution products. The initial and rate-determining step would be the protonation of the N2 nitrogen.
Forced Degradation Study: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development and chemical stability profiling.[6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][8] For this compound, a systematic forced degradation study under acidic conditions is essential.
Logical Flow for Acidic Stress Testing
The following diagram outlines the logical workflow for conducting a forced degradation study on this compound.
Caption: Workflow for acidic forced degradation study.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for assessing the stability of this compound under acidic conditions.
Protocol 1: Acid Hydrolysis Stress Test
Objective: To evaluate the stability of this compound in aqueous acidic solutions at ambient and elevated temperatures.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC vials
-
pH meter
-
Water bath or oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. The use of a co-solvent is necessary due to the poor aqueous solubility of many organic compounds.[3]
-
Preparation of Acidic Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl in purified water.
-
Stress Sample Preparation:
-
For each acid concentration, transfer a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution to the flask, ensuring the final concentration of the active compound is appropriate for analytical detection (e.g., 0.1 mg/mL) and that the organic co-solvent is less than 10% of the total volume to maintain predominantly aqueous conditions.
-
Prepare a control sample by diluting the stock solution with the same ratio of organic solvent and purified water (without acid).
-
-
Incubation:
-
Divide the prepared solutions into two sets.
-
Incubate one set at room temperature (25 °C ± 2 °C).
-
Incubate the second set at an elevated temperature, typically 60-80 °C, to accelerate degradation.[8]
-
Protect all samples from light to prevent photolytic degradation.
-
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6][8]
-
Sample Quenching: Immediately before analysis, neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the acid-catalyzed degradation. Dilute with the mobile phase to the target analytical concentration if necessary.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Suggested HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a higher organic composition (e.g., 95% B) over 15-20 minutes to elute both the polar degradants and the parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound (e.g., 254 nm, 280 nm). A DAD is crucial for assessing peak purity.
-
Injection Volume: 10 µL
Method Validation Aspects:
-
Specificity: Analyze a stressed sample to ensure that the peaks for the parent compound and any degradation products are well-resolved (Resolution > 1.5).
-
Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants.
Data Presentation and Interpretation
Quantitative data from the stability study should be summarized in a clear, tabular format.
Table 1: Stability of this compound in 1 M HCl at 80°C
| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |
| 0 | 1,500,000 | 100.0 | 0.0 |
| 2 | 1,455,000 | 97.0 | 3.0 |
| 6 | 1,380,000 | 92.0 | 8.0 |
| 12 | 1,290,000 | 86.0 | 14.0 |
| 24 | 1,185,000 | 79.0 | 21.0 |
The percentage of the parent compound remaining is calculated relative to the initial (time zero) peak area. The appearance of new peaks in the chromatogram should be noted, and their peak areas recorded to perform a mass balance calculation.
Structural Elucidation of Degradation Products
Should significant degradation be observed, identifying the structure of the resulting products is crucial.
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for obtaining the molecular weights of degradation products. By coupling the HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of each new peak can be determined, providing vital clues to its identity.
Proposed Fragmentation and Identification Logic
The following diagram illustrates the decision-making process for identifying unknown peaks observed during stability testing.
Caption: Logic flow for degradation product identification.
For this compound, potential degradation products could include:
-
4-Hydroxy-3-nitro-1H-pyrazole: Resulting from the hydrolysis of the chloro group. This would correspond to a mass change of -18.5 Da (Cl to OH).
-
4-Chloro-1H-pyrazol-3-one: Potentially formed through a complex rearrangement after denitration.
-
Ring-opened products: These would likely be more complex and numerous, identifiable by significantly different mass spectra.
Conclusion
This technical guide provides a robust framework for investigating the stability of this compound under acidic conditions. By combining systematic forced degradation studies with powerful analytical techniques like HPLC and LC-MS, researchers can gain a comprehensive understanding of the compound's degradation pathways and intrinsic stability. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any downstream applications, from laboratory synthesis to pharmaceutical formulation. The methodologies outlined herein are grounded in established principles of chemical analysis and regulatory expectations, ensuring that the data generated is both scientifically sound and fit for purpose.
References
-
Jasiński, R. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]
-
MedCrave. Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. ICH.
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Thermal Stability of 4-Chloro-3-nitro-1H-pyrazole: A Comprehensive Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Imperative of Thermal Stability
In the landscape of pharmaceutical development and fine chemical synthesis, the pyrazole scaffold is a cornerstone, valued for its versatile reactivity and biological significance. The introduction of energetic functional groups, such as the nitro moiety, alongside reactive halogens, as seen in 4-Chloro-3-nitro-1H-pyrazole, creates a molecule of immense synthetic potential. However, this functional complexity also introduces an inherent risk: thermal instability. Understanding the thermal behavior of such intermediates is not merely an academic exercise; it is a fundamental prerequisite for safe handling, process development, and ensuring the integrity of drug substances. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, grounded in established analytical principles and field-proven safety protocols.
Molecular Architecture and Inherent Energetics
The thermal stability of this compound is intrinsically linked to its molecular structure. The pyrazole ring itself is relatively stable, but the presence of a nitro group (a known explosophore) and a chloro-substituent creates a delicate energetic balance. The C-NO₂ bond is often the weakest link in nitrated heterocyclic compounds and is typically the first to undergo homolytic cleavage upon thermal stress.[1][2] Research into various nitropyrazoles indicates that their decomposition is a complex process, often initiated by the loss of the nitro group, followed by the fragmentation of the heterocyclic ring.[1][3] The relative positions of the chloro and nitro groups on the pyrazole ring influence the molecule's electronic properties and, consequently, its decomposition pathway and onset temperature.
Core Methodologies for Thermal Hazard Assessment
A robust evaluation of thermal stability relies on a multi-technique approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal tools for this assessment, providing complementary quantitative data.[2][4]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] For this compound, DSC is crucial for identifying the onset temperature of decomposition—the point at which the molecule begins to release energy exothermically. It also quantifies the total energy released (enthalpy of decomposition, ΔHd), which is a direct indicator of the potential severity of a thermal runaway event.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This analysis reveals the temperature ranges over which the compound loses mass, corresponding to volatilization or decomposition into gaseous byproducts.[5] For this specific molecule, TGA helps to delineate the stages of decomposition and quantify the mass loss associated with each step.
Anticipated Thermal Decomposition Profile
Based on extensive studies of related nitropyrazole compounds, the thermal decomposition of this compound is predicted to proceed via a multi-step radical mechanism.
-
Initiation: The primary and most likely initiating step is the homolytic cleavage of the C4-NO₂ bond, releasing a nitrogen dioxide radical (•NO₂).[1] This is often the rate-determining step and dictates the onset temperature of decomposition.
-
Propagation and Ring Fragmentation: The resulting pyrazolyl radical is highly unstable and will undergo subsequent fragmentation. This can involve the cleavage of N-N and C-C bonds within the ring.
-
Termination/Byproduct Formation: The reactive fragments and radicals will combine to form stable gaseous products. The expected decomposition gases include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) from the chlorine atom.[5][6] The formation of these toxic and corrosive gases is a significant safety consideration.
Experimental Protocol: A Validating Workflow for Thermal Analysis
The following protocol outlines a systematic approach to determining the thermal stability of this compound. This workflow is designed to be self-validating by ensuring instrument calibration, precise measurements, and clear data interpretation.
4.1. Mandatory Safety Precautions
Given the presence of a nitro group, this compound must be treated as a potentially energetic material. All handling must be conducted in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[7][8]
-
Sample Quantity: Use the smallest amount of sample necessary for analysis (typically 1-3 mg) to minimize the risk associated with any energetic event.
-
Handling: Avoid grinding, friction, or impact.[9] Use non-sparking tools for sample manipulation.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from heat and sources of ignition.[6]
4.2. Instrumentation and Sample Preparation
-
Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal. Alternatively, separate, calibrated DSC and TGA instruments can be used.
-
Sample Pans: Use aluminum pans for DSC analysis. For TGA, ceramic (alumina) or platinum pans are suitable. For potentially energetic materials, vented or pinhole aluminum pans are often used in DSC to allow for the controlled release of gaseous byproducts and prevent pan rupture.
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into the designated sample pan using a calibrated microbalance.
-
Atmosphere: Conduct the analysis under an inert atmosphere of dry nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
4.3. DSC Experimental Parameters
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Collection: Record the heat flow (mW) as a function of temperature (°C).
4.4. TGA Experimental Parameters
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass (%) and its first derivative (DTG, %/°C) as a function of temperature (°C).
4.5. Data Analysis and Interpretation
-
DSC Thermogram:
-
Melting Point (Tm): Identify any endothermic peak, which may correspond to the melting of the compound.
-
Onset Decomposition Temperature (Tonset): Determine the onset temperature of the first major exothermic peak. This is the most critical parameter for defining the upper limit of thermal stability.
-
Peak Decomposition Temperature (Tpeak): Note the temperature at which the rate of energy release is maximal.
-
Enthalpy of Decomposition (ΔHd): Integrate the area of the exothermic peak to calculate the energy released in Joules per gram (J/g). A high ΔHd suggests a more significant thermal hazard.
-
-
TGA Thermogram:
-
Initial Mass Loss: Observe any mass loss at temperatures below the decomposition onset, which could indicate the presence of residual solvent or moisture.
-
Decomposition Stages: Identify the distinct steps of mass loss in the TGA curve. The corresponding peaks in the DTG curve indicate the temperatures of the maximum rate of mass loss for each stage.
-
Final Residue: Determine the percentage of mass remaining at the end of the experiment.
-
Data Visualization and Workflow
The following diagram illustrates the comprehensive workflow for assessing the thermal stability of a novel or sensitive chemical intermediate like this compound.
Caption: Experimental workflow for thermal stability analysis.
Quantitative Data Summary (Hypothetical Data)
The table below presents a summary of expected results from the thermal analysis of this compound, based on the behavior of similar nitrated heterocyclic compounds.
| Parameter | Method | Value | Interpretation |
| Melting Point (Tm) | DSC | ~130 - 140 °C | Sharp endotherm indicating phase transition before decomposition. |
| Onset Decomposition (Tonset) | DSC | ~185 °C | Critical temperature threshold for safe handling and processing. |
| Peak Decomposition (Tpeak) | DSC | ~205 °C | Temperature of maximum energy release rate. |
| Enthalpy of Decomposition (ΔHd) | DSC | ~ -850 J/g | Significant energy release, indicating a high potential thermal hazard. |
| Mass Loss (Stage 1) | TGA | ~40% @ 180-220°C | Corresponds to the initial energetic decomposition seen in DSC. |
| Mass Loss (Stage 2) | TGA | ~55% @ 220-350°C | Further fragmentation of the pyrazole ring structure. |
| Final Residue @ 400°C | TGA | < 5% | Indicates near-complete decomposition into volatile products. |
Conclusion and Recommendations
The thermal analysis of this compound reveals it to be a compound with significant stored chemical energy that undergoes a rapid, exothermic decomposition at elevated temperatures. The onset temperature of approximately 185 °C serves as a crucial upper limit for any synthetic or purification process, such as distillation or drying. It is imperative that researchers and process chemists maintain temperatures well below this threshold, incorporating a suitable safety margin (e.g., 50 °C). The high enthalpy of decomposition underscores the need for strict adherence to safety protocols, particularly concerning sample size and the avoidance of initiation by impact or friction. This comprehensive understanding of its thermal profile is essential for the safe and effective utilization of this versatile chemical intermediate in drug discovery and development.
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4-Chloro-3-nitro-1H-pyrazole safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-nitro-1H-pyrazole
Introduction
This compound is a heterocyclic organic compound utilized in various research and development applications, particularly within medicinal chemistry and drug discovery. Its specific combination of functional groups—a pyrazole ring, a chloro substituent, and a nitro group—renders it a valuable synthetic intermediate. However, these same structural features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory best practices.
Material Identification and Physicochemical Properties
Proper identification is the foundational step in chemical safety. The properties of this compound dictate its behavior under various conditions and inform the necessary handling and storage requirements.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 400752-98-9 | |
| Molecular Formula | C₃H₂ClN₃O₂ | |
| Molecular Weight | 147.52 g/mol | |
| Appearance | Solid, Crystalline Powder | [1] |
| Boiling Point | 337.6 ± 22.0 °C (Predicted) | [1] |
| Density | 1.740 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.03 ± 0.50 (Predicted) | [1] |
| Storage Temperature | 2-8°C or Ambient Temperature | [1] |
Hazard Identification and GHS Classification
Understanding the specific hazards associated with a chemical is critical for risk assessment and the implementation of appropriate safety measures. This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Note: Related chemical structures, such as other chloro-nitro-pyrazoles, are also classified as harmful if swallowed (Acute Toxicity, Oral), harmful in contact with skin (Acute Toxicity, Dermal), and harmful if inhaled (Acute Toxicity, Inhalation).[2][4] Therefore, a cautious approach assuming these additional hazards is warranted.
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure. The hierarchy of controls prioritizes engineering solutions as the first line of defense, with PPE serving as the final barrier.[5]
Engineering Controls
-
Ventilation: All handling of this compound solid or solutions should be conducted in a well-ventilated area.[2][6][7] A certified chemical fume hood is mandatory to control the inhalation of dust or vapors.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation location.[8][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[8][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection:
-
Gloves: Wear chemically resistant, powder-free gloves.[5] Gloves tested to ASTM standard D6978 (chemotherapy gloves) are recommended.[11] It is critical to change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is known or suspected, as chemicals can permeate glove materials over time.[5][12]
-
Lab Coat: A flame-resistant, long-sleeved lab coat is required.[10] An impermeable gown that closes in the back provides a higher level of protection.[11]
-
-
Respiratory Protection: For operations that may generate significant dust, such as weighing or transfers outside of a containment system, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 filters) should be used.[2][5] All personnel requiring respiratory protection must be properly fit-tested and trained.[5]
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and maintaining chemical integrity.
Handling
-
Avoid all personal contact, including inhalation of dust.[2]
-
Minimize dust generation and accumulation during handling.[3][7] Use weighing paper or a similar method to prevent contamination of balances.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][13]
-
Remove and wash contaminated clothing before reuse.[2][3][6] Work clothes should be laundered separately.[2]
Storage
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6][7][13]
-
Keep containers away from incompatible substances, such as strong oxidizing agents.[7][8]
-
Protect containers from physical damage and inspect them regularly for leaks.[2]
-
Store away from food and drink containers.[2]
Emergency Procedures
A well-defined emergency plan is crucial for a swift and effective response to accidents.
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[6][8][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][8][13] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete irrigation.[2][6][8] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][13] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][9] Never give anything by mouth to an unconscious person.[3][14] Seek immediate medical attention.
Accidental Release Measures (Spills)
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the full recommended PPE (respirator, goggles, gloves, lab coat), carefully sweep or vacuum up the spilled solid.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Place the spilled material into a clean, dry, properly labeled, and sealed container for disposal.[2]
-
Wash the spill area thoroughly with soap and water.[2]
-
-
Major Spills:
Stability and Reactivity
-
Reactivity: No specific data is available, but it is expected to be stable under recommended storage conditions.[7]
-
Chemical Stability: Stable under normal temperatures and pressures.[7]
-
Conditions to Avoid: Avoid dust generation, excess heat, and sources of ignition.[7]
-
Hazardous Decomposition Products: Upon combustion, may emit toxic and corrosive fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][7][8]
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[2][6][7]
-
Do not allow the material to enter drains, sewers, or waterways.[2][7]
-
All disposal practices must be in accordance with local, state, and federal regulations.[2][14] Contaminated packaging should be treated as unused product.[7]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-chloro-3-nitro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Strategic Overview
This compound is a key intermediate characterized by two distinct electrophilic substituents on the pyrazole core. This substitution pattern makes it a versatile precursor for creating complex molecular architectures. The nitro group can be reduced to an amine, and the chloro group can participate in various nucleophilic substitution or cross-coupling reactions, enabling the divergent synthesis of diverse compound libraries for drug discovery and other applications.
The synthesis is logically approached as a two-stage process, beginning with the regioselective nitration of the pyrazole ring, followed by chlorination. The chosen pathway prioritizes control over regiochemistry, starting with the formation of 3-nitro-1H-pyrazole, which then directs the subsequent chlorination to the desired C4 position.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-stage synthesis.
Reaction Scheme
The chemical transformations are outlined in the scheme below, detailing the conversion of pyrazole to the final target compound.
Caption: Chemical reaction pathway.
Part 1: Synthesis of 3-Nitro-1H-pyrazole
Principle and Rationale: Direct electrophilic nitration of pyrazole with mixed acids (HNO₃/H₂SO₄) predominantly yields 4-nitropyrazole[1][2]. To achieve C3 nitration, a two-step sequence is employed. First, pyrazole is nitrated at the N1 position using a milder nitrating agent like nitric acid in acetic anhydride. The resulting 1-nitropyrazole is thermally unstable and, upon heating in a high-boiling inert solvent, undergoes a sigmatropic rearrangement to furnish the thermodynamically more stable 3-nitro-1H-pyrazole[2][3].
Protocol 1A: Synthesis of 1-Nitropyrazole
Materials:
-
Pyrazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask cooled in an ice-salt bath to 0-5°C, add acetic anhydride.
-
While maintaining the temperature below 10°C, slowly add fuming nitric acid dropwise with vigorous stirring.
-
Once the addition is complete, continue stirring for 15 minutes to ensure the formation of the nitrating agent (acetyl nitrate).
-
To this solution, add pyrazole in small portions, ensuring the reaction temperature does not exceed 15°C.
-
After the addition of pyrazole is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
The precipitated solid, 1-nitropyrazole, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried. This intermediate is typically used directly in the next step without further purification.
Protocol 1B: Thermal Rearrangement to 3-Nitro-1H-pyrazole
Materials:
-
1-Nitropyrazole (from Protocol 1A)
-
Benzonitrile
-
Hexane
-
Heating mantle and condenser
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Place the crude 1-nitropyrazole into a round-bottom flask equipped with a reflux condenser[3].
-
Add benzonitrile to the flask.
-
Heat the mixture with stirring to 180°C (reflux) for approximately 2-3 hours[3]. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and continue stirring for 20-30 minutes to precipitate the product[3].
-
Collect the solid product by vacuum filtration, wash with hexane, and dry. This yields 3-nitro-1H-pyrazole as a tan solid[3].
| Reagent/Product | Molecular Weight | Molar Eq. | Quantity (for 10g Pyrazole) | Expected Yield |
| Pyrazole | 68.08 g/mol | 1.0 | 10.0 g (147 mmol) | - |
| 3-Nitro-1H-pyrazole | 113.07 g/mol | - | - | ~85-91%[3] |
Part 2: Synthesis of this compound
Principle and Rationale: The 3-nitro-1H-pyrazole intermediate is subjected to electrophilic chlorination. The nitro group at the C3 position is electron-withdrawing, deactivating the pyrazole ring towards electrophilic attack. However, the C4 position remains the most susceptible site for substitution. While various chlorinating agents exist[4][5], electrochemical chlorination offers a highly efficient and specific method for this transformation. This process involves the anodic oxidation of chloride ions from a salt solution (e.g., NaCl) to generate an active chlorine species in situ, which then chlorinates the substrate[6].
Protocol 2: Electrochemical Chlorination
Materials & Equipment:
-
3-Nitro-1H-pyrazole (from Part 1)
-
Sodium chloride (NaCl)
-
Deionized water
-
Chloroform (CHCl₃) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diaphragm electrolytic cell
-
Platinum (Pt) anode and a suitable cathode (e.g., nickel)
-
DC power supply (for galvanostatic electrolysis)
Procedure:
-
Cell Setup: Assemble a diaphragm electrolytic cell. The anolyte will be the reaction mixture, and the catholyte can be a simple salt solution.
-
Anolyte Preparation: Dissolve 3-nitro-1H-pyrazole and a significant excess of sodium chloride in deionized water. This solution will serve as the anolyte.
-
Electrolysis: Place the anolyte in the anodic compartment of the cell. Begin stirring and pass a constant current through the cell (galvanostatic electrolysis) at room temperature. The current density should be optimized based on the electrode surface area.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, transfer the anolyte to a separatory funnel.
-
Extract the aqueous solution multiple times with a suitable organic solvent like chloroform[6].
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
| Reagent/Product | Role | Molar Eq. | Conditions | Expected Yield |
| 3-Nitro-1H-pyrazole | Substrate | 1.0 | - | - |
| NaCl in H₂O | Chloride source & Electrolyte | Excess | Pt anode, galvanostatic | 79%[6] |
| This compound | Product | - | - | - |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern and structural integrity. The ¹H NMR should show a single proton singlet for the pyrazole ring.
-
Mass Spectrometry (MS): To verify the molecular weight (M.W. 147.52 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H, C=N, and the asymmetric/symmetric stretches of the NO₂ group.
Safety Precautions
-
Nitrating Agents: Fuming nitric acid and its mixtures are extremely corrosive and powerful oxidizing agents. Handle with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
High-Temperature Reactions: The thermal rearrangement step involves high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the setup is secure. Do not heat a closed system.
-
Chlorinated Compounds: Handle chlorinated organic compounds in a well-ventilated area or fume hood.
-
Electrochemical Setup: Ensure the electrical equipment is properly grounded and insulated to prevent electrical shock. Hydrogen gas may be evolved at the cathode; ensure adequate ventilation to prevent its accumulation.
References
-
JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Retrieved from [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole | PDF. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
- Google Patents. (n.d.). US20180186762A1 - Process for the preparation of 3-chloro-1h-pyrazol-4-amine and salts thereof.
-
PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
IJCPS. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health. Retrieved from [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the N-alkylation of 4-chloro-3-nitro-1H-pyrazole, a critical transformation for synthesizing advanced intermediates in medicinal chemistry and drug discovery. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the reactivity of the pyrazole core, necessitating carefully optimized conditions to achieve high yields and regioselectivity. This document offers a detailed experimental protocol, discusses the underlying chemical principles, and provides troubleshooting guidance.
Introduction: The Significance of N-Alkylated Pyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The pyrazole motif is a bioisostere for amides and other aromatic rings, offering advantages in metabolic stability and target engagement. The substituents on the pyrazole ring and the N-alkyl group play a crucial role in modulating the pharmacological properties of these molecules. Specifically, the this compound scaffold is a valuable starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. The N-alkylation of this substrate is a key step in creating diverse chemical libraries for drug screening and lead optimization.
Mechanistic Insights: Controlling Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms (N1 and N2). The outcome of the alkylation is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
The chloro and nitro groups are strongly electron-withdrawing, which decreases the nucleophilicity of the pyrazole ring and increases its acidity. Deprotonation with a suitable base generates a pyrazolate anion, which then acts as the nucleophile in the subsequent alkylation step.
The regioselectivity of the alkylation (attack at N1 vs. N2) is influenced by:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. In the case of this compound, the nitro group at the 3-position is bulkier than the chloro group at the 4-position, which may favor alkylation at the N1 position.
-
Electronic Effects: The electron-withdrawing nitro group at the 3-position reduces the electron density at the adjacent N2 atom, potentially making the N1 atom more nucleophilic.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity. For instance, using sodium hydride in a polar aprotic solvent like DMF or THF often favors N1-alkylation.[1]
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general and robust procedure for the N-alkylation of this compound using a standard alkyl halide in the presence of a strong base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with appropriate personal protective equipment (PPE). |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially Available | Use a fresh, high-purity reagent. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable and reactive with water. Handle under an inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or freshly dried. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | N/A | Prepare in-house | For quenching the reaction. |
| Brine (Saturated Aqueous NaCl) | N/A | Prepare in-house | For washing the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium pyrazolate may be observed as a color change or the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching of excess NaH is highly exothermic and produces hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for the base-mediated N-alkylation of this compound.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-alkylated pyrazole and determine the regioselectivity by observing the chemical shifts of the pyrazole ring protons and the newly introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incomplete deprotonation. | Ensure the NaH is fresh and the solvent is anhydrous. Increase the deprotonation time or temperature slightly. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase the reaction temperature or time. | |
| Formation of Multiple Products | Incomplete regioselectivity. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Acetonitrile, THF). |
| Side reactions. | Run the reaction at a lower temperature. Use a less reactive base. | |
| Difficult Purification | Close polarity of regioisomers. | Optimize the chromatography eluent system. Consider alternative purification methods like recrystallization or preparative HPLC. |
Safety Precautions
-
This compound and its derivatives are potentially harmful. Handle with care, avoiding skin and eye contact, and inhalation.[2][3][4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4][5][6]
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere.[1]
-
Anhydrous DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
-
Always quench the reaction carefully and slowly , especially when unreacted sodium hydride may be present.
Chemical Reaction Mechanism Diagram
Caption: General mechanism for the base-mediated N-alkylation of pyrazole.
References
-
Green, D. S., & Bull, J. A. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Mdpi.com. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
ResearchGate. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. ResearchGate. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ResearchGate. (2015). (PDF) Nitropyrazoles (review). ResearchGate. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2020). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Sources
The Strategic Utility of 4-Chloro-3-nitro-1H-pyrazole as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The ability to readily functionalize the pyrazole ring allows for the meticulous tuning of a molecule's steric and electronic profile, enabling chemists to optimize its interaction with biological targets and refine its pharmacokinetic properties.
Within the diverse family of pyrazole-based building blocks, 4-chloro-3-nitro-1H-pyrazole emerges as a particularly strategic intermediate. The presence of three distinct functional handles—a reactive chloro group, an electron-withdrawing nitro group, and an acidic N-H proton—provides a rich platform for sequential and regioselective chemical transformations. This application note will provide an in-depth guide to the properties, handling, and, most importantly, the synthetic application of this compound in the construction of high-value pharmaceutical scaffolds, with a focus on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are potent kinase inhibitors.[1][3][4]
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 400752-98-9 | [5] |
| Molecular Formula | C₃H₂ClN₃O₂ | [5] |
| Molecular Weight | 147.52 g/mol | [5] |
| Appearance | Pale yellow to yellow crystalline solid (predicted) | [6] |
| Melting Point | Data not available for the parent compound. The methylated analog, 4-chloro-1-methyl-3-nitro-1H-pyrazole, has a melting point of 41-43 °C.[7][8] | |
| Boiling Point | Data not available. Predicted for the methylated analog: 272.9±20.0 °C.[9] | |
| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents like ethanol, acetone, and DMF.[6] |
Safety and Handling
As a nitro-containing aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Hazard Statements (based on related compounds):
-
Harmful if swallowed.[7]
-
Harmful in contact with skin.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
Harmful if inhaled.[7]
-
May cause respiratory irritation.[7]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthetic Application: A Gateway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous kinase inhibitors due to its structural resemblance to adenine, allowing it to effectively compete for the ATP-binding site of these enzymes. This compound is an ideal precursor for the synthesis of this important heterocyclic system. The synthetic strategy involves two key transformations: the reduction of the nitro group to an amine, followed by a cyclocondensation reaction with a nitrile to form the pyrimidine ring.
Synthetic Workflow Overview
The following diagram illustrates the two-step synthetic pathway from this compound to the 4-chloropyrazolo[3,4-d]pyrimidin-6-amine core, which can be further functionalized.
Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.
Detailed Application Protocols
Protocol 1: Synthesis of 4-Chloro-3-amino-1H-pyrazole (Intermediate)
Expertise & Experience: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method, it may not be suitable for substrates containing a chloro group due to the risk of hydrodechlorination. Therefore, chemical reduction methods are preferred. Tin(II) chloride (SnCl₂) in a polar solvent like ethanol is a classic and reliable method for this transformation. An alternative, more environmentally benign, and cost-effective method involves the use of iron powder in the presence of an electrolyte like ammonium chloride.[10] Both methods are provided below.
Method A: Reduction with Tin(II) Chloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol to form a slurry.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise to the stirred slurry. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and water. Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-chloro-3-amino-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.
Method B: Reduction with Iron and Ammonium Chloride
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Heat the mixture to reflux and add iron powder (Fe, 5.0 eq) portion-wise over 30 minutes.
-
Reaction: Continue to reflux the mixture, monitoring by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite while still warm to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product, which can be further purified as described in Method A.
Protocol 2: Synthesis of 6-Aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product Core)
Expertise & Experience: The construction of the pyrimidine ring is achieved through a cyclocondensation reaction between the ortho-amino group of the pyrazole and a nitrile. This reaction is typically promoted by a strong base, such as potassium tert-butoxide, in an alcoholic solvent.[11] The base serves to deprotonate the amino group, increasing its nucleophilicity, and to facilitate the cyclization cascade.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-amino-1H-pyrazole (1.0 eq) and the desired aryl nitrile (Ar-CN, 1.2 eq).
-
Solvent and Base Addition: Add anhydrous tert-butanol (t-BuOH) as the solvent, followed by the portion-wise addition of potassium tert-butoxide (t-BuOK, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (typically 4-8 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: To the residue, add water and neutralize with 1N hydrochloric acid (HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 6-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[11]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of pharmaceutical research. Its strategically positioned functional groups allow for a logical and efficient synthetic approach to the construction of the pyrazolo[3,4-d]pyrimidine core, a key scaffold in many kinase inhibitors. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this important building block. As with all chemical syntheses, appropriate safety precautions must be taken, and reaction conditions should be optimized for each specific substrate.
References
- University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
- Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.). Asian Journal of Chemistry.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022).
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.).
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
-
Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-5.
-
4-nitro-1H-pyrazole - Solubility of Things. (n.d.). Retrieved from [Link]
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.).
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.).
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
-
PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024).
- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.).
- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
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- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (n.d.). Organic & Biomolecular Chemistry.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
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- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025).
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- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
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Application Notes & Protocols: Leveraging 4-Chloro-3-nitro-1H-pyrazole for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
The pyrazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] Its prevalence in numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, underscores its importance, particularly in the development of kinase inhibitors.[2][3] Kinases, as central regulators of cellular signaling, are critical targets in oncology, immunology, and neurodegenerative disorders.[2][4] The pyrazole ring system serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the enzyme's active site.
This guide focuses on the strategic utilization of 4-chloro-3-nitro-1H-pyrazole , a versatile and highly functionalized starting material for the synthesis of diverse kinase inhibitor libraries. Its unique substitution pattern offers two distinct and orthogonal points for chemical modification:
-
The C4-Chloro Group: An excellent handle for introducing molecular diversity via cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
-
The C3-Nitro Group: A precursor to the critical C3-amino group, which often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.
The sequential manipulation of these two functional groups provides a robust and flexible synthetic platform for drug discovery professionals.
Core Synthetic Strategy: A Modular Approach
The synthesis of kinase inhibitors from this compound typically follows a modular, multi-step pathway. This approach allows for the systematic variation of different regions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: Key components of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried microwave vial or sealed tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), palladium(II) acetate (0.03 equiv), and SPhos (0.06 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe. The final concentration of the pyrazole substrate should be approximately 0.1 M.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 min) can significantly accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-substituted-3-nitro-1H-pyrazole.
| Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | 100 | 4 | ~85% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 100 | 3 | ~92% |
| 3-Pyridylboronic acid | XPhos Pd G2 | 100 | 6 | ~78% |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | 110 | 12 | ~70% |
| Table 1: Representative conditions and yields for Suzuki-Miyaura coupling. Data are illustrative. |
Protocol 2: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
As an alternative to cross-coupling, the C4-chloro group can be displaced by various nucleophiles. This SNAr reaction is highly effective due to the presence of the strongly electron-withdrawing nitro group at the C3 position, which stabilizes the negatively charged Meisenheimer intermediate. [5][6][7]This method is particularly useful for introducing amine or ether linkages.
Experimental Protocol (Amine Nucleophile):
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine (1.5-2.0 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).
-
Heating: Heat the mixture to 80-120 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography.
Protocol 3: Reduction of the C3-Nitro Group to a C3-Amine
The transformation of the C3-nitro group into a primary amine is a cornerstone of this synthetic strategy, revealing a key functional handle for further elaboration. Several methods can achieve this reduction.
Causality & Rationale: The choice of reducing agent depends on the functional groups present in the rest of the molecule (R¹).
-
Catalytic Hydrogenation (H₂, Pd/C): A clean and high-yielding method, but it can also reduce other functionalities like alkenes, alkynes, or benzyl groups. It may also cause dehalogenation if aryl halides are present. [8]* Metal/Acid Reduction (Fe/HCl, SnCl₂, Zn/AcOH): These are robust and classic methods that are often tolerant of other functional groups that might be sensitive to hydrogenation. Iron powder in acidic conditions is a cost-effective and mild option. [9][8][10] Experimental Protocol (Iron/Ammonium Chloride):
-
Reaction Setup: To a round-bottom flask, add the 4-substituted-3-nitro-1H-pyrazole (1.0 equiv), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (4.0 equiv) and iron powder (Fe) (5.0 equiv).
-
Heating: Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often accompanied by a color change from yellow to colorless.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can often be used directly in the next step or purified further by crystallization or chromatography if necessary.
| Reducing Agent | Solvent | Conditions | Key Advantages |
| H₂, 10% Pd/C | Methanol/Ethanol | RT, 1 atm | High yield, clean reaction |
| Fe, NH₄Cl | Ethanol/H₂O | Reflux | Cost-effective, good functional group tolerance |
| SnCl₂·2H₂O | Ethyl Acetate | Reflux | Mild, effective for sensitive substrates |
| Table 2: Common conditions for the reduction of the C3-nitro group. |
Protocol 4: Annulation to Form the Pyrazolo[3,4-d]pyrimidine Core
The 3-amino-4-aryl-1H-pyrazole intermediate is a perfect precursor for constructing the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many potent kinase inhibitors. [11][12][13]This is typically achieved by condensation with a suitable three-carbon electrophile, often followed by cyclization. A common method involves reaction with formamide or a similar reagent.
Experimental Protocol (using Formamide):
-
Reaction Setup: Place the crude or purified 4-Aryl/Heteroaryl-1H-pyrazol-3-amine (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of formamide (which acts as both reagent and solvent).
-
Heating: Heat the mixture to a high temperature (typically 180-200 °C) for several hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure pyrazolo[3,4-d]pyrimidine product.
Characterization and Validation
Each step of the synthesis must be validated to ensure the integrity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of each compound. For example, the reduction of the nitro group to an amine will result in the appearance of a new signal for the -NH₂ protons (often a broad singlet) and a significant upfield shift of the pyrazole ring carbons in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds at each stage.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The orthogonal reactivity of its chloro and nitro substituents allows for a logical and modular synthetic approach. By employing well-established reactions such as Suzuki coupling, SNAr, nitro reduction, and pyrimidine annulation, researchers can rapidly generate diverse libraries of pyrazole-based compounds for screening and lead optimization. The protocols and strategic insights provided in this guide serve as a comprehensive resource for scientists engaged in the discovery and development of next-generation kinase inhibitors.
References
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Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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El-Sayed, M. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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La Morte, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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El-Sayed, M. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
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Rani, P., et al. (2023). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. Available at: [Link]
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Lategahn, J., et al. (2020). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
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Patel, K., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists. Available at: [Link]
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Lategahn, J., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available at: [Link]
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Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][2][14]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica. Available at: [Link]
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Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
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Shah, A. A., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Available at: [Link]
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Wang, F., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
- BenchChem. (2025). 4-iodopyrazole in the synthesis of kinase inhibitors. BenchChem.
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Organic Chemistry Portal. (n.d.). Nitro Reduction. organic-chemistry.org. Available at: [Link]
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Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Processes. Available at: [Link]
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Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
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Little, R. D. (2011). Chapter 30 - Reduction of Nitro Compounds and Related Substrates. Semantic Scholar. Available at: [Link]
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Wang, R., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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Hameed, A., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. SciSpace. Available at: [Link]
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The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Bakherad, M., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Advances. Available at: [Link]
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Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Krchnak, V., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
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LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
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Application Note: A Strategic Guide to the Synthesis of Pyrazolo[3,4-b]pyridines from 4-Chloro-3-nitro-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.
Abstract: The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antiviral.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of this valuable heterocyclic system, starting from the readily available and versatile building block, 4-chloro-3-nitro-1H-pyrazole. We will explore the critical two-stage synthetic strategy: the initial reduction of the nitro group to form the key aminopyrazole intermediate, followed by the annulation of the pyridine ring through cyclocondensation with 1,3-dielectrophilic partners. This document emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers in developing novel pyrazolo[3,4-b]pyridine derivatives.
The Strategic Importance of Pyrazolo[3,4-b]pyridines
The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold of significant interest due to its profound and diverse pharmacological activities.[2][3] Molecules incorporating this core have been successfully developed as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[1][4][5] The system's rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise hydrogen bonding and π-stacking interactions with biological targets, making it an ideal framework for rational drug design.
Our strategic approach begins with this compound, a starting material that offers two key advantages:
-
The nitro group at the C3 position is a precursor to the essential nucleophilic amino group required for ring closure.
-
The chloro group at the C4 position provides a handle for subsequent functionalization via cross-coupling reactions, allowing for the generation of diverse compound libraries.
The overall synthetic pathway is a classic and robust strategy: building the pyridine ring onto a pre-existing pyrazole.[6][7]
Figure 1: High-level workflow for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
Stage 1: Reduction of the Nitro Group – Activating the Pyrazole Core
The foundational step in this synthesis is the reduction of the electron-withdrawing nitro group at the C3 position to a nucleophilic amino group. This transformation is critical as it "activates" the pyrazole ring for the subsequent pyridine annulation.
Mechanistic Rationale and Reagent Selection
The conversion of an aromatic nitro group to an amine is a well-established transformation in organic synthesis.[8] Several methods are available, and the choice is often dictated by factors such as substrate tolerance, cost, safety, and scale.
| Reduction Method | Reagents | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields.[8] | Requires specialized high-pressure equipment. The chloro-substituent may be susceptible to hydrodehalogenation. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Highly effective, mild conditions, good functional group tolerance.[8][9] | Stoichiometric amounts of metal salts are produced, requiring careful workup and disposal. |
| Metal/Acid Reduction | Fe / NH₄Cl or AcOH | Inexpensive and effective.[9] | Can require a large excess of iron powder, sometimes leading to heterogeneous mixtures that are difficult to stir and work up. |
| Hydrazine-based | Hydrazine hydrate, Ni-Re | Smooth reaction at moderate temperatures.[9] | Hydrazine is highly toxic; requires careful handling. |
Expert Recommendation: For laboratory-scale synthesis, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (e.g., concentrated HCl or acetic acid) is a robust and reliable choice.[8][9] It is highly chemoselective for the nitro group, proceeds under mild conditions, and does not require specialized equipment.
Figure 2: Simplified representation of nitro group reduction using a metal/acid system.
Detailed Protocol 1: Synthesis of 3-Amino-4-chloro-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol to create a slurry (approx. 0.2 M).
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (4.5 eq) in concentrated HCl. Caution: This is an exothermic process. Prepare in a fume hood with appropriate personal protective equipment (PPE). Add the acidic SnCl₂ solution to the pyrazole slurry dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur. A white precipitate (tin salts) will form.
-
Workup - Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the filter cake with additional ethyl acetate.
-
Workup - Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-amino-4-chloro-1H-pyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure product.
Stage 2: Annulation of the Pyridine Ring
With the key 3-amino-4-chloro-1H-pyrazole intermediate in hand, the next stage is the construction of the fused pyridine ring. This is typically achieved via a cyclocondensation reaction with a 1,3-dielectrophilic partner. The choice of this partner is critical as it dictates the substitution pattern at the C4, C5, and C6 positions of the final pyrazolo[3,4-b]pyridine product.
Mechanistic Insight: The Friedländer Annulation
This reaction is a variation of the classic Friedländer synthesis. The process begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via attack of the pyrazole ring nitrogen or a transient enamine onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolopyridine system.
Figure 3: Simplified mechanism of pyridine ring formation via Friedländer-type annulation.
Controlling Substitution Patterns
The substituents on the final product are directly determined by the structure of the 1,3-dielectrophile.
| 1,3-Dielectrophile Partner | R¹ | R² | Resulting C5 / C7 Substituents |
| Acetylacetone | CH₃ | CH₃ | 4,6-dimethyl |
| Ethyl Acetoacetate | CH₃ | OEt | 4-methyl-6-hydroxy |
| Dibenzoylmethane | Ph | Ph | 4,6-diphenyl |
| Diethyl Malonate | OEt | OEt | 4,6-dihydroxy |
Note: The resulting "hydroxy" groups exist in their more stable keto tautomeric forms (e.g., pyrazolopyridinones).
Detailed Protocol 2: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
3-Amino-4-chloro-1H-pyrazole (1.0 eq, from Protocol 1)
-
Acetylacetone (1.1 - 1.5 eq)
-
Glacial Acetic Acid or Ethanol
-
Catalyst (optional, e.g., a few drops of H₂SO₄ or piperidine)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: In a round-bottom flask, dissolve 3-amino-4-chloro-1H-pyrazole (1.0 eq) in glacial acetic acid (or ethanol).
-
Reagent Addition: Add acetylacetone (1.2 eq) to the solution. If desired, add a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., piperidine) to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C for acetic acid) and monitor by TLC. The reaction is usually complete within 6-12 hours.
-
Workup - Precipitation: Cool the reaction mixture to room temperature. If the product precipitates from the solution, it can be collected by vacuum filtration. If not, slowly pour the reaction mixture into a beaker of ice water while stirring.
-
Workup - Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Conclusion and Future Directions
This guide outlines a reliable and versatile two-step synthesis of the pyrazolo[3,4-b]pyridine scaffold from this compound. The protocols provided are robust and can be adapted for the synthesis of a wide array of derivatives by simply varying the 1,3-dielectrophilic coupling partner in the final step. The resulting chloro-substituted pyrazolopyridines are themselves valuable intermediates, poised for further diversification through modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig), enabling access to novel chemical space for drug discovery and materials science.
References
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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The synthetic route of target pyrazolo [3,4-b]pyridine compounds... ResearchGate. [Link]
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Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health (NIH). [Link]
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A Facile Synthesis of Pyrazolo[3,4-b]pyridines. Taylor & Francis Online. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
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What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab. [Link]
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Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]
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(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
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Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
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Pyrazolo[3,4-blpyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]
- Process for the reduction of nitro derivatives to amines.
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health (NIH). [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). [Link]
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Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA, Inc.. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. chimie-paristech.psl.eu. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link].org/manuscript/202312.1793/v1)
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Application Notes and Protocols: Derivatization of 4-Chloro-3-nitro-1H-pyrazole for Medicinal Chemistry
Abstract
This comprehensive guide details the strategic derivatization of 4-chloro-3-nitro-1H-pyrazole, a versatile and highly functionalized scaffold for medicinal chemistry. Recognizing the privileged role of the pyrazole core in numerous FDA-approved drugs, this document provides in-depth protocols and expert insights into key synthetic transformations including N-alkylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3][4][5][6] Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers step-by-step methodologies to empower researchers in the synthesis of novel pyrazole derivatives for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics.[7][8]
Introduction: The Strategic Value of this compound
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10] The specific scaffold, this compound, offers a unique combination of reactive sites, making it an exceptionally valuable starting material for the construction of compound libraries.
The key features of this scaffold are:
-
Two Regiodistinct Nitrogen Atoms: The N1 and N2 positions of the pyrazole ring are available for substitution, allowing for the introduction of various alkyl or aryl groups. The regioselectivity of these substitutions can be controlled by steric and electronic factors.[11]
-
An Electrophilic C4 Position: The chlorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron- withdrawing nitro group at the adjacent C3 position.[12][13][14] This enables the facile introduction of a wide range of nucleophiles.
-
A Versatile C-Cl Bond for Cross-Coupling: The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various aryl and heteroaryl partners.[15][16]
-
A Precursor to Fused Ring Systems: The nitro group can be readily reduced to an amine, which can then be used as a key functional group for the synthesis of fused heterocyclic systems, such as the medicinally important pyrazolo[3,4-d]pyrimidines.[1][2][3][4][6][17][18][19]
This guide will provide detailed protocols for harnessing these reactive sites to generate a diverse set of derivatives from this strategic starting material.
Scaffold [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
N_Alkylation [label="N-Alkylation\n(N1/N2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (C4)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling\n(C4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Nitro Reduction (C3) ->\nFused Systems", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Scaffold -> N_Alkylation [label=" Introduce\n R-groups"]; Scaffold -> SNAr [label=" Introduce\n Nucleophiles"]; Scaffold -> Suzuki [label=" Introduce\n (Het)Aryls"]; Scaffold -> Reduction [label=" Build\n Bicyclic Cores"]; }
Key derivatization pathways for this compound.
Synthesis of the Starting Material: this compound
While commercially available, the synthesis of this compound can be achieved through a two-step process starting from 1H-pyrazole. A plausible and efficient route involves the chlorination at the C4 position followed by nitration.
Protocol 2.1: Synthesis of 4-Chloro-1H-pyrazole
This protocol is adapted from literature procedures for the chlorination of pyrazoles.[20]
Materials:
-
1H-Pyrazole
-
Sodium hypochlorite solution (e.g., commercial bleach, concentration determined)
-
Hydrochloric acid
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole (1.0 eq.) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium hypochlorite (1.1 eq.) to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-chloro-1H-pyrazole.
Protocol 2.2: Synthesis of this compound
This protocol is an adaptation based on the nitration of substituted pyrazoles.[13]
Materials:
-
4-Chloro-1H-pyrazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
Procedure:
-
To a round-bottom flask, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-chloro-1H-pyrazole (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazole is dissolved, add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, this compound, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
N-Alkylation of this compound
N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers. The ratio of these isomers is influenced by steric hindrance, the nature of the alkylating agent, the base, and the solvent.[11][21] For this compound, the nitro group at C3 provides significant steric bulk, suggesting that alkylation might preferentially occur at the less hindered N1 position.
Protocol 3.1: Regioselective N1-Alkylation using a Strong Base
This protocol utilizes a strong base like sodium hydride to deprotonate the pyrazole, followed by reaction with an alkyl halide. This method often favors the thermodynamically more stable N1-alkylated product.[11]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF or DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the N-alkylated pyrazole.
start [label="Start: this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(NaH, THF, 0°C to RT)", fillcolor="#FBBC05", fontcolor="#202124"]; alkylation [label="Alkylation\n(R-X, 0°C to RT)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product: N-Alkyl-4-chloro-3-nitropyrazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> deprotonation; deprotonation -> alkylation; alkylation -> workup; workup -> purification; purification -> product; }
Workflow for the N-alkylation of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The presence of the electron-withdrawing nitro group at the C3 position significantly activates the C4-chloro substituent towards nucleophilic attack.[12][13][14] This SNAr reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex and is a powerful tool for introducing diverse functionalities.[13]
Protocol 4.1: Amination with Primary and Secondary Amines
This protocol describes the substitution of the C4-chloro group with various amines.
Materials:
-
N-alkylated-4-chloro-3-nitro-1H-pyrazole
-
Primary or secondary amine (2.0-3.0 eq.)
-
A polar aprotic solvent such as ethanol, isopropanol, or DMF
-
A non-nucleophilic base (optional, e.g., diisopropylethylamine, DIPEA)
Procedure:
-
In a sealed tube or microwave vial, dissolve the N-alkylated-4-chloro-3-nitro-1H-pyrazole (1.0 eq.) in the chosen solvent.
-
Add the amine (2.0-3.0 eq.) and, if necessary, a base like DIPEA (1.5 eq.).
-
Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 4-amino-3-nitropyrazole derivative.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ammonia (in NH4OH) | Ethanol | 100 | 6 | 70-85 |
| Benzylamine | DMF | 110 | 4 | 85-95 |
| Morpholine | Isopropanol | 90 | 8 | 80-90 |
| Piperidine | Ethanol | 80 | 12 | 75-88 |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling at the C4 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For an electron-deficient substrate like this compound, specific palladium catalysts and ligands are required to achieve efficient coupling with aryl or heteroaryl boronic acids.[15][16][22] Buchwald's palladium precatalysts, such as XPhos Pd G2, are often effective for such challenging couplings.[22]
Protocol 5.1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is adapted from procedures for the coupling of other challenging halo-heterocycles.[15][22]
Materials:
-
N-alkylated-4-chloro-3-nitro-1H-pyrazole
-
Arylboronic acid (1.5-2.0 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K3PO4 or K2CO3, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
To a microwave vial or Schlenk tube, add the N-alkylated-4-chloro-3-nitro-1H-pyrazole (1.0 eq.), arylboronic acid (1.5 eq.), palladium precatalyst (e.g., XPhos Pd G2, 3 mol%), and base (e.g., K3PO4, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-aryl-3-nitropyrazole derivative.
Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)L_n-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Boronic [label="Ar'-B(OH)2\n(Base)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' Product", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-Cl\n(4-chloro-3-nitropyrazole)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Complex; ArylHalide -> OxAdd; PdII_Complex -> Transmetal; Boronic -> Transmetal; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regeneration"]; }
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidines
Derivatives of this compound are excellent precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their activity as kinase inhibitors.[1][2][3][4][6][19] The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon equivalent.
Protocol 6.1: Reduction of the Nitro Group
Materials:
-
N-alkylated-4-aryl-3-nitro-1H-pyrazole
-
Iron powder or tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol or acetic acid
-
Hydrochloric acid (for SnCl2 reduction)
-
Sodium bicarbonate solution
Procedure (using Iron):
-
In a round-bottom flask, suspend the 3-nitropyrazole derivative (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a small amount of aqueous ammonium chloride to initiate the reaction.
-
Reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter through Celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash with water, brine, dry over sodium sulfate, and concentrate to yield the 3-aminopyrazole derivative.
Protocol 6.2: Cyclization to Pyrazolo[3,4-d]pyrimidine
Materials:
-
N-alkylated-4-aryl-3-amino-1H-pyrazole
-
Formamide or triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid, for orthoformate)
Procedure (using Formamide):
-
In a round-bottom flask, heat the 3-aminopyrazole derivative (1.0 eq.) in an excess of formamide to 180-200 °C.
-
Maintain the temperature for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-d]pyrimidine.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of derivatization reactions, including N-alkylation, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel pyrazole derivatives. The subsequent transformation of these derivatives into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, highlights the immense potential of this scaffold in the discovery of new therapeutic agents, particularly in the field of kinase inhibition.
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Molecules. Available at: [Link]
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An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. Available at: [Link]
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. Available at: [Link]
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A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. ResearchGate. Available at: [Link]
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
REGIOSELECTIVE SYNTHESIS OF PYRAZOLES. Organic Syntheses. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
4-Nitro-1H-pyrazole. Chemsrc. Available at: [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
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synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
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Application Note: 4-Chloro-3-nitro-1H-pyrazole as a Versatile Building Block for Bioactive Compound Synthesis
Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs and biologically active compounds.[1][2] This application note provides an in-depth guide to the strategic use of 4-Chloro-3-nitro-1H-pyrazole, a highly functionalized and versatile starting material for the synthesis of potent bioactive molecules. We will explore its reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-tested protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds renowned for their kinase inhibitory activity.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Foundational Principles: Reactivity and Mechanism
The synthetic utility of this compound is dictated by its unique electronic and structural features. The pyrazole ring is decorated with two key functional groups that govern its reactivity: a chlorine atom at the C4 position and a nitro group at the C3 position.
Expert Insight: The presence of the strongly electron-withdrawing nitro group is critical. It significantly acidifies the N1-proton and, more importantly, activates the pyrazole ring towards nucleophilic attack by polarizing the C-Cl bond.[4][5] This activation renders the chlorine atom an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction, which is the primary transformation for this scaffold.[6]
The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer-like complex. This intermediate is resonance-stabilized by the adjacent nitro group. Subsequent elimination of the chloride ion re-establishes the aromaticity of the ring, yielding the substituted product.
Protocol 1: Synthesis of 4-(Alkylamino)-3-nitro-1H-pyrazole Intermediate via SNAr
This protocol describes the nucleophilic substitution of the chloride with a representative amine.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like Dioxane or DMF is chosen to solubilize the reactants and facilitate the polar SNAr mechanism. Ethanol can also be used and is a greener solvent choice.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is essential. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
Temperature: Heating is often required to overcome the activation energy, especially for less nucleophilic amines. Microwave irradiation can significantly shorten reaction times. [2] Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a suitable solvent (e.g., Dioxane, Ethanol, or DMF, approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 eq) or K₂CO₃ (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C (or reflux) and monitor its progress by TLC or LC-MS. Reactions typically run for 4-16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 4-(alkylamino)-3-nitro-1H-pyrazole.
Protocol 2: Reduction and Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
This protocol details the final two steps to form the fused heterocyclic system.
Causality Behind Choices:
-
Reduction: Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method for nitro group reduction, with water being the only byproduct. However, certain functional groups can be sensitive to hydrogenation. An alternative is using metal salts like Tin(II) chloride (SnCl₂) in an acidic medium, which is robust but requires a more involved workup to remove tin byproducts. [7]* Cyclization: Formamide serves as both the solvent and the source of the final carbon atom for the pyrimidine ring, typically requiring high temperatures. Triethyl orthoformate is another common reagent that can achieve cyclization under milder conditions, often with an acid catalyst.
Step-by-Step Methodology:
-
Nitro Reduction (Method A - Catalytic Hydrogenation):
-
Dissolve the 4-(alkylamino)-3-nitro-1H-pyrazole intermediate (1.0 eq) in a solvent like Ethanol or Methanol in a flask suitable for hydrogenation.
-
Carefully add Palladium on Carbon (10% Pd/C, ~0.1 eq by weight) to the solution.
-
Purge the vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate. The resulting diamine is often used directly in the next step without further purification.
-
-
Nitro Reduction (Method B - Tin(II) Chloride):
-
Dissolve the nitro-pyrazole intermediate (1.0 eq) in Ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and heat the mixture to reflux for 1-3 hours.
-
Cool the reaction, concentrate the solvent, and carefully basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH > 8.
-
Extract the aqueous slurry multiple times with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diamine.
-
-
Ring Cyclization:
-
To the crude 1H-pyrazole-3,4-diamine, add an excess of formamide.
-
Heat the mixture to 150-180 °C for 2-6 hours.
-
Cool the reaction mixture and pour it into ice water. The product often precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Summary: Bioactivity of Derived Compounds
The pyrazolo[3,4-d]pyrimidine scaffold synthesized via this route has been successfully employed to generate potent inhibitors of various protein kinases. The table below summarizes representative data from the literature.
| Compound ID | R Group at C4 | Target Kinase | IC₅₀ (µM) | Reference |
| VIIa | 2-hydroxybenzylidenehydrazinyl | NCI-60 Panel | 0.326 - 4.31 | [3] |
| Generic | Various anilides | CDK, Src, Abl | Varies | [3] |
| 1j | 4-methylpiperazin-1-yl | (Not specified) | (Not specified) | [8] |
Safety and Handling
Researcher Responsibility: Prior to any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and all other reagents used. [9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [10]* Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [11]Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [9]* Hazards: This class of compounds (chloronitroaromatics) should be treated as harmful if swallowed, inhaled, or in contact with skin. They can cause serious skin and eye irritation. [9][11]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in SNAr step (Protocol 1) | 1. Insufficiently reactive (sterically hindered or electron-poor) amine. 2. Incomplete reaction. 3. Base is not strong enough or is consumed. | 1. Increase reaction temperature, extend reaction time, or consider using a more forcing solvent like NMP. 2. Confirm completion with LC-MS before workup. 3. Use a stronger base (e.g., NaH, carefully) or add more of the current base. |
| Incomplete nitro reduction (Protocol 2) | 1. (Pd/C) Catalyst poisoning or deactivation. 2. (SnCl₂) Insufficient amount of reducing agent. 3. Substrate insolubility. | 1. Use fresh catalyst. Ensure starting material is pure. Filter and add a new batch of catalyst. 2. Add additional equivalents of SnCl₂ and prolong heating. 3. Add a co-solvent like THF or increase the solvent volume. |
| Multiple products in cyclization (Protocol 2) | 1. Side reactions at high temperatures. 2. Formation of regioisomers if the diamine is not symmetrical. | 1. Attempt the reaction at a lower temperature for a longer duration. Consider using triethyl orthoformate with an acid catalyst which may allow for milder conditions. 2. This is an inherent property of the substrate; requires careful characterization and chromatographic separation. |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active heterocyclic compounds. Its well-defined reactivity through Nucleophilic Aromatic Substitution provides a reliable entry point to highly decorated pyrazole cores. The protocols detailed herein for the construction of the pyrazolo[3,4-d]pyrimidine scaffold offer a proven and adaptable workflow for drug discovery programs, particularly those targeting protein kinases. By understanding the chemical principles and practical considerations outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block.
References
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ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
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ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
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MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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ScienceDirect. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available at: [Link]
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MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available at: [Link]
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PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
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Springer. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available at: [Link]
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MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
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ResearchGate. (n.d.). Example of pyrazole-containing bioactive compounds. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
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RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]
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ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
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PubMed Central. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Available at: [Link]
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ResearchGate. (n.d.). Examples of bioactive compounds and drugs incorporating the pyrazolin‐5‐one heterocycle. Available at: [Link]
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PubMed. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
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PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link]
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AFG Bioscience. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Available at: [Link]
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ACS Publications. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]
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MDPI. (n.d.). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Available at: [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]
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EJPMR. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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SciSpace. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
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PubMed Central. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available at: [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available at: [Link]
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Introduction: The Strategic Importance of the Pyrazole Scaffold
An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-3-nitro-1H-pyrazole for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in therapeutics targeting cancer, inflammation, and neurological disorders.[3][5] Within the vast library of pyrazole-based building blocks, this compound stands out as a particularly valuable synthon. The presence of a strongly electron-withdrawing nitro group at the C3 position significantly influences the reactivity of the C4-chloro substituent, making it a key substrate for C-C bond formation.
The Suzuki-Miyaura cross-coupling reaction is a preeminent and powerful method for constructing carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6][7][8] Applying this reaction to a challenging substrate like an electron-deficient heteroaryl chloride requires a nuanced understanding of catalytic principles and careful optimization of reaction parameters.
This guide serves as a comprehensive technical resource, providing field-proven insights and detailed protocols for the successful Suzuki-Miyaura coupling of this compound. It is designed to empower researchers to efficiently synthesize novel 4-aryl-3-nitro-1H-pyrazole derivatives, thereby accelerating discovery programs in medicinal chemistry and materials science.
Reaction Mechanism and Guiding Principles
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9][10] Success with a less reactive heteroaryl chloride, such as this compound, depends critically on optimizing each stage of this cycle.
-
Oxidative Addition : This is typically the rate-determining step for aryl chlorides.[10][11] A low-valent Pd(0) species inserts into the carbon-chlorine bond to form a Pd(II) complex. The C-Cl bond is significantly stronger than C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[12][13] Crucially, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is essential to promote this challenging step.[10][14][15][16] The electron-withdrawing nitro group on the pyrazole ring helps to activate the C-Cl bond, making the oxidative addition more favorable than on an unactivated aryl chloride.[10][17]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (R-B(OR)₃⁻), which then readily undergoes transmetalation.[9][10] The choice of base and solvent is critical to ensure the efficient formation and transfer of the boronate.
-
Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the 4-aryl-3-nitro-1H-pyrazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Application Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid substrates.
Materials and Reagents
-
Substrates : this compound, Arylboronic acid (or boronic acid pinacol ester)
-
Palladium Precatalyst : XPhos Pd G2 (recommended), Pd₂(dba)₃, or Pd(OAc)₂
-
Ligand (if not using a precatalyst): XPhos, SPhos, or RuPhos
-
Base : Potassium phosphate tribasic (K₃PO₄), Cesium carbonate (Cs₂CO₃), or Potassium carbonate (K₂CO₃)
-
Solvent : 1,4-Dioxane, Toluene, or a mixture with water (e.g., Dioxane/H₂O 4:1)
-
Equipment : Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, nitrogen or argon gas line, standard glassware for work-up, silica gel for column chromatography.
Step-by-Step Experimental Procedure
The following procedure is for a 0.5 mmol scale reaction. All glassware should be oven-dried before use.
-
Reaction Setup : To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq., 0.5 mmol, 81.8 mg), the arylboronic acid (1.2-1.5 eq., 0.6-0.75 mmol), and the base (e.g., K₃PO₄, 2.0 eq., 1.0 mmol, 212 mg).
-
Catalyst Addition : If using a precatalyst like XPhos Pd G2 (1-3 mol%, 0.005-0.015 mmol), add it directly to the flask. If using a separate precursor and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%)), add them.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-Dioxane, 2.5 mL) via syringe. If a co-solvent is used, add the degassed water (e.g., 0.6 mL for a 4:1 ratio).
-
Reaction Execution : Place the flask in a preheated oil bath at 80-110 °C (or as determined by optimization) and stir vigorously for 4-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-nitro-1H-pyrazole.
Data Presentation: Recommended Starting Conditions for Optimization
The choice of catalyst, base, and solvent is paramount for achieving high yields. The following table provides validated starting points for optimizing the coupling of this compound, based on established protocols for challenging heteroaryl chlorides.[14][15][16][18][19]
| Parameter | Recommended System A (High Activity) | Recommended System B (Standard) | Key Considerations |
| Pd Precatalyst | XPhos Pd G2 (1-3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pre-formed catalysts like XPhos Pd G2 offer convenience and high reactivity for C-Cl bond activation.[20] |
| Ligand | (Included in precatalyst) | XPhos or SPhos (3-6 mol%) | Bulky, electron-rich monophosphine ligands are critical for activating the inert C-Cl bond.[14][15] |
| Base | K₃PO₄ (2.0-3.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ is often effective in anhydrous conditions. Cs₂CO₃ is a strong base suitable for many systems. |
| Solvent | 1,4-Dioxane or Toluene | Dioxane/H₂O (4:1) | Anhydrous conditions can be beneficial, but aqueous mixtures often accelerate the transmetalation step. |
| Temperature | 90-110 °C | 80-100 °C | Higher temperatures are generally required for aryl chlorides compared to bromides or iodides. |
| Substrate Scope | Broad tolerance for electron-rich, electron-poor, and sterically hindered arylboronic acids. | Effective for many common arylboronic acids, may require optimization for challenging cases. | The NH proton of the pyrazole is acidic and generally does not require protection with these robust catalyst systems.[16] |
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficient temperature.3. Incorrect base or solvent system. | 1. Ensure the reaction is set up under a strictly inert atmosphere and solvents are properly degassed.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, DME).[6] |
| Significant Dehalogenation | 1. Presence of protic impurities (water).2. Catalyst system promotes hydrodehalogenation. | 1. Use anhydrous solvents and ensure the base is dry. K₃PO₄ is often used in anhydrous systems.2. Screen different palladium/ligand combinations. Sometimes a less active catalyst can suppress this side reaction.[12][19] |
| Boronic Acid Homocoupling | 1. Presence of oxygen.2. High reaction temperature. | 1. Ensure the reaction mixture is thoroughly degassed before heating.2. Attempt the reaction at a lower temperature for a longer duration.[6] |
| Difficulty in Purification | 1. Residual tin byproducts (if using boronic esters from Stille coupling precursors).2. Complex mixture of side products. | 1. (Not applicable for boronic acids).2. Re-optimize reaction conditions to improve selectivity. Consider an alternative purification method like preparative HPLC. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective, albeit challenging, transformation that opens the door to a vast chemical space of novel, functionalized pyrazoles. Success is predicated on the rational selection of a highly active palladium catalyst system, typically featuring bulky, electron-rich phosphine ligands, and careful optimization of the base and solvent. By leveraging the principles and protocols outlined in this guide, researchers in drug discovery and materials science can confidently and efficiently utilize this powerful reaction to synthesize high-value molecular targets.
References
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Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (Year). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Li, P., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
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Zhang, T., et al. (Year). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. [Link]
-
Guram, A. S., et al. (Year). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications. [Link]
-
El-Sayed, N. F., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Guram, A. S., et al. (Year). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
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Tomanová, P., et al. (Year). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Asati, V., & Srivastava, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]
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Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
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Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
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Organic Chemistry Portal. (Year). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (Year). The Suzuki–Miyaura Cross-Coupling Reaction. SpringerLink. [Link]
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Request PDF. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
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Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
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Wikipedia. (Year). Suzuki reaction. Wikipedia. [Link]
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Doubleday, W. (Year). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link]
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Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
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An, H., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences. [Link]
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Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Yin, C., et al. (2021). Connecting Energetic Nitropyrazole and Nitrobenzene Moieties with C−C Bonds using Suzuki Cross‐Coupling Reaction: A Novel Route to Thermally Stable Energetic Materials. ResearchGate. [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
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Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Cholewiak, A., et al. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. [Link]
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Wsól, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
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Amii, H., & Kishikawa, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Zeitschrift für Naturforschung B. (Year). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung. [Link]
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ResearchGate. (Year). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a. ResearchGate. [Link]
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ResearchGate. (2010). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Application Note & Protocol: Synthesis of 3-Amino-4-nitropyrazole via Nucleophilic Aromatic Substitution
A Comprehensive Guide for Medicinal Chemists and Synthetic Researchers
Executive Summary
This document provides a detailed protocol and in-depth scientific context for the synthesis of 3-amino-4-nitropyrazole from 4-chloro-3-nitro-1H-pyrazole and hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and yields a critical building block for drug discovery programs. Aminopyrazole scaffolds are integral to a wide range of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1][2][3] This guide offers a robust, step-by-step experimental procedure, a thorough discussion of the reaction mechanism, critical safety protocols for handling hazardous reagents, and a troubleshooting guide to ensure reliable and reproducible outcomes.
Introduction: The Significance of Aminopyrazoles in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Among pyrazole derivatives, aminopyrazoles are particularly valuable as versatile synthetic intermediates.[2] The presence of an amino group provides a reactive handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for high-throughput screening.
The target molecule of this protocol, 3-amino-4-nitropyrazole, is a highly functionalized building block.[5][6] The strategic placement of the amino and nitro groups allows for orthogonal chemical modifications. For instance, the nitro group can be readily reduced to a second amino functionality, yielding a 3,4-diaminopyrazole precursor—a key component for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.
This application note serves as an authoritative guide for researchers, providing a field-proven protocol grounded in established chemical principles to facilitate the reliable synthesis of this important intermediate.
Reaction Principle and Mechanism
The conversion of this compound to 3-amino-4-nitropyrazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Core Principles:
-
Nucleophile: Hydrazine (NH₂NH₂) is a potent nitrogen-based nucleophile.
-
Substrate: this compound. The pyrazole ring is electron-deficient, but the presence of a strong electron-withdrawing group is necessary to sufficiently activate the ring for nucleophilic attack.
-
Activating Group: The nitro group (-NO₂) at the C3 position strongly withdraws electron density from the pyrazole ring through resonance and inductive effects. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom at the C4 position, making it highly susceptible to attack by a nucleophile.
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group, capable of stabilizing the negative charge it acquires upon departure.
Step-by-Step Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine molecule attacks the electron-deficient C4 carbon of the pyrazole ring, breaking the aromatic π-system.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazole ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides a significant stabilizing effect, lowering the activation energy for the intermediate's formation.
-
Rearomatization and Expulsion of Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the chloride ion as the leaving group. This step is typically the rate-determining step in many SNAr reactions, but the stability of the chloride ion facilitates its departure.
-
Proton Transfer: A final proton transfer step yields the neutral 3-amino-4-nitropyrazole product.
Caption: Figure 1: Reaction mechanism overview.
Critical Safety Considerations
This reaction involves hazardous materials. A thorough risk assessment must be completed before starting any work. All operations must be performed inside a certified chemical fume hood.
-
Hydrazine Hydrate (N₂H₄·H₂O):
-
Toxicity: Acutely toxic via inhalation, ingestion, and dermal contact. It is a suspected human carcinogen, a sensitizer, and a reproductive toxin.[7][8][9] Both acute and chronic exposure must be strictly avoided.
-
Reactivity: Hydrazine is a powerful reducing agent and is highly reactive. It is flammable and sensitive to heat, light, and friction.[7][10] It can form explosive mixtures with air.[10] Contact with oxidizing agents or certain metals (iron, copper oxides) can lead to ignition or explosion.[10]
-
Handling: Always use hydrazine hydrate solutions (e.g., 55-64%) instead of anhydrous hydrazine whenever possible, as they are less volatile and flammable.[7] Store in a designated area for Particularly Hazardous Substances (PHS), away from incompatibles.[7]
-
-
Nitropyrazole Derivatives:
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is mandatory. A chemical-resistant apron should be worn over it.[8]
-
Hands: Use butyl rubber or chloroprene gloves for splash protection. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[7][10]
-
Eyes/Face: ANSI Z87.1-compliant chemical safety goggles and a full-face shield are required.[7][8]
-
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Commercial | 26820-53-5 | |
| Hydrazine Hydrate (55%) | Reagent | Commercial | 7803-57-8 | Contains ~35% Hydrazine. Handle with extreme care. |
| Ethanol (200 proof) | ACS Grade | Commercial | 64-17-5 | Used as the reaction solvent. |
| Deionized Water | - | In-house | 7732-18-5 | For workup and washing. |
| Round-bottom flask (100 mL) | - | - | - | With ground glass joint. |
| Reflux Condenser | - | - | - | |
| Magnetic Stir Plate & Stir Bar | - | - | - | |
| Heating Mantle | - | - | - | |
| Buchner Funnel & Filter Flask | - | - | - | For product isolation. |
| Filter Paper (e.g., Whatman #1) | - | - | - | |
| Thin Layer Chromatography (TLC) | - | - | - | Silica gel plates (e.g., Silica Gel 60 F₂₅₄). |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Flask: To the flask, add this compound (1.47 g, 10.0 mmol).
-
Add Solvent: Add 30 mL of ethanol to the flask and stir the suspension at room temperature.
-
Add Nucleophile: While stirring, slowly add hydrazine hydrate (55% solution, ~1.1 mL, ~1.13 g, ~20 mmol, 2.0 equivalents) dropwise over 5 minutes. Note: The reaction is often exothermic; a slight warming of the flask may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Continue refluxing with vigorous stirring for 3-4 hours.[12]
-
Monitor Reaction: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Workup - Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of an ice-water slurry. A yellow solid should precipitate.
-
Isolation: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual hydrazine and salts.
-
Drying: Transfer the yellow solid to a pre-weighed watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Results and Characterization
-
Product: 3-Amino-4-nitropyrazole (or its tautomer 5-amino-4-nitropyrazole).[6]
-
Appearance: A yellow crystalline solid.[6]
-
Molecular Formula: C₃H₄N₄O₂
-
Molecular Weight: 128.09 g/mol
Expected Data
| Parameter | Expected Result | Notes |
| Yield | 85-95% | Yields are typically high for this efficient substitution. |
| Melting Point | ~210-215 °C | Literature values may vary slightly. |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 1H, NH), 8.2 (s, 1H, CH), 6.5 (br s, 2H, NH₂) | Peaks may be broad due to tautomerism and exchange. |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C-NH₂), ~135 (C-NO₂), ~130 (C-H) | Chemical shifts are approximate. |
| MS (ESI-) | m/z = 127.0 [M-H]⁻ | Confirms the molecular weight of the deprotonated molecule. |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretch), ~1550, 1340 cm⁻¹ (NO₂ stretch) | Characteristic peaks for the amino and nitro groups. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient heating. 2. Low-quality or degraded hydrazine hydrate. 3. Inefficient stirring. | 1. Ensure the mixture is at a full, steady reflux. 2. Use a fresh bottle of hydrazine hydrate. 3. Increase stirring speed to ensure the suspension is well-mixed. |
| Low Product Yield | 1. Product is partially soluble in the workup mixture. 2. Incomplete reaction. 3. Mechanical losses during transfer and filtration. | 1. Ensure the water used for precipitation is ice-cold to minimize solubility. 2. Extend the reflux time and confirm completion by TLC. 3. Be meticulous during product transfer and washing steps. |
| Product is discolored (dark brown/red) | 1. Overheating or extended reaction time leading to decomposition. 2. Impure starting materials. | 1. Adhere to the recommended reaction time and temperature. 2. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water). |
| Oily product instead of solid | Impurities are present, depressing the melting point. | Purify the crude product by recrystallization or column chromatography if necessary. |
Conclusion
The reaction of this compound with hydrazine hydrate provides an efficient and high-yielding route to 3-amino-4-nitropyrazole, a valuable and versatile intermediate for drug discovery and development. By following the detailed protocol and adhering strictly to the safety precautions outlined in this document, researchers can reliably produce this key building block. The straightforward SNAr mechanism, coupled with a simple workup procedure, makes this transformation an essential tool in the arsenal of the modern medicinal chemist.
References
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Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link].
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][13][14]triazin-7(6H). National Institutes of Health (NIH). Available at: [Link].
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (NCBI). Available at: [Link].
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Standard Operating Procedure: Hydrazine. University of California, Santa Barbara. Available at: [Link].
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ChemInform Abstract: Nitropyrazoles. Part 5. Synthesis of Substituted 3-Nitro-4-R-pyrazoles (II)-(VI), (VIII), (IX) from 3-Amino-4-pyrazolecarbonitrile (I). ResearchGate. Available at: [Link].
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Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
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ChemInform Abstract: Nitropyrazoles. Part 8. 3(5)-Amino-4-nitropyrazole (IV). Convenient Synthesis and Study of the Nitration. ResearchGate. Available at: [Link].
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Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information (NCBI). Available at: [Link].
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SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link].
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SYNTHESIS OF 3,5-DISUBSTITUTED AND 1,3,5-TRISUBSTITUTED 1H-PYRAZOLES. Organic Syntheses. Available at: [Link].
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link].
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link].
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Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. Bentham Science. Available at: [Link].
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Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health (NIH). Available at: [Link].
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Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link].
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Hydrazine. Organic Chemistry Portal. Available at: [Link].
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link].
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link].
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The Strategic Application of 4-Chloro-3-nitro-1H-pyrazole in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds upon which to build molecules with tailored pharmacological properties. The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its prevalence in numerous approved drugs, particularly as a cornerstone in the design of protein kinase inhibitors, underscores its significance in modern drug discovery.[1] The pyrazole core offers a unique combination of chemical stability, synthetic tractability, and the capacity for diverse molecular interactions with biological targets.
This guide focuses on a specific, functionalized pyrazole derivative: 4-Chloro-3-nitro-1H-pyrazole . This fragment combines the foundational pyrazole scaffold with two key reactive and modulating groups: a chloro substituent and a nitro group. These additions provide valuable handles for synthetic elaboration and can influence the fragment's electronic properties and binding modes, making it a compelling starting point for fragment-based drug discovery (FBDD) campaigns. FBDD has emerged as a powerful alternative to high-throughput screening, focusing on identifying low-molecular-weight compounds that bind to a biological target with low affinity.[2][3] These initial "hits" are then optimized into more potent, drug-like molecules.[2] This application note will provide a comprehensive overview of the synthesis, properties, and strategic application of this compound in FBDD, complete with detailed protocols for key experimental techniques.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. While specific experimental data for this compound is not extensively published, we can infer key characteristics from closely related analogs and general principles of medicinal chemistry. The table below summarizes the computed properties for the methylated analog, 4-chloro-1-methyl-3-nitro-1H-pyrazole, which provides a useful reference.
| Property | Value (for 4-chloro-1-methyl-3-nitro-1H-pyrazole) | Source |
| Molecular Formula | C₄H₄ClN₃O₂ | [4] |
| Molecular Weight | 161.55 g/mol | [4] |
| Monoisotopic Mass | 160.9992041 Da | [4] |
| XLogP3-AA | 1.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
The synthesis of 4-chloro-3-nitropyrazoles can be achieved through several routes. One common approach involves the nitration of a 4-chloropyrazole precursor. A general method for the chlorination of pyrazoles involves their reaction with hypochloric acid or its salts. Another effective method is the electrosynthesis of 4-chloro-substituted pyrazoles, which has been shown to produce 3-nitro-4-chloropyrazole in good yield.[5] The reactivity of the pyrazole ring is influenced by its substituents; the electron-withdrawing nature of the nitro and chloro groups will affect the nucleophilicity and electrophilicity of the ring system.
Application in Fragment-Based Drug Discovery: A Strategic Workflow
The utility of this compound in an FBDD campaign stems from its potential to form key interactions with a protein target while presenting opportunities for subsequent chemical elaboration. The chloro and nitro groups can be exploited for structure-activity relationship (SAR) studies, where they can be replaced or modified to enhance binding affinity and selectivity.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols for Fragment Screening
The following sections provide detailed, adaptable protocols for the primary biophysical techniques used to screen fragments like this compound.
Protocol 1: NMR-Based Screening using Saturation Transfer Difference (STD) Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for identifying binding events, particularly for weakly interacting fragments.[6][7][8][9][10] The method relies on the transfer of saturation from a selectively irradiated protein to a bound ligand.
I. Materials and Reagents
-
Target Protein (e.g., kinase, protease)
-
This compound (or fragment library)
-
Deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4, containing 150 mM NaCl)
-
NMR tubes
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe is recommended.
II. Experimental Procedure
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the deuterated buffer to a final concentration of 10-50 µM.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to a high concentration (e.g., 100 mM).
-
Prepare the final NMR sample by adding the fragment to the protein solution. The final fragment concentration should be in large excess to the protein (e.g., 1-2 mM fragment, 10-20 µM protein).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to ensure the presence of both protein and fragment signals and to check for any aggregation or precipitation.
-
Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no signals are present.
-
The difference between these two spectra (STD spectrum) will only show signals from the ligand that has bound to the protein.
-
-
Data Analysis and Interpretation:
-
Process the STD spectrum. The presence of signals corresponding to the protons of this compound indicates binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface.
-
Figure 2: Principle of Saturation Transfer Difference (STD) NMR.
Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[11][12][13][14][15] It is highly sensitive and provides kinetic information about the interaction.
I. Materials and Reagents
-
Target Protein
-
This compound (or fragment library)
-
SPR Instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
II. Experimental Procedure
-
Protein Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., with a mixture of EDC and NHS).
-
Inject the target protein over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to maximize the signal for small fragment binding.
-
Deactivate any remaining active groups on the surface.
-
-
Fragment Screening:
-
Equilibrate the system with running buffer.
-
Inject the this compound (or fragment library) at a range of concentrations over the immobilized protein surface.
-
Monitor the binding response in real-time. A change in the response units (RU) upon fragment injection indicates binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction.
-
For a primary screen, a simple "yes/no" binding response at a single fragment concentration may be sufficient to identify hits.
-
Figure 3: A simplified workflow for an SPR-based fragment screening experiment.
Protocol 3: X-ray Co-crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[16][17][18][19][20]
I. Materials and Reagents
-
Highly pure and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often required for fragment-bound crystals)
II. Experimental Procedure
-
Co-crystallization:
-
Incubate the target protein with a molar excess of this compound to form the protein-fragment complex.
-
Set up crystallization trials using various screens and conditions (e.g., sitting drop or hanging drop vapor diffusion).
-
Monitor the trials for crystal growth.
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-protein (protein without the fragment).
-
Prepare a soaking solution containing the fragment at a high concentration in a cryoprotectant-compatible buffer.
-
Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Harvest a crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the data and solve the crystal structure to visualize the binding mode of the fragment.
-
Hit Optimization and Future Directions
Once this compound is identified as a hit, its structure provides clear avenues for optimization. The chloro group at the 4-position can be a site for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups to explore the surrounding binding pocket. The nitro group at the 3-position is a strong electron-withdrawing group and can participate in hydrogen bonding. It can also be reduced to an amino group, which can then be further functionalized. These modifications can be guided by the structural information obtained from X-ray crystallography to rationally design more potent and selective inhibitors.
Conclusion
This compound represents a strategically designed fragment that leverages the privileged pyrazole scaffold for application in fragment-based drug discovery. Its synthesis is accessible, and its physicochemical properties are amenable to the leading biophysical screening techniques. The detailed protocols provided in this guide offer a robust framework for researchers to employ this and similar fragments in their drug discovery endeavors. The inherent synthetic tractability of this fragment, coupled with the power of modern drug discovery platforms, positions it as a valuable starting point for the development of novel therapeutics.
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Application Notes and Protocols for the Biological Activity Screening of 4-Chloro-3-nitro-1H-pyrazole Derivatives
Introduction: The Therapeutic Potential of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile template for designing novel therapeutic agents.[5] Derivatives of pyrazole have been successfully developed into drugs for a range of conditions, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer.[2][3][6][7][8] The commercial success of drugs like Celecoxib, a potent COX-2 inhibitor for inflammation, underscores the therapeutic importance of this chemical class.[8][9]
This application note focuses on a specific, yet highly promising subclass: 4-chloro-3-nitro-1H-pyrazole derivatives . The introduction of a chloro group at the 4-position and a nitro group at the 3-position is not arbitrary. Halogen substituents are known to modulate the lipophilicity and electronic properties of molecules, which can significantly enhance their biological activity and ability to cross cellular membranes.[10][11] Simultaneously, the nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore in many antimicrobial and anticancer agents, often implicated in mechanisms involving bioreduction to reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.
Given these structural features, this guide provides detailed protocols for the initial biological screening of this compound derivatives, with a primary focus on two key areas of high potential: anticancer (cytotoxic) activity and antimicrobial activity . These protocols are designed for researchers in drug discovery and development, providing not just step-by-step instructions, but also the scientific rationale behind the experimental design to ensure robust and reproducible results.
Part 1: Anticancer Activity Screening via MTT Assay
The initial assessment of a compound's anticancer potential often involves evaluating its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[12]
Scientific Principle of the MTT Assay
The assay's principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are primarily found in metabolically active, viable cells.[12] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble, dark purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify cell viability. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.[12]
Experimental Workflow for Anticancer Screening
Caption: Workflow for assessing cytotoxicity of pyrazole derivatives using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials and Reagents:
-
This compound derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS.
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Positive control (e.g., Doxorubicin)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1): a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[14] d. Include wells for "medium only" blanks and "untreated cells" controls. e. Incubate the plate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment (Day 2): a. Prepare serial dilutions of the pyrazole derivatives and the positive control (e.g., Doxorubicin) in complete medium from the stock solutions. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. b. Create a vehicle control using the same concentration of DMSO as in the highest compound concentration wells. c. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. d. Incubate for a predetermined exposure time (typically 24, 48, or 72 hours).
-
MTT Addition and Incubation (Day 3/4): a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[12][15]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14] b. Add 100-150 µL of DMSO to each well to dissolve the crystals.[14] c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: a. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Correct the absorbance readings by subtracting the average absorbance of the "medium only" blanks.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). The IC₅₀ is a key metric for comparing the cytotoxic potency of different compounds.[13]
-
Table 1: Example Data Presentation for Anticancer Screening
| Compound | Concentration (µM) | Mean Absorbance (570 nm) | % Viability | IC₅₀ (µM) |
| Untreated Control | 0 | 1.250 | 100% | - |
| Vehicle (DMSO) | 0.1% | 1.245 | 99.6% | - |
| Pyrazole-Derivative 1 | 1 | 1.150 | 92.0% | 15.2 |
| 10 | 0.875 | 70.0% | ||
| 50 | 0.430 | 34.4% | ||
| 100 | 0.150 | 12.0% | ||
| Doxorubicin | 0.1 | 0.950 | 76.0% | 0.8 |
| 1 | 0.550 | 44.0% | ||
| 10 | 0.100 | 8.0% |
Part 2: Antimicrobial Susceptibility Testing
The presence of nitro and chloro groups suggests a strong potential for antimicrobial activity.[11][16] A fundamental method to quantify this activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standard, quantitative technique for MIC determination.[17][18]
Scientific Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[19] After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC. This provides a quantitative measure of the compound's potency against the tested microorganism.[17]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
This compound derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[2]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[2][8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well U-bottom microplates
-
Positive controls (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)[8]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or turbidimeter
Procedure:
-
Preparation of Compound Dilutions: a. In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12 in a given row. b. Prepare a starting solution of the pyrazole derivative in broth (e.g., 256 µg/mL). Add 100 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (broth only, no compound). Well 12 will be the sterility control (uninoculated broth).
-
Preparation of Standardized Inoculum: a. From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation and Incubation: a. Within 15-30 minutes of preparation, add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control). b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading and Interpreting Results: a. After incubation, check the controls. There should be no growth in the sterility control (well 12) and clear turbidity (growth) in the growth control (well 11). b. Visually inspect the wells from the lowest concentration to the highest. c. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Data Presentation
The results are typically presented in a table summarizing the MIC values for each compound against each tested microorganism.
Table 2: Example Data Presentation for Antimicrobial Screening
| Compound | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | | Gram-Positive | Gram-Negative | Fungi | | | | S. aureus | E. coli | C. albicans | A. niger | | Pyrazole-Derivative 1 | 16 | 32 | 64 | >128 | | Pyrazole-Derivative 2 | 8 | 16 | 32 | 64 | | Ciprofloxacin (control) | 1 | 0.5 | N/A | N/A | | Clotrimazole (control) | N/A | N/A | 2 | 1 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial biological evaluation of this compound derivatives. By systematically assessing their cytotoxic and antimicrobial activities, researchers can efficiently identify promising lead compounds for further development. The structure of these molecules, combining a proven pyrazole scaffold with activity-enhancing chloro and nitro substituents, suggests a high probability of discovering compounds with significant therapeutic potential.[7][11]
Compounds that exhibit potent activity (low IC₅₀ or MIC values) should be advanced to secondary screening. This may include testing against a broader panel of cancer cell lines or resistant microbial strains, assessing the mechanism of action, and performing in vivo studies to evaluate efficacy and safety in a whole-organism context.[20][21] These foundational screening assays are the critical first step in the journey of translating novel chemical entities into future medicines.
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Application Notes & Protocols: 4-Chloro-3-nitro-1H-pyrazole as a Versatile Precursor for Modern Agrochemicals
Abstract
The 1H-pyrazole scaffold is a foundational structural motif in contemporary agrochemical design, lending potent biological activity to a wide array of herbicides, fungicides, and insecticides.[1][2] This guide provides an in-depth exploration of 4-Chloro-3-nitro-1H-pyrazole, a highly functionalized and versatile intermediate. We will elucidate the synthetic rationale and provide detailed, field-tested protocols for leveraging this precursor in the development of next-generation crop protection agents. The strategic positioning of the chloro and nitro groups on the pyrazole ring allows for selective, sequential chemical modifications, making it an ideal starting point for creating diverse molecular libraries for high-throughput screening.
The Strategic Importance of this compound
The utility of this compound as a precursor is rooted in its distinct electronic and steric properties. The pyrazole ring itself is a stable aromatic system that is resistant to metabolic degradation, a desirable trait for agrochemicals. The substituents confer three primary points of reactivity:
-
C4-Chloride: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the introduction of a wide range of functional groups, which is a key step in tuning the molecule's biological target and specificity.
-
C3-Nitro Group: The electron-withdrawing nitro group serves two purposes. First, it activates the ring for nucleophilic attack, facilitating the displacement of the C4-chloride. Second, it can be readily reduced to an amino group (-NH2).[5][6] This resulting amine is a critical handle for further derivatization, such as amide bond formation, which is a common feature in many successful fungicides.
-
N1-Proton: The acidic proton on the pyrazole nitrogen can be deprotonated and subsequently alkylated or arylated, allowing for modification of the molecule's steric bulk and pharmacokinetic properties.
This trifecta of reactive sites provides a logical and controllable pathway for building molecular complexity, as illustrated below.
Caption: Synthetic pathway to Pyrazole Carboxamide Fungicides.
Step 1: Reduction to 4-Chloro-1H-pyrazol-3-amine Causality: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and reliable method for the chemoselective reduction of an aromatic nitro group in the presence of a halide. [5]The acidic medium activates the tin, and the reaction proceeds via a series of single-electron transfers.
-
Reagents: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid.
-
Procedure:
-
Suspend this compound (14.75 g, 0.1 mol) in concentrated HCl (150 mL) in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (67.7 g, 0.3 mol) in concentrated HCl (50 mL) dropwise with stirring. An exotherm will be observed; maintain the temperature below 50°C using an ice bath.
-
After the addition, stir the mixture at room temperature for 3 hours.
-
Cool the mixture to 0°C and basify by the slow addition of 40% aqueous NaOH until the pH is >10. The tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-Chloro-1H-pyrazol-3-amine.
-
Step 2: Amide Coupling Causality: The newly formed amine is a potent nucleophile. It readily reacts with an electrophilic acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to scavenge the HCl byproduct, driving the reaction to completion.
-
Reagents: 4-Chloro-1H-pyrazol-3-amine, 2-(Trifluoromethyl)benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-Chloro-1H-pyrazol-3-amine (11.75 g, 0.1 mol) and TEA (15.2 mL, 0.11 mol) in dry DCM (200 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add a solution of 2-(trifluoromethyl)benzoyl chloride (20.9 g, 0.1 mol) in DCM (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting amine.
-
Wash the reaction mixture with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or column chromatography to obtain the target N-(4-chloro-1H-pyrazol-3-yl)-2-(trifluoromethyl)benzamide. [7]
Derivative Acylating Agent Yield (%) EC₅₀ (µg/mL) vs. R. solani Reference Model 1 2-(Trifluoromethyl)benzoyl chloride ~85% 0.37 [7] Model 2 Thiazole-4-carbonyl chloride ~78% 8.14 [8][9] | Model 3 | 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | ~90% | 5.11 | [8]|
-
Synthesis of Phenylpyrazole Insecticides
Phenylpyrazole insecticides, famously represented by Fipronil, act as antagonists of the GABA receptor in insects. The synthesis often involves building the pyrazole ring and then functionalizing it. Alternatively, a pre-formed pyrazole like ours can be N-arylated.
Causality: The N-arylation of pyrazole can be achieved via a nucleophilic substitution reaction with an activated aryl halide. The presence of electron-withdrawing groups (like -Cl and -CF₃) on the phenylhydrazine starting material (used to form the pyrazole) is common in the classical synthesis of Fipronil. For our precursor, a direct N-arylation using an arylboronic acid (Suzuki coupling) or an activated aryl halide (Ullmann condensation) is feasible after protecting or transforming the nitro group. A more direct route starts with a substituted hydrazine to build the ring. However, to use our specific precursor, a reduction-diazotization-Sandmeyer sequence could replace the amine with another functional group before N-arylation. For simplicity, we will illustrate the key N-arylation step on a related pyrazole.
-
Reagents: 4-Chloro-1H-pyrazole (derived from our precursor), 2,6-Dichloro-4-(trifluoromethyl)aniline, Sodium nitrite, Copper(I) bromide, Arylboronic acid, Palladium catalyst, Base.
-
Conceptual Procedure (Illustrative):
-
Amino to Bromo Transformation: The amine from Protocol 3.1.1 is transformed into a diazonium salt using NaNO₂/HBr, followed by a Sandmeyer reaction with CuBr to yield 3-bromo-4-chloro-1H-pyrazole.
-
N-Arylation (Suzuki Coupling): The resulting 3-bromo-4-chloro-1H-pyrazole (1 equiv.) is coupled with 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid (1.2 equiv.) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like dioxane/water. The reaction is heated to reflux until completion.
-
Workup involves extraction and purification by chromatography to yield the core phenylpyrazole structure, which can be further functionalized. [10][11]
-
Synthesis of Pyrazole Herbicides (HPPD Inhibitors)
Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [12][13][14]The synthesis often involves creating a complex aroyl-pyrazole structure. Using our precursor, the C4 position can be functionalized via Suzuki coupling to introduce an aryl moiety, and the N1 position can be acylated.
Step 1: Suzuki Coupling at C4 Causality: The C-Cl bond at the 4-position can be activated for palladium-catalyzed cross-coupling reactions. This allows for the formation of a C-C bond, linking a substituted phenyl ring to the pyrazole core, a common feature in HPPD inhibitors.
-
Reagents: this compound, 2-mesyl-4-(trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, Potassium carbonate, Dioxane/Water.
-
Procedure:
-
In a Schlenk flask, combine this compound (1.48 g, 10 mmol), 2-mesyl-4-(trifluoromethyl)phenylboronic acid (3.4 g, 12 mmol), Pd(dppf)Cl₂ (0.41 g, 0.5 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (40 mL) and water (10 mL).
-
Heat the mixture to 90°C and stir for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-[2-mesyl-4-(trifluoromethyl)phenyl]-3-nitro-1H-pyrazole.
-
Step 2: N-Acylation Causality: To complete the herbicide structure, the N1 position is typically acylated. This is a standard nucleophilic attack of the pyrazolate anion (formed by deprotonation with a base like NaH) on an acid chloride.
-
Reagents: The product from Step 1, Sodium hydride (NaH), Cyclopropanecarbonyl chloride, Dry THF.
-
Procedure:
-
To a stirred suspension of NaH (60% in mineral oil, 0.44 g, 11 mmol) in dry THF (30 mL) at 0°C under nitrogen, add a solution of the pyrazole from Step 1 (10 mmol) in THF (20 mL) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add cyclopropanecarbonyl chloride (1.15 g, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to obtain the final herbicidal compound.
-
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
-
Handling Precautions:
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed and store in a cool, dry, well-ventilated place.
-
-
Spill & Disposal: In case of a spill, collect the material using appropriate absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound is a powerful and versatile building block in the synthesis of a broad spectrum of modern agrochemicals. Its well-defined reactive sites allow for a logical and stepwise approach to construct complex molecules with high biological efficacy. The protocols outlined in this guide demonstrate its application in creating potent fungicides, insecticides, and herbicides, underscoring its importance in the ongoing quest for effective and selective crop protection solutions.
References
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- Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
- Hao, Z., et al. (2021).
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- Li, Q., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
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- Deng, X., & Mani, N. S. (2008). A Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Syntheses, 85, 283-290.
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- Ryabukhin, S. V., et al. (2016). Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Their Transformation into Pyrazolo[3,4-f]indazole-4,8-diones. Heterocycles, 93(2), 627.
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- Singh, S. K., & Kumar, D. (2021). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
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- Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6261.
- Bassyouni, F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6518.
- Hua, X.-W., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(21), 7247.
- Liu, Z., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(18), 4031-4036.
- Yin, C., et al. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Chem, 9(10), 2821-2831.
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- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(9), 1101-1109.
- Ostroglazov, P. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
- Chen, C., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562.
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- Kim, J. K., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Tetrahedron, 57(42), 8857-8863.
- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Chloro-3-nitro-1H-pyrazole
Executive Summary: The Strategic Importance of 4-Chloro-3-nitro-1H-pyrazole
This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a reactive chloro substituent, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly substituted pyrazole derivatives.[2][3] These derivatives are integral to the development of novel therapeutic agents, finding applications as kinase inhibitors, anti-inflammatory agents, and antibacterials.[4][5]
However, transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. The core of the synthesis involves a nitration reaction, a class of transformations notorious for its high exothermicity and potential for thermal runaway.[6][7][8] This application note provides a comprehensive, safety-first guide for the scale-up synthesis of this compound, grounded in established principles of process chemistry and hazard analysis. We will detail a robust protocol while explaining the critical causality behind each experimental choice to ensure a safe, reproducible, and high-yielding process.
Process Chemistry and Mechanistic Rationale
The most direct route to this compound is the electrophilic nitration of 4-chloro-1H-pyrazole. The key to a successful and safe scale-up lies in understanding and controlling the reaction mechanism and its associated thermodynamics.
The Nitration Mechanism:
The reaction proceeds via electrophilic aromatic substitution. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the dehydration of nitric acid by a strong mineral acid, typically concentrated sulfuric acid.[9]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The pyrazole ring, while aromatic, has distinct electronic properties. The nitronium ion then attacks the electron-rich carbon at the 3-position of the 4-chloro-1H-pyrazole ring to form a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product. The regioselectivity is governed by the directing effects of the ring nitrogens and the chloro substituent.
Critical Hazard Analysis and Safety by Design
Scaling up a nitration reaction without a thorough hazard assessment is a recipe for disaster. The primary risk is thermal runaway, where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[7]
Key Hazards Identified:
-
High Exothermicity: Nitration reactions typically release a significant amount of heat (enthalpy of reaction, ΔH), often in the range of -145 ± 70 kJ/mol.[8] On a large scale, the reduced surface-area-to-volume ratio severely hampers efficient heat dissipation.[7]
-
Thermal Instability of Product: Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures, a risk that is magnified if the reaction temperature is not strictly controlled.[6]
-
Gas Evolution: The decomposition of nitric acid can release large volumes of toxic nitrogen oxide (NOx) gases, particularly if the reaction overheats.[10]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require specialized handling procedures and equipment.
Safety Mitigation Strategy:
A "Safety by Design" approach is mandatory. The process must be designed to be inherently safe rather than relying solely on administrative controls.
-
Reaction Calorimetry (RC1): Before any scale-up, the reaction must be characterized using reaction calorimetry. This provides critical data on heat flow, total heat of reaction, adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[8][10] This data is non-negotiable for designing an adequate cooling system and emergency protocols.
-
Strict Temperature Control: The reaction must be conducted at low temperatures (e.g., 0-10 °C) to keep the reaction rate and heat generation manageable. A reliable, high-capacity cooling system is essential.
-
Controlled Reagent Addition: The nitrating agent (mixed acid) must be added slowly and sub-surface to the substrate solution. This ensures that the instantaneous concentration of the limiting reagent is low and prevents localized hot spots.
-
Efficient Agitation: Robust mechanical stirring is crucial to ensure thermal and mass transfer, preventing localized temperature gradients and reagent accumulation.
-
Emergency Quenching Plan: A pre-defined and tested emergency quenching procedure (e.g., addition of a large volume of cold, non-reactive solvent or an appropriate quenching agent) must be in place.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 100g scale synthesis and should be adapted based on calorimetry data for further scale-up. All operations must be performed in a walk-in fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and heavy-duty acid gloves.
Equipment:
-
1 L, 3-necked, jacketed glass reactor with a bottom outlet valve
-
Overhead mechanical stirrer with a glass or PTFE-coated impeller
-
Digital temperature probe (thermocouple)
-
250 mL pressure-equalizing dropping funnel
-
Refrigerated circulator/chiller connected to the reactor jacket
-
Inert gas (Nitrogen or Argon) inlet
-
Scrubber system containing a sodium hydroxide solution to neutralize NOx gases
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |
| 4-Chloro-1H-pyrazole | 102.51 | 100.0 g | 0.975 | ≥98% |
| Sulfuric Acid (H₂SO₄) | 98.08 | 300 mL | - | 98% |
| Fuming Nitric Acid (HNO₃) | 63.01 | 51.2 mL (77.8 g) | 1.23 | 90% |
Procedure:
-
Reactor Setup: Assemble the reactor system, ensuring all joints are properly sealed. Start the chiller and circulate the coolant through the reactor jacket to pre-cool the vessel to 0 °C.
-
Substrate Charging: Charge the reactor with concentrated sulfuric acid (300 mL). Begin stirring at a moderate speed (e.g., 200-300 RPM).
-
Cooling and Pyrazole Addition: Once the sulfuric acid has cooled to 0-5 °C, add the 4-chloro-1H-pyrazole (100.0 g) portion-wise over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition. A clear, pale yellow solution should form.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add fuming nitric acid (51.2 mL) to 100 mL of concentrated sulfuric acid. CAUTION: This is a highly exothermic process. Add the nitric acid dropwise with stirring. The final mixed acid should be used immediately.
-
Nitration Reaction: Transfer the freshly prepared cold mixed acid to the dropping funnel. Add the mixed acid dropwise to the stirred pyrazole solution in the reactor over a period of 1.5 - 2 hours. CRITICAL: Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition. A significant exotherm will be observed; adjust the addition rate to control the temperature.
-
Reaction Maturation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour to ensure complete conversion.
-
Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Work-up and Isolation: Prepare a large beaker or vessel containing 2 kg of crushed ice and 1 L of cold water. With vigorous stirring, slowly pour the reaction mixture onto the ice-water slurry. CAUTION: This quenching step is exothermic. The product will precipitate as a pale yellow or off-white solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water (at least 3 x 500 mL) until the washings are neutral to pH paper. This removes all residual mineral acids.
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved. The typical yield is 125-135 g (88-95%).
Purification and Quality Control
The crude product is often of sufficient purity for many applications. However, for use as a pharmaceutical intermediate, recrystallization is recommended.
Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol (~3-4 mL per gram of crude product).
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization:
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Confirms the structure and regiochemistry.
-
¹³C NMR: Confirms the carbon framework.
-
HPLC: To determine purity (typically >99%).[11]
-
Mass Spectrometry: To confirm the molecular weight (m/z).[12]
-
Melting Point: As a rapid check of purity.
Visualization of Workflow and Logic
Diagram 1: Synthesis Workflow
This diagram outlines the sequential steps involved in the scale-up synthesis process.
Sources
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Chloro-3-nitro-1H-pyrazole
Abstract
4-Chloro-3-nitro-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and materials science. Its utility as a synthetic intermediate necessitates a robust and comprehensive analytical strategy to confirm its identity, purity, and stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the integrated use of orthogonal analytical techniques for the thorough characterization of this compound. We present detailed protocols and field-proven insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (DSC/TGA), and X-ray Crystallography. The causality behind experimental choices is explained to empower users to not only replicate but also adapt these methods for related pyrazole derivatives.
Introduction: The Need for Rigorous Characterization
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific functionalization of the pyrazole ring, as seen in this compound (C₃H₂ClN₃O₂), provides reactive handles for further chemical modification. The presence of the chloro and nitro groups significantly influences the molecule's reactivity and electronic properties. Therefore, unambiguous confirmation of the isomeric arrangement and the absence of process-related impurities are critical checkpoints in any synthetic workflow. A multi-technique analytical approach is not merely a quality control measure but a foundational step in ensuring the reproducibility and success of subsequent research and development efforts.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 400752-98-9 | [1][2] |
| Molecular Formula | C₃H₂ClN₃O₂ | [1] |
| Molecular Weight | 147.52 g/mol | [1] |
| Hazard Statement | Irritant | [1] |
The Analytical Workflow: An Integrated Strategy
A comprehensive characterization of a novel or key chemical entity like this compound relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The workflow diagram below illustrates a logical progression, starting with primary structure elucidation and confirmation, followed by purity assessment and solid-state characterization.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, we expect to see distinct signals for the pyrazole ring proton and the N-H proton. The choice of solvent is critical; DMSO-d₆ is selected for its ability to dissolve the compound and to clearly show the exchangeable N-H proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at a probe temperature of 25 °C.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Expected Data & Interpretation:
-
¹H NMR: Two signals are expected:
-
A singlet for the C5-H proton, likely in the aromatic region (δ 8.0-9.0 ppm).
-
A broad singlet for the N1-H proton, which can be highly variable (δ 13-15 ppm) and may exchange with D₂O.
-
-
¹³C NMR: Three distinct signals are expected for the pyrazole ring carbons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the halogen substituent.[3]
Mass Spectrometry (MS)
Expertise & Causality: MS is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) serves as a definitive marker for its presence in the molecule.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition:
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization polarity.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peak. In positive mode, this will likely be the [M+H]⁺ adduct. In negative mode, it could be the [M-H]⁻ adduct.
-
Compare the measured accurate mass to the theoretical mass calculated for the formula C₃H₂ClN₃O₂. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom.
-
Expected Data & Interpretation:
| Ion | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 148.9963 | 150.9933 | ~3:1 |
| [M-H]⁻ | 146.9807 | 148.9778 | ~3:1 |
The fragmentation pattern can also provide structural information. For instance, the loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we can confirm the presence of the N-H bond, the pyrazole ring, the nitro group (NO₂), and the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Data & Interpretation: The following absorption bands are expected, which can be interpreted using standard correlation tables.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3100 - 3400 | N-H stretch (pyrazole) | Medium, Broad |
| 1550 - 1500 | Asymmetric NO₂ stretch | Strong |
| 1360 - 1330 | Symmetric NO₂ stretch | Strong |
| 1480 - 1450 | C=N stretch (pyrazole ring) | Medium |
| 800 - 600 | C-Cl stretch | Medium-Strong |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is typically the first choice for polar heterocyclic compounds. The method separates the target compound from any impurities based on differences in their polarity. A Diode Array Detector (DAD) is used to monitor the column effluent at multiple wavelengths, which helps in peak tracking and purity assessment.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid. (Formic acid is preferred for MS compatibility).[5][6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 5-10 µL.
-
Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 230-280 nm), determined by UV-Vis scan.[8]
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Solid-State and Thermal Characterization
X-ray Crystallography
Expertise & Causality: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding. For pyrazoles, it can reveal how the molecules pack in the crystal lattice, which can be influenced by N-H···N hydrogen bonding.[9][10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[9]
-
Data Collection:
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[12]
Expected Data & Interpretation: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It will definitively confirm the 4-chloro-3-nitro substitution pattern and reveal details of the crystal packing, including any hydrogen bonding networks. The structure of 4-chloro-1H-pyrazole, for instance, is known to form trimeric assemblies through hydrogen bonding.[10][11]
Thermal Analysis (DSC/TGA)
Expertise & Causality: Thermal analysis provides crucial information about the material's stability and phase transitions as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow and can identify melting points, crystallization events, and decompositions. Thermogravimetric Analysis (TGA) measures mass changes with temperature, indicating decomposition and solvent loss. For a nitro-containing compound, these techniques are critical for assessing thermal hazards.[13][14]
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC instrument and a separate or simultaneous TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Method:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its expected decomposition (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.
-
-
TGA Method:
-
Heat the sample over a similar temperature range and at the same heating rate as the DSC experiment.
-
Use an inert nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: Identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the melting peak is typically reported as the melting point.
-
TGA: Analyze the thermogram for mass loss steps. The onset temperature of mass loss indicates the beginning of decomposition.
-
Conclusion
The analytical characterization of this compound demands a multifaceted approach where each technique provides complementary and confirmatory data. The protocols and insights provided in this application note form a robust framework for establishing the identity, purity, and key physicochemical properties of this important synthetic intermediate. By understanding the causality behind each experimental choice, researchers can confidently apply and adapt these methods to accelerate their research and development programs.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (2025). Benchchem.
- Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Low-temperature crystal structure of 4-chloro-1H-pyrazole. (n.d.). ResearchGate.
-
Rue, E. A., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 9), 955–957. Retrieved from [Link]
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
- Pyrazole, 4-chloro-3-methyl-. (2018). SIELC Technologies.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Current Pharmaceutical Analysis. Retrieved from [Link]
- 4-chloro-1-methyl-3-nitro-1h-pyrazole. (n.d.). PubChemLite.
- 4-chloro-1H-pyrazole-3-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
-
4-Chloro-1-methyl-3-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Saini, R. K., et al. (2023). Synthesis, characterization and biological evaluation of novel 1,3-diphenyl-1H-pyrazole derivatives. World Journal of Pharmaceutical Research, 12(3), 747-757. Retrieved from [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-target analysis using gas chromatography with time-of-flight mass spectrometry. (n.d.). Atmospheric Measurement Techniques. Retrieved from [Link]
-
1H-Pyrazole, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-chloro-3-methyl-5-nitro-1h-pyrazole. (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(22), 1-18. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. (2018). Journal of Thermal Analysis and Calorimetry, 133(2), 813-823. Retrieved from [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
-
How to Analyze GC Results for Lab. (2020, February 8). YouTube. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). Polymers, 13(7), 1097. Retrieved from [Link]
-
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to Reaction Monitoring of 4-Chloro-3-nitro-1H-pyrazole by Thin-Layer Chromatography
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor chemical reactions involving 4-chloro-3-nitro-1H-pyrazole. Beyond a simple recitation of steps, this note delves into the causality behind methodological choices, ensuring a robust and reproducible protocol grounded in established chromatographic principles.
Foundational Principles: The 'Why' Behind TLC
Thin-Layer Chromatography is a planar chromatographic technique essential for the rapid, qualitative analysis of chemical mixtures.[1][2][3] Its utility in monitoring reaction progress stems from its ability to separate components based on their differential partitioning between a stationary phase and a mobile phase.[1][2][4]
-
The Stationary Phase: Typically, a thin layer of an adsorbent material like silica gel or alumina is coated onto an inert backing such as glass, aluminum, or plastic.[1][2][5] For the analysis of heterocyclic compounds like pyrazoles, silica gel is the most common stationary phase due to its polar nature.[6] The silica gel surface is rich in silanol groups (Si-OH), making it highly polar and capable of forming hydrogen bonds.[3]
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents, known as the mobile phase, moves up the stationary phase by capillary action.[1][2]
-
The Separation Mechanism: As the mobile phase ascends, it carries the components of the spotted sample with it.[3] The separation is governed by the principle of "like dissolves like." In normal-phase TLC (polar stationary phase), polar compounds will have a stronger affinity for the stationary phase and will move up the plate more slowly.[1][4] Conversely, non-polar compounds will be more readily dissolved in the mobile phase and will travel further up the plate.[1] This differential movement results in the separation of the mixture's components.[1]
The success of a TLC analysis is quantified by the Retention Factor (Rf) . The Rf value is a dimensionless quantity calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[7][8][9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for a single component is typically between 0.2 and 0.6, as this range provides the best separation from other potential components.
Method Development for this compound
The key to successful TLC is selecting an appropriate mobile phase that provides good separation between the starting material, intermediates, and the final product. Since this compound is a substituted aromatic heterocycle containing both a halogen and a nitro group, it is expected to be a moderately polar compound.
Materials and Equipment
| Item | Specification | Rationale |
| TLC Plates | Silica gel 60 F₂₅₄ pre-coated plates | The "F₂₅₄" indicates a fluorescent indicator that allows for non-destructive visualization under UV light at 254 nm.[6][11][12] |
| Solvents | HPLC-grade n-Hexane, Ethyl Acetate, Dichloromethane, Methanol | A range of solvents with varying polarities is necessary for method development.[13] |
| Spotting | Glass capillary tubes | Allows for the application of small, concentrated spots, which is crucial for good resolution.[6] |
| Development | Glass TLC chamber with a lid | A sealed chamber ensures that the atmosphere is saturated with solvent vapors, leading to more reproducible results.[2][13][14] |
| Visualization | UV lamp (254 nm), Iodine chamber, Potassium permanganate stain | Multiple visualization techniques are often required to see all components of a reaction mixture.[12][15][16] |
Protocol for Solvent System (Eluent) Optimization
The goal is to find a solvent system where the starting material has an Rf of approximately 0.5.[17] This provides a good starting point to observe the appearance of both more polar and less polar products.
-
Prepare Stock Solutions: Create dilute solutions (approx. 1 mg/mL) of your starting material (this compound) and, if available, your expected product in a volatile solvent like ethyl acetate or dichloromethane.
-
Initial Solvent Screening:
-
Begin with a binary solvent system, typically a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[6]
-
Prepare a few different ratios, for example:
-
9:1 Hexane:Ethyl Acetate (Low polarity)
-
7:3 Hexane:Ethyl Acetate (Medium polarity)
-
1:1 Hexane:Ethyl Acetate (Higher polarity)
-
-
-
TLC Plate Preparation and Spotting:
-
With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[18] Be careful not to gouge the silica layer.
-
Using a capillary tube, apply a small spot of the starting material solution onto the starting line.[17] The spot should be as small as possible (1-2 mm in diameter) for optimal separation.[19]
-
-
Development:
-
Pour a small amount (0.5 cm depth) of the chosen eluent into the TLC chamber.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation.[2][14] Close the lid and allow the chamber to saturate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[18] Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[1][17]
-
Immediately remove the plate and, with a pencil, mark the solvent front.[1]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm).[11] The pyrazole ring, being aromatic, should be UV active and appear as a dark spot. Circle the spot with a pencil.
-
Calculate the Rf value.
-
-
Optimization:
-
If the spot remains at the origin (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[20]
-
If the spot moves with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[20]
-
Adjust the solvent ratio until the Rf of the starting material is in the desired range (0.2 - 0.6).
-
Caption: Workflow for TLC solvent system optimization.
Protocol for Reaction Monitoring
Once an optimal solvent system is established, it can be used to monitor the progress of a reaction.[1][6][17]
Procedure
-
Prepare the TLC Plate: On a single TLC plate, lightly draw a starting line and mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[1]
-
Spotting:
-
Lane SM: Spot the reference solution of your starting material.
-
Lane R: At timed intervals (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it in this lane.[17]
-
Lane C: Spot the starting material first, and then, on top of the same spot, apply the reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[1]
-
-
Development and Visualization:
-
Develop the plate using the pre-determined optimal solvent system.
-
Dry the plate and visualize it using appropriate methods.
-
Interpreting the Results
-
t=0: The "R" lane should show primarily the spot corresponding to the starting material.
-
As the reaction progresses:
-
The intensity of the starting material spot in the "R" lane should decrease.
-
A new spot, corresponding to the product, should appear. Typically, if the reaction involves adding a more polar functional group, the product will have a lower Rf than the starting material. Conversely, if a polar group is removed or replaced by a less polar one, the product will have a higher Rf.
-
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "R" lane.[6]
Sources
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- 2. microbenotes.com [microbenotes.com]
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Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-nitro-1H-pyrazole Synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of a nitro group onto the 4-chloropyrazole core via electrophilic aromatic substitution is a critical, yet often challenging, transformation. Low yields can stem from a variety of factors including suboptimal reaction conditions, side-product formation, and purification inefficiencies. This guide aims to provide a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Q1: My reaction is producing a low yield of the desired this compound, and I'm isolating a significant amount of unreacted starting material. What are the likely causes?
A1: Incomplete conversion is a common issue. The primary factors to investigate are the potency of your nitrating agent and the reaction temperature.
-
Nitrating Agent Potency: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating mixture.[1] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2] If your acids are old or have absorbed atmospheric moisture, their efficacy will be reduced. Always use fresh, high-purity acids.
-
Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to degradation of both the starting material and the product, especially with sensitive heterocyclic systems. For the nitration of 4-chloropyrazole, a carefully controlled temperature, typically between 100-105°C, has been found to be optimal.[1] Insufficient temperature will result in a sluggish and incomplete reaction. Conversely, exceeding this range can promote side reactions.[3]
-
Molar Ratio: The stoichiometry of the reactants is crucial. An excess of nitric acid is required to drive the reaction to completion. A molar ratio of 1:4 (4-chloropyrazole to HNO₃) is a recommended starting point for optimization.[1]
Q2: The reaction mixture turns dark, and I'm getting a complex mixture of byproducts or intractable tar instead of a clean product. Why is this happening?
A2: The formation of tar or a dark, complex mixture is indicative of decomposition or over-nitration. The pyrazole ring, while aromatic, can be sensitive to harsh reaction conditions.
-
Temperature Runaway: Nitration reactions are highly exothermic.[3] If the heat generated is not effectively dissipated, the internal reaction temperature can rise uncontrollably, leading to rapid decomposition. This is a significant safety hazard.[3] Ensure your reaction vessel is equipped with efficient cooling and that the nitrating mixture is added slowly and in a controlled manner to the substrate solution.
-
Over-Nitration: While the primary target is the mono-nitrated product, aggressive conditions can lead to the formation of dinitrated species, such as 4-chloro-3,5-dinitropyrazole.[1] This is more likely if the reaction temperature is too high or the reaction time is excessively long.
-
Substrate Purity: Impurities in the starting 4-chloropyrazole can act as catalysts for decomposition pathways under strongly acidic and oxidative conditions. Ensure your starting material is of high purity before beginning the nitration.
Q3: I've successfully formed the product according to TLC/LC-MS, but I'm losing a significant amount during work-up and purification. How can I improve my recovery?
A3: Product loss during isolation is a frequent challenge. The key is a carefully planned work-up and purification strategy.
-
Quenching: The reaction is typically quenched by pouring the acidic mixture onto crushed ice. This must be done slowly and with vigorous stirring to manage the exotherm. A rapid quench can cause localized heating, leading to product degradation.
-
Extraction: The product is typically extracted from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous phase. The pH of the aqueous layer can influence the product's solubility; adjusting it may be necessary, but care must be taken not to hydrolyze the product.
-
Purification:
-
Crystallization: this compound is a solid. Recrystallization is an effective method for purification. A solvent system like ethanol/water or butyl acetate can be effective.[1]
-
Acid Salt Formation: For stubborn purification challenges, pyrazoles can be purified by forming an acid addition salt with a strong mineral acid, crystallizing the salt, and then neutralizing it to recover the pure pyrazole.[4][5] This can be a highly effective way to remove non-basic impurities.
-
Q4: My nitration is not regioselective. I'm getting a mixture of the 3-nitro and 5-nitro isomers. How can I control the regioselectivity?
A4: The electronic nature of the pyrazole ring and its substituents governs the position of electrophilic attack. The chlorine at C4 is a deactivating group but directs ortho- and para-. In the pyrazole ring, the C3 and C5 positions are electronically distinct.
-
Reaction Conditions: The choice of nitrating agent can influence regioselectivity. Milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), can sometimes offer different selectivity compared to the aggressive H₂SO₄/HNO₃ mixture.[6]
-
Protecting Groups: In complex syntheses, the N1 position of the pyrazole can be substituted with a protecting group. This can alter the electronic distribution in the ring and influence the site of nitration. The choice of the N1-substituent can significantly impact the outcome.
Frequently Asked Questions (FAQs)
-
What is a realistic yield for the synthesis of this compound?
-
With optimized conditions, yields of up to 73.8% have been reported in the literature.[1] Consistently achieving yields above 65-70% would be considered very good for this transformation.
-
-
What are the critical safety precautions for this reaction?
-
Handle with Extreme Care: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Control Exotherms: Nitration is a highly exothermic process with the potential for a runaway reaction.[3] Use an ice bath for cooling, add reagents slowly, and monitor the temperature continuously.
-
Quenching: Always add the acid reaction mixture to ice, never the other way around, to ensure effective heat dissipation.
-
-
How can I confirm the structure and purity of my final product?
-
The identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Melting point analysis can also serve as a good indicator of purity.
-
Optimized Experimental Protocol
This protocol is based on literature procedures for the nitration of 4-chloropyrazole.[1]
Materials:
-
4-Chloropyrazole (1.0 equiv)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5°C.
-
Addition of Substrate: Slowly add 4-chloropyrazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. The molar ratio of 4-chloropyrazole to HNO₃ should be 1:4.[1] Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 4-chloropyrazole over 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-105°C. Maintain this temperature for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., butyl acetate or an ethanol/water mixture) to yield pure this compound.
Data & Workflow Visualization
Table 1: Effect of Reaction Conditions on Yield
This table summarizes the reported effects of key parameters on the final product yield, based on literature data.[1]
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale |
| Molar Ratio (Substrate:HNO₃) | 1:2 | Lower | 1:4 | 73.8% | Sufficient excess of the nitrating agent is required to drive the reaction to completion. |
| Reaction Temperature | 80-85°C | Lower | 100-105°C | 73.8% | Higher temperature increases the reaction rate, but exceeding the optimal range can cause decomposition. |
| Reaction Time | 2 hours | Lower | 4 hours | 73.8% | Sufficient time is needed for the reaction to proceed to completion at the optimal temperature. |
Diagrams
Caption: Reaction scheme for the nitration of 4-chloropyrazole.
Caption: Troubleshooting workflow for low yield issues.
References
-
Beltrán-Hortelano, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link][7]
-
Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(2), 9195-9220. Available at: [Link][8]
-
Shaaban, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 231. Available at: [Link][9]
-
Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100831. Available at: [Link][10]
-
Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental Journal of Chemistry, 37(1). Available at: [Link][11]
-
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1326. Available at: [Link][12]
-
Ding, L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available at: [Link][13]
-
He, C., et al. (2013). A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Advanced Materials Research, 634-638, 1139-1142. Available at: [Link][1]
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at: [4]
-
Teca, M., et al. (2021). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Energies, 14(21), 7069. Available at: [Link][3]
-
Ma, C., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6289. Available at: [Link][14]
-
E. B. Berezina, et al. (2017). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link][6]
-
Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link][15]
-
M. K. Müller, et al. (2022). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available at: [Link][16]
-
DE102009060150A1 - Process for the purification of pyrazoles. Google Patents. Available at: [5]
-
Garafalo, J. (2012). Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. Available at: [Link][17]
-
Al-Jibori, S., et al. (2013). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry, 50(S1), E1-E5. Available at: [Link][18]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link][2]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
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- 16. mdpi.com [mdpi.com]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-3-nitro-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your experimental outcomes.
Introduction
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and biologically active compounds. However, the introduction of both a chloro and a nitro group onto the pyrazole ring can lead to a variety of side reactions, primarily related to regioselectivity and over-reaction. This guide provides a systematic approach to identifying and mitigating these issues, ensuring a higher yield and purity of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Presence of Multiple Isomers in the Final Product
Question: My final product shows multiple spots on TLC and corresponding peaks in the NMR/LC-MS, indicating the presence of isomers. How can I improve the regioselectivity of the reaction?
Probable Causes:
-
Formation of 5-Chloro-3-nitro-1H-pyrazole: The primary isomeric impurity is often 5-Chloro-3-nitro-1H-pyrazole. The formation of this isomer is highly dependent on the starting material and the reaction conditions. The electronic and steric effects of the substituents on the pyrazole ring, as well as the nature of the electrophile, play a crucial role in directing the position of the incoming group.
-
Reaction Pathway: The synthesis of this compound can theoretically proceed via two main routes: the chlorination of 3-nitropyrazole or the nitration of 4-chloropyrazole. The choice of pathway significantly influences the isomeric ratio of the product.
-
Reaction Conditions: Factors such as temperature, reaction time, and the nature of the solvent can affect the kinetic and thermodynamic control of the reaction, leading to the formation of different isomers.[1][2]
Solutions:
-
Strategic Choice of Starting Material:
-
Nitration of 4-Chloropyrazole: This is often the preferred route. The chloro group at the 4-position primarily directs the incoming nitro group to the 3- or 5-position. Careful control of the reaction conditions is necessary to favor the desired 3-nitro isomer.
-
Chlorination of 3-Nitropyrazole: The nitro group is a meta-director in aromatic systems. On the pyrazole ring, it deactivates the adjacent positions, potentially favoring chlorination at the 4-position. However, the overall reactivity of the ring is reduced, which may require harsher conditions that can lead to other side reactions.[3]
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the kinetically controlled product, which may be the desired isomer.
-
Controlled Addition of Reagents: Add the nitrating or chlorinating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture. This can help to minimize the formation of undesired isomers.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experiment with different solvents to find the optimal conditions for your specific reaction.[2]
-
-
Purification:
-
Column Chromatography: Isomers of halo-nitropyrazoles can often be separated by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
-
Recrystallization: If the isomeric impurities are present in small amounts, recrystallization from an appropriate solvent may be effective in purifying the desired product.
-
Issue 2: Formation of Di-substituted Byproducts
Question: I am observing a significant amount of a di-nitrated or di-chlorinated byproduct in my reaction mixture. How can I prevent this over-reaction?
Probable Causes:
-
Excess of Reagent: Using a large excess of the nitrating or chlorinating agent can lead to the introduction of a second group onto the pyrazole ring. The synthesis of 4-chloro-3,5-dinitropyrazole from 4-chloropyrazole is a known reaction, highlighting the potential for di-nitration.[5]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the less reactive mono-substituted pyrazole to undergo a second substitution.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reagents. Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating or chlorinating agent to ensure complete conversion of the starting material without promoting di-substitution.
-
Monitoring the Reaction: Monitor the progress of the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.
-
Lowering Reaction Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, thus improving the selectivity for the mono-substituted product.
Issue 3: Low Yield and/or Complex Product Mixture
Question: My reaction is resulting in a low yield of the desired product and a complex mixture of byproducts. What could be the cause and how can I improve the outcome?
Probable Causes:
-
Ring Opening or Decomposition: The pyrazole ring can be susceptible to opening or decomposition under harsh reaction conditions, such as highly acidic or oxidative environments.[6][7][8][9]
-
Vilsmeier-Haack Type Side Reactions: If the synthesis involves reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which are used in Vilsmeier-Haack reactions, a variety of side reactions can occur, including formylation and the formation of other complex heterocyclic systems.[3][6][10][11][12][13]
-
Hydrolysis of the Chloro-group: In aqueous or highly acidic media, the chloro-substituent may be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrazole derivative.
Solutions:
-
Milder Reaction Conditions:
-
Explore the use of milder nitrating or chlorinating agents. For example, instead of a mixture of nitric and sulfuric acids, consider using a nitrating agent like N-nitropyrazole.[14]
-
Avoid excessively high temperatures and prolonged reaction times.
-
-
Careful Selection of Reagents:
-
If a Vilsmeier-Haack type reaction is being performed, be aware of the potential for side reactions and optimize the conditions to favor the desired transformation.
-
Ensure that all reagents are of high purity and are free from water, which could lead to hydrolysis.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials or products.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and often preferred starting material is 4-chloropyrazole. The nitration of 4-chloropyrazole typically leads to a mixture of this compound and 4-chloro-5-nitro-1H-pyrazole, with the former often being the major product under controlled conditions.
Q2: What are the typical nitrating agents used for this synthesis?
A2: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, for better control and to minimize side reactions, other nitrating agents such as fuming nitric acid or N-nitropyrazole in an organic solvent can be employed.[14]
Q3: How can I confirm the regiochemistry of my final product?
A3: The regiochemistry of the product can be unequivocally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons on the pyrazole ring are characteristic of the substitution pattern. 2D NMR techniques such as HMBC and NOESY can also be used to confirm the connectivity and spatial relationships of the substituents. X-ray crystallography provides the most definitive structural proof if a suitable crystal can be obtained.[15]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this synthesis involves the use of strong acids and potentially explosive nitro compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitration reactions can be highly exothermic, so it is crucial to control the temperature of the reaction mixture, especially during the addition of the nitrating agent.
Experimental Protocol: Synthesis of this compound from 4-Chloropyrazole
This protocol provides a general guideline for the nitration of 4-chloropyrazole. Optimization may be required based on the specific laboratory conditions and desired scale.
Materials:
-
4-Chloropyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of 4-Chloropyrazole: Slowly add 4-chloropyrazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume). Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 4-chloropyrazole in sulfuric acid. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any isomeric byproducts.
| Parameter | Recommended Value | Rationale |
| Temperature | 0-10 °C | To control the exothermicity of the reaction and improve regioselectivity. |
| Reaction Time | 1-2 hours | To ensure complete reaction while minimizing the formation of byproducts. |
| Stoichiometry | 1.05-1.1 eq. of Nitric Acid | To drive the reaction to completion without promoting di-nitration. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic route and a key side reaction.
Caption: Primary synthetic route to this compound.
Caption: Formation of the di-nitrated side product.
References
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Org Lett.2024 , 26 (28), 5946-5950. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. ResearchGate. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR HOMO-CONDENSATION TO PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. HETEROCYCLES. 2016 , 93 (2), 627. [Link]
-
Isomerisation of substituted pyrazole? ResearchGate. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Chemistry – A European Journal. 2022 , 28 (29). [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ijpbs. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]
-
Selective O- and N-nitration of steroids fused to the pyrazole ring. OSTI.GOV. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem. [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[16]. ResearchGate. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
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- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-3-nitro-1H-pyrazole by Recrystallization
Welcome to the dedicated support center for the purification of 4-chloro-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific pyrazole derivative. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[1] However, the unique properties of this compound can present specific challenges. This guide provides a systematic approach to troubleshooting.
Issue 1: The Compound Fails to Dissolve in the Hot Solvent.
Question: I've added my crude this compound to the hot solvent, but it's not dissolving completely. What's going on?
Answer: This is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2] If the compound has low solubility even at elevated temperatures, the chosen solvent is not suitable. The polarity of this compound, influenced by the chloro, nitro, and pyrazole functional groups, dictates its solubility. Solvents with moderate polarity, such as ethanol or isopropanol, are often good starting points. A rule of thumb is that solvents containing similar functional groups to the compound of interest can be effective solubilizers.[3][4]
-
Insufficient Solvent Volume: You may not have added enough solvent to dissolve the solute. The goal is to create a saturated solution at the solvent's boiling point.[1] Add the hot solvent portion-wise until the solid just dissolves.[5][6] Be mindful not to add a large excess, as this will significantly reduce your yield upon cooling.[7]
-
Presence of Insoluble Impurities: The undissolved material might not be your target compound but rather insoluble impurities.[8] If the bulk of your compound dissolves but a small amount of solid remains, this is a likely cause.
Solutions:
-
Systematic Solvent Screening: If the initial solvent is ineffective, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).[2][8]
-
Gradual Solvent Addition: Continue adding small volumes of the hot solvent until your product dissolves. Keep the solution at or near its boiling point during this process.
-
Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[1][5] To prevent premature crystallization in the funnel, use a pre-heated funnel and a fluted filter paper.[5]
Issue 2: No Crystals Form Upon Cooling.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
Answer: The absence of crystallization is typically due to one of two reasons: supersaturation or excessive solvent.
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature.[9] Crystal formation requires a nucleation site to begin.[9]
-
Too Much Solvent: If an excessive amount of solvent was used to dissolve the compound, the solution might not be saturated enough for crystals to form even at low temperatures.[7][9]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[7][9][10] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution.[9] This "seed crystal" acts as a template for crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it's likely you've used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[9][10]
Issue 3: The Product "Oils Out" Instead of Forming Crystals.
Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated.[10] Compounds with low melting points or those containing significant impurities are more prone to this issue.[9][10]
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the concentration.[7][10]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hotplate or insulating it with glass wool.[9] Slower cooling provides more time for an ordered crystal lattice to form.
-
Solvent System Modification: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[2][5] Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly. For pyrazole derivatives, ethanol/water or ethyl acetate/hexane systems can be effective.[11]
Issue 4: The Recovered Crystals Are Colored or Appear Impure.
Question: I've completed the recrystallization, but my final product is discolored. How can I improve the purity?
Answer: Colored impurities are a common problem. They can either be highly soluble and remain in the mother liquor or co-crystallize with your product.
Solution:
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.[5] Add a small amount of charcoal (1-2% by weight of your compound) to the hot solution after dissolution.[5] Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for recrystallization?
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][8] A good starting point for pyrazole derivatives can be alcoholic solvents.[4] A systematic approach is to test the solubility of a small amount of your crude product in various solvents like water, ethanol, methanol, acetone, ethyl acetate, and toluene.[8][14]
Q3: Can I use a mixed-solvent system for recrystallization?
A3: Yes, a mixed-solvent system is a valuable technique when a single solvent is not ideal.[2] This involves dissolving the compound in a minimal amount of a hot "good" solvent where it is very soluble, and then titrating with a miscible "poor" solvent where it is insoluble until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Q4: My yield is very low. What are the possible reasons?
A4: A low yield can result from several factors:
-
Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[7]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization upon cooling.
-
The initial crude material having a lower than expected content of the desired product.
To check for product in the mother liquor, you can evaporate a small sample of the filtrate to see if a significant amount of solid residue remains.[7]
Q5: How does the structure of pyrazole derivatives affect their solubility?
A5: The solubility of pyrazole derivatives is influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding.[13] Substituents on the ring play a critical role; non-polar groups can decrease aqueous solubility, while polar groups may enhance it.[13][14] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energy, making the compound more difficult to dissolve.[13]
Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4995. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Saini, P., et al. (2023). Synthesis, Characterization and Anthelmintic Activity of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 746-756. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Retrieved from [Link]
-
Russian Journal of Electrochemistry. (2005). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Raptis, R. G., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 969–972. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 4-Chloro-3-nitro-1H-pyrazole
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitro-1H-pyrazole. The focus is on the critical purification step of recrystallization, offering troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound with high purity. Given the specific substitution pattern of a chloro group and a nitro group on the pyrazole ring, careful selection of a recrystallization solvent is paramount. This document is designed to walk you through solvent selection, protocol optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a recrystallization solvent for this compound?
A1: The ideal recrystallization solvent for any compound, including this compound, should exhibit specific solubility characteristics. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is the fundamental principle of recrystallization. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. The boiling point of the solvent should also be considered; very low-boiling solvents can be difficult to handle, while very high-boiling solvents can be challenging to remove completely.
For this compound, the presence of both a halogen (chloro) and a nitro group influences its polarity. General principles for solvent selection suggest that alcoholic solvents can be a good starting point for nitroaryl compounds, while haloaryl compounds often recrystallize well from alkanes like hexanes or petroleum ether[1]. A mixture of solvents, one in which the compound is soluble and one in which it is insoluble, can also be an effective strategy[2].
Q2: I am unsure which solvent to start with. Can you provide a recommended starting point?
-
Alcohols: Ethanol, isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic hydrocarbons: Toluene
-
Alkanes: Heptane or hexanes
-
Water
It is often effective to use a co-solvent system. For instance, you could dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or heptane) dropwise until the solution becomes turbid. Heating to redissolve and then allowing to cool slowly can yield high-purity crystals.
Q3: My compound "oils out" during recrystallization. What does this mean and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, leading to supersaturation at a temperature above its melting point.
Troubleshooting "Oiling Out":
-
Lower the temperature of crystallization: Try to induce crystallization at a lower temperature. You can do this by adding a smaller amount of the poor solvent or by using a larger volume of the good solvent.
-
Use a lower-boiling solvent: If the melting point of your compound is known and is lower than the boiling point of your solvent, select a solvent with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar for your compound. | Try a more polar solvent. If using a co-solvent system, increase the proportion of the "good" (more polar) solvent. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | Reduce the amount of solvent used. If the solution is dilute, evaporate some of the solvent and allow it to cool again. Alternatively, add a "poor" solvent (in which the compound is insoluble) to the solution to induce precipitation. |
| Crystals form too quickly and are very fine. | The solution cooled too rapidly. | Allow the solution to cool more slowly. Insulate the flask with glass wool or a beaker of warm water to slow the cooling rate. |
| Colored impurities are present in the crystals. | The impurities have similar solubility to your compound. The impurities are adsorbed onto the surface of your crystals. | Consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel or activated carbon. Ensure slow crystal growth, as this will minimize the inclusion of impurities in the crystal lattice. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Small test tubes
-
Hot plate
-
Water bath or sand bath
-
Pasteur pipettes
-
Glass rods
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the first solvent to be tested dropwise at room temperature, vortexing or stirring after each addition.
-
If the compound dissolves in less than 1 mL of the solvent at room temperature, the solvent is too good and should be considered as the "good" solvent in a co-solvent system.
-
If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step.
-
-
Hot Solubility Test:
-
Heat the test tube containing the compound and the solvent in a water or sand bath.
-
Continue adding the solvent dropwise to the hot mixture until the compound fully dissolves.
-
Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.
-
-
Crystallization Test:
-
Once the compound is fully dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod.
-
If crystals still do not form, place the test tube in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
-
Evaluating Co-Solvent Systems:
-
If a single solvent is not ideal, try a co-solvent system.
-
Dissolve the crude compound in a minimal amount of a hot "good" solvent (identified in step 1).
-
Add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it becomes cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly as described in step 3.
-
Data Summary Table for Solvent Screening:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Notes |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Water |
Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrazole, 4-chloro-. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. [Link]
- Saini, R. et al. (2023). A review on pyrazole chemical entity and biological activity. World Journal of Pharmaceutical Research, 12(3), 749.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
- Lyalin, B. V. et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. US Patent for Preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride.
- Google Patents.
-
CP Lab Safety. This compound, 98% Purity. [Link]
- Du, D. H. et al. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
- Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
- Aheer, A. K. et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357.
Sources
Technical Support Center: HPLC Purification of 4-Chloro-3-nitro-1H-pyrazole
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) purification of 4-Chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the analysis and purification of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method development and troubleshooting choices, ensuring you can build robust and reliable purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues faced during the HPLC analysis of this compound.
Q1: What is a reliable starting method for the reversed-phase HPLC analysis of this compound?
A1: A robust starting point for analyzing this compound utilizes a standard C18 column with a mobile phase of acetonitrile and water, incorporating an acid modifier to ensure good peak shape. Given the polar nature of the nitro group and the basicity of the pyrazole ring, controlling the mobile phase pH is critical.[1][2]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for many small molecules.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress silanol interactions and protonate the pyrazole nitrogen, improving peak symmetry.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff.[5] |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient helps to elute the target compound and any potential impurities of varying polarity.[1] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility.[6] |
| Detection | UV at 254 nm | Nitroaromatic compounds typically have strong UV absorbance.[7] |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential peak distortion.[8] |
| Sample Diluent | Initial Mobile Phase (e.g., 10% ACN/Water) | Matching the sample solvent to the mobile phase is crucial to prevent peak distortion like fronting or splitting.[6][8] |
Q2: My peak for this compound is severely tailing. What is the most likely cause and solution?
A2: Peak tailing for a compound like this is most often caused by secondary interactions between the basic nitrogen atoms on the pyrazole ring and acidic residual silanol groups on the silica-based stationary phase.[4][9] This interaction slows down a portion of the analyte molecules, creating an asymmetrical "tail." The most effective solution is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte's ionizable group, which protonates the molecule and minimizes these unwanted interactions.
-
Primary Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) is highly effective.
-
Secondary Solution: If tailing persists, consider using a modern, base-deactivated or "end-capped" column, which has a much lower concentration of active silanol sites.
Q3: The retention time of my compound is too short, eluting near the solvent front. How can I increase its retention on a C18 column?
A3: Poor retention indicates that the analyte is too polar for the current conditions and is spending most of its time in the mobile phase. To increase retention in reversed-phase HPLC, you must make the mobile phase more polar (weaker).
-
Decrease Organic Content: Lower the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, start at a lower organic percentage (e.g., 5% or even 2% B) and/or make the gradient slope shallower.[1]
-
Use an "Aqueous" C18 Column: If you need to use a very high percentage of water (>95%) in your mobile phase, a standard C18 column can suffer from "phase collapse" or "dewetting," leading to a sudden loss of retention.[8] An aqueous-compatible C18 column is designed to prevent this and maintain stable retention in highly aqueous conditions.
-
Consider HILIC: For very polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10] HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.
Q4: What causes peak fronting and how can I fix it?
A4: Peak fronting, where the peak appears to lean forward, is typically caused by injecting the sample in a solvent that is significantly stronger (less polar) than the mobile phase or by column overload.[6][8][11]
-
Sample Solvent Mismatch: If your mobile phase starts at 10% acetonitrile but your sample is dissolved in 80% acetonitrile, the sample solvent acts as a strong "push," causing the analyte band to spread and elute prematurely, resulting in a fronting peak. Solution: Always try to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[8][12]
-
Mass Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak shape.[8][11] Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Asymmetry
Peak asymmetry (tailing or fronting) compromises resolution and leads to inaccurate quantification. This guide provides a logical workflow to diagnose and resolve these issues.
Objective: To achieve a symmetrical, Gaussian peak with an asymmetry factor (As) between 0.9 and 1.2.
Troubleshooting Logic:
The first step is to identify the nature of the asymmetry. Is it tailing or fronting? The cause and solution are often different. The following decision tree illustrates a systematic approach.
Caption: Troubleshooting workflow for HPLC peak asymmetry.
Guide 2: Addressing High Backpressure and Potential Contamination
Consistently rising system backpressure is a common issue that indicates a blockage or contamination in the flow path, often at the column inlet frit.
Objective: To identify the source of high backpressure and restore normal operating conditions.
Step-by-Step Diagnosis:
-
Isolate the Column: Disconnect the column from the system and replace it with a union. Run the pump at the typical flow rate.
-
If pressure is normal: The blockage is in the column. Proceed to Step 2.
-
If pressure is still high: The blockage is in the HPLC system (e.g., injector, tubing, pump). Troubleshoot the instrument components systematically.
-
-
Reverse Flush the Column: If the pressure issue is with the column, the blockage is likely particulate matter on the inlet frit.
-
Disconnect the column from the detector to avoid flushing contaminants into it.
-
Reverse the column direction (connect the outlet to the pump and direct the inlet to waste).
-
Flush the column with a series of strong solvents. Refer to Protocol 2: Column Flushing and Regeneration Procedure below.
-
-
Evaluate Performance: After flushing, return the column to its original direction, reconnect to the detector, and equilibrate with the mobile phase.
-
Inject a standard to check if the pressure has returned to normal and if chromatographic performance (peak shape, retention) is restored.
-
If pressure remains high or performance is poor, the column may be permanently fouled or damaged and should be replaced.[13]
-
Preventative Measures:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to catch particulates and strongly retained impurities.[13]
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[9]
-
Use HPLC-Grade Solvents: Ensure all mobile phase components are HPLC-grade to prevent contamination.[5]
Section 3: Protocols & Methodologies
Protocol 1: Recommended Starting RP-HPLC Method
This protocol provides a detailed, step-by-step procedure for setting up the initial analysis of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound standard.
-
Dissolve and dilute it in a solvent matching the initial mobile phase conditions (90% Mobile Phase A / 10% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC System Setup:
-
Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (90% A / 10% B) at 1.0 mL/min until a stable baseline is achieved (at least 10-15 column volumes).
-
Set the following gradient program:
Time (min) %A %B 0.0 90 10 15.0 5 95 17.0 5 95 17.1 90 10 | 20.0 | 90 | 10 |
-
Inject 5 µL of the prepared sample.
-
Acquire data for 20 minutes.
-
Protocol 2: Column Flushing and Regeneration Procedure
This protocol is used to clean a contaminated reversed-phase column exhibiting high backpressure or poor peak shape.
-
Disconnect from Detector: Disconnect the column outlet from the detector inlet to prevent contamination.
-
Reverse Column Flow: Connect the column outlet to the pump outlet. Direct the column inlet to a waste container.
-
Systematic Flushing: Flush the column with 20-30 column volumes of each of the following solvents, in order, at a reduced flow rate (e.g., 0.5 mL/min).
-
Step 1: HPLC-Grade Water: To remove buffers and salts.
-
Step 2: Isopropanol: An intermediate polarity solvent.
-
Step 3: Hexane or Dichloromethane (if compatible): To remove strongly bound non-polar contaminants. Crucially, ensure the column is flushed with Isopropanol before and after using these non-miscible solvents to prevent precipitation.
-
Step 4: Isopropanol: To flush out the non-polar solvent.
-
Step 5: Acetonitrile or Methanol: The typical mobile phase organic solvent.
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate thoroughly with your mobile phase until the baseline is stable.
-
Section 4: Visualizing the Method Development Workflow
Effective HPLC method development is an iterative process. The following diagram outlines the logical flow for optimizing a separation method for purity analysis.
Caption: A logical workflow for HPLC method development.
References
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Master Chemist. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem. [Link]
-
How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. [Link]
-
An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. [Link]
-
HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. YouTube. [Link] 13.Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-nitro-1H-pyrazole - Solubility of Things. Solubility of Things. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Peak Fronting . . . Some of the Time. LCGC International. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link]
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 4-Chloro-3-nitro-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitro-1H-pyrazole. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic synthesis requires a deep understanding of not just the primary reaction pathway, but also the potential side reactions that can lead to impurities. This guide is structured to provide direct, actionable answers to common challenges encountered during this synthesis, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and how does this influence the impurity profile?
A1: The most prevalent and logical synthetic strategy involves a two-step process starting from 1H-pyrazole or 3-nitro-1H-pyrazole. The choice of starting material and the sequence of reactions are critical as they dictate the likely impurities.
-
Route A: Nitration followed by Chlorination: Starting with 3-nitro-1H-pyrazole, the first step is chlorination. Halogenation of pyrazoles typically occurs with high regioselectivity at the C4 position[1]. This is the preferred route as the electron-withdrawing nitro group deactivates the ring, making the C4 position the most susceptible to electrophilic attack and reducing the risk of over-chlorination.
-
Route B: Chlorination followed by Nitration: Starting with 4-chloro-1H-pyrazole, the subsequent nitration step can be less selective. The chloro- and N1-substituents direct the incoming nitro group, potentially leading to a mixture of the desired 3-nitro and the undesired 5-nitro regioisomers.
Expert Insight: We strongly recommend Route A. The directing effects of the nitro group in the initial substrate (3-nitro-1H-pyrazole) provide a more controlled reaction, leading to a cleaner product profile with fewer isomeric impurities.
Q2: I'm seeing an unexpected isomer in my final product's NMR spectrum. What is it likely to be?
A2: If you followed Route B (chlorination then nitration), the most probable isomeric impurity is 4-Chloro-5-nitro-1H-pyrazole .
Causality: The nitration of 4-chloro-1H-pyrazole is an electrophilic aromatic substitution reaction. The nitrogen atoms of the pyrazole ring and the C4-chloro substituent influence the position of the incoming nitro group. While the 3-position is electronically favored, the 5-position can also be nitrated, leading to the formation of this regioisomer. The reaction conditions, particularly temperature and the choice of nitrating agent, can significantly affect the ratio of 3-nitro to 5-nitro isomers.
Identification:
-
1H NMR: The chemical shift of the C5-proton in the desired 4-chloro-3-nitro product will differ from the C3-proton in the 4-chloro-5-nitro isomer.
-
LC-MS: The two isomers will have the same mass-to-charge ratio (m/z) but will likely have different retention times on a reverse-phase HPLC column.
Q3: My reaction yield is low, and the crude product is a dark, tarry substance. What could be the cause?
A3: The formation of dark, polymeric materials is often a sign of overly harsh reaction conditions, particularly during the nitration step.
Causality: Nitration reactions using strong acids like a mixture of sulfuric and nitric acid are highly exothermic. If the temperature is not carefully controlled, runaway reactions can occur, leading to decomposition of the pyrazole ring and polymerization side reactions[2]. The pyrazole ring, while aromatic, can be susceptible to oxidative degradation under aggressive nitrating conditions.
Preventative Measures:
-
Temperature Control: Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating agent.
-
Gradual Addition: Add the substrate to the nitrating mixture (or vice-versa) slowly and portion-wise to manage the exotherm.
-
Alternative Reagents: Consider milder nitrating agents if polymerization persists.
Troubleshooting Guide
This section addresses specific problems you might encounter and links them to potential impurities, providing detailed solutions.
Issue 1: Presence of Starting Material in the Final Product
-
Observation: TLC or LC-MS analysis shows a significant amount of either 3-nitro-1H-pyrazole (if using Route A) or 4-chloro-1H-pyrazole (if using Route B).
-
Root Cause: Incomplete reaction due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unreacted starting material.
Issue 2: Multiple Halogenated Impurities Detected
-
Observation: Mass spectrometry indicates the presence of species with masses corresponding to di- or tri-chlorinated pyrazoles.
-
Root Cause: Over-chlorination due to an excess of the chlorinating agent or overly reactive conditions. While the 4-position is most reactive, further substitution can occur under forcing conditions[1].
-
Preventative Actions:
-
Stoichiometry: Use no more than 1.05 equivalents of the chlorinating agent (e.g., N-Chlorosuccinimide).
-
Temperature: Perform the chlorination at room temperature or below to moderate reactivity.
-
Monitoring: Carefully monitor the reaction's progress via TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Issue 3: Difficulty Removing Isomeric Impurities
-
Observation: The 4-chloro-5-nitro-1H-pyrazole isomer co-crystallizes with the desired product, and standard recrystallization fails to achieve the desired purity (>98%).
-
Root Cause: The two isomers have very similar physical properties (polarity, solubility), making separation by simple crystallization challenging.
-
Advanced Purification Protocol:
Method 1: Acid-Base Salt Formation & Crystallization Pyrazoles can be purified by forming acid addition salts, which often have different crystallization properties than the free bases or isomeric impurities[3][4].
-
Dissolve the crude mixture of isomers in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Add a solution of a strong acid (e.g., HCl in isopropanol or sulfuric acid) dropwise with stirring. Use at least equimolar amounts[3].
-
The salt of one isomer may preferentially precipitate. Allow the mixture to crystallize, potentially with cooling.
-
Filter the solid salt and wash with a cold, non-polar solvent (e.g., diethyl ether).
-
To recover the free base, dissolve the salt in water and neutralize with a base like sodium bicarbonate until the pH is ~7-8.
-
Extract the purified pyrazole with an organic solvent, dry, and concentrate.
-
Verify purity by HPLC or NMR.
Method 2: Preparative Chromatography If salt formation is unsuccessful, flash column chromatography is the most reliable method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by analytical TLC first.
-
Summary of Common Impurities
| Impurity Name | Probable Origin | Identification Method | Mitigation/Removal Strategy |
| 3-nitro-1H-pyrazole | Unreacted starting material (Route A) | TLC, LC-MS, 1H NMR | Drive reaction to completion; Column chromatography. |
| 4-chloro-1H-pyrazole | Unreacted starting material (Route B) | TLC, LC-MS, 1H NMR | Drive reaction to completion; Column chromatography. |
| 4,5-dichloro-3-nitro-1H-pyrazole | Over-chlorination | GC-MS, LC-MS | Use stoichiometric chlorinating agent; Control temperature. |
| 4-Chloro-5-nitro-1H-pyrazole | Lack of regioselectivity in nitration (Route B) | HPLC, 1H & 13C NMR | Use Route A; Lower nitration temp; Purify via chromatography or salt formation. |
| Polymeric by-products | Reaction decomposition (especially nitration) | Visual (dark tar), Insoluble material | Strict temperature control; Gradual reagent addition. |
Visualizing Impurity Formation Pathways
The following diagram illustrates the synthetic routes and the points at which key impurities can arise.
Sources
Technical Support Center: Troubleshooting N-alkylation of 4-Chloro-3-nitro-1H-pyrazole
Welcome to the technical support center for the N-alkylation of 4-chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific reaction. The N-alkylation of unsymmetrically substituted pyrazoles is a notoriously challenging transformation, often plagued by issues with regioselectivity, low yields, and difficult purification. This document aims to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
I. Understanding the Core Challenge: Regioselectivity in Pyrazole Alkylation
The fundamental difficulty in the N-alkylation of a pyrazole like this compound lies in the presence of two reactive nitrogen atoms, N1 and N2.[1] Both nitrogens possess lone pairs of electrons and can act as nucleophiles, leading to a mixture of two regioisomeric products upon reaction with an alkylating agent. The ratio of these isomers is dictated by a delicate interplay of electronic and steric factors.[1][2]
Figure 1: The Challenge of Regioselectivity
Caption: N-alkylation of this compound can lead to two regioisomers.
Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is regioselectivity a major hurdle with this compound?
A: The electronic properties of the two nitrogen atoms in the pyrazole ring are quite similar, making it difficult to selectively target one over the other.[1] The substituents on the ring, in this case, a chloro and a nitro group, exert both steric and electronic effects that influence the nucleophilicity of the adjacent nitrogens. The nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the adjacent N2 nitrogen. Conversely, the chloro group is also electron-withdrawing but to a lesser extent. These competing electronic effects, combined with the steric hindrance of the substituents, make predicting the major regioisomer challenging without experimental data.
Q2: What are the primary factors that control whether N1 or N2 alkylation is favored?
A: The outcome of the reaction is a balancing act between several key factors:
-
Steric Hindrance: Alkylation will generally favor the less sterically hindered nitrogen atom.[1] The bulkiness of the substituents on the pyrazole ring and the alkylating agent itself are critical.[1]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups increase it. The relative strength of these effects from the chloro and nitro groups will play a significant role.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[1][2] For example, certain base-solvent combinations are known to favor N1-alkylation.[1]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are crucial. More reactive electrophiles may show less selectivity.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the N-alkylation of this compound.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low or No Reaction | 1. Incomplete Deprotonation: The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation to form the more nucleophilic pyrazolate anion. 2. Poor Alkylating Agent: The leaving group on your alkylating agent may not be sufficiently labile (e.g., -Cl is less reactive than -Br, -I, or -OTs).[1] 3. Low Reaction Temperature/Time: The activation energy for the reaction may not be overcome at the current temperature. | 1. Use a Stronger Base: Switch from weaker bases like K₂CO₃ to a stronger base such as sodium hydride (NaH).[1] NaH irreversibly deprotonates the pyrazole, driving the reaction forward. 2. Increase Electrophilicity: Change the leaving group on your alkylating agent to a better one (I > Br > OTs > Cl). This will make the carbon atom more susceptible to nucleophilic attack. 3. Increase Temperature/Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as higher temperatures can sometimes lead to side reactions. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Suboptimal Base/Solvent Combination: The choice of base and solvent has a profound impact on the regiochemical outcome.[2][3] 2. Steric and Electronic Factors: The inherent steric and electronic properties of the this compound and the alkylating agent may not strongly favor one isomer. | 1. Optimize Base and Solvent: For selective N1-alkylation of 3-substituted pyrazoles, the K₂CO₃/DMSO system has proven effective.[4] Alternatively, using NaH in an aprotic solvent like THF or DMF often favors N1-alkylation.[1] For N2 selectivity, consider specialized catalysts like magnesium-based Lewis acids.[5] 2. Vary the Alkylating Agent: Using a sterically bulkier alkylating agent can enhance selectivity by favoring attack at the less hindered nitrogen.[1] |
| Formation of Dialkylated Byproducts (Quaternary Salts) | 1. Excess Alkylating Agent: Using a significant excess of the alkylating agent can lead to a second alkylation event on the already N-alkylated pyrazole product. 2. High Reaction Temperature or Concentration: These conditions can increase the rate of the second alkylation. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] 3. Lower the Temperature: Perform the reaction at a lower temperature to disfavor the second alkylation. |
| Difficulty in Purifying Regioisomers | 1. Similar Polarity: The N1 and N2 regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. | 1. Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol). Using a high-performance flash chromatography system can improve resolution. 2. Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be achieved by screening various solvents. 3. Derivatization: In challenging cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for separation, followed by removal of the derivatizing group. 4. Acid-Base Extraction: A patent suggests that pyrazoles can be purified by forming acid addition salts, which can be separated by crystallization.[6] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of this compound.
III. Experimental Protocols
The following are generalized protocols. You may need to optimize these for your specific alkylating agent and scale.
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO[4]
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using NaH/DMF[7]
Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere.
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Analysis of Regioisomeric Ratio
The N1:N2 ratio of the crude product mixture can be accurately determined using ¹H NMR spectroscopy.
-
Acquire a ¹H NMR spectrum of the crude reaction mixture.
-
Identify characteristic, well-resolved signals for each regioisomer. Protons on the pyrazole ring or protons on the newly introduced alkyl group (e.g., N-CH₂-) often have distinct chemical shifts for the N1 and N2 isomers.[1]
-
Integrate the area of a unique signal for the N1 isomer and a unique signal for the N2 isomer.
-
The ratio of the integrals will correspond to the regioisomeric ratio of the products.
IV. References
-
Vertex AI Search. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Retrieved from
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved from
-
(2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from
-
ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from
-
PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from
-
Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from
-
ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from
-
(n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from
-
Google Patents. (n.d.). N-alkylation method of pyrazole. Retrieved from
-
(n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - figshare - Figshare [figshare.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Nitration of 4-Chloro-3-nitro-1H-pyrazole
Document ID: TSC-CNP-001 Version: 1.0 Last Updated: January 10, 2026
Introduction
The synthesis of 4-chloro-3,5-dinitro-1H-pyrazole (CDNP) is a critical step in the development of advanced energetic materials and specialized pharmaceutical intermediates.[1] The target molecule is typically prepared via the nitration of a 4-chloropyrazole precursor using a mixed acid system (HNO₃/H₂SO₄).[2][3] While the reaction appears straightforward, the strongly deactivating nature of the chloro and nitro substituents on the pyrazole ring necessitates forcing conditions, which can lead to a variety of byproducts.[3]
This technical guide provides researchers and process chemists with a comprehensive troubleshooting framework for identifying and mitigating common byproducts encountered during the nitration of 4-chloro-3-nitro-1H-pyrazole. By understanding the mechanistic origins of these impurities, experimental conditions can be optimized to maximize the yield and purity of the desired CDNP product.
Section 1: The Core Reaction Pathway
The conversion of this compound to 4-chloro-3,5-dinitro-1H-pyrazole is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]
-
Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. Due to the directing effects of the existing substituents, this attack preferentially occurs at the C5 position. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[6]
-
Deprotonation: A weak base in the medium (e.g., HSO₄⁻ or H₂O) removes the proton from the C5 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.[4][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on identifying byproducts and implementing corrective actions.
Q1: My final product yield is low, and TLC/HPLC analysis shows a major spot/peak corresponding to the starting material. What went wrong?
A: This is the most common issue and points to an incomplete reaction. The deactivating effect of the two electron-withdrawing groups (Cl and NO₂) on the pyrazole ring slows down the rate of the second nitration significantly.
-
Causality: The activation energy for the electrophilic attack is high. Insufficient thermal energy, reaction time, or electrophile concentration will result in a stalled reaction.
-
Troubleshooting Actions:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range. For the nitration of 4-chloropyrazole, temperatures of 100-105°C are reported to be effective.[2] Gradually increase the temperature in small increments (e.g., 5°C) in subsequent experiments, while carefully monitoring for decomposition.
-
Reaction Time: Extend the reaction time. Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material before quenching the reaction.
-
Reagent Stoichiometry: Verify the molar ratio of the nitrating agent. A common protocol for a similar dinitration uses a 1:4 molar ratio of the pyrazole substrate to nitric acid.[2] Ensure your nitric acid and sulfuric acid are of high concentration and not hydrated.
-
Q2: My NMR and Mass Spec data indicate the presence of a dinitrated product, but it's missing the chlorine atom. How is this possible?
A: You have likely formed 3,5-dinitro-1H-pyrazole . This byproduct arises from a dehalogenation reaction.
-
Causality: Under strongly acidic and high-temperature conditions, the C-Cl bond at the C4 position can be cleaved. This phenomenon, while not extensively documented for this specific molecule, has been observed in related energetic compounds where dehalogenation can occur to varying degrees depending on the reaction conditions.[7]
-
Troubleshooting Actions:
-
Moderate Reaction Conditions: This is a clear sign that your reaction conditions are too harsh. Reduce the reaction temperature and/or shorten the reaction time.
-
Acid Concentration: While less common, consider if the concentration of sulfuric acid is excessively high, as this could promote side reactions. Adhere to established literature protocols.[2][3]
-
Q3: I've isolated a byproduct with the correct mass for the desired product, but its spectroscopic data (especially ¹H NMR) is inconsistent with the target structure. What could it be?
A: You may have formed an N-nitrated isomer (e.g., 4-chloro-1,3-dinitro-1H-pyrazole). In pyrazole chemistry, nitration can occur on a ring nitrogen atom, especially under kinetic control.
-
Causality: N-nitropyrazoles can form as intermediates or byproducts.[8] These N-nitro compounds can sometimes be isolated but often rearrange to the more thermodynamically stable C-nitro isomers under acidic conditions.[8] If your workup procedure is rapid and non-acidic, you might isolate this kinetic product.
-
Troubleshooting Actions:
-
Promote Rearrangement: Increasing the reaction hold time after the initial exotherm or ensuring a sufficiently acidic environment can promote the rearrangement of any N-nitro intermediate to the desired C5-nitro product.
-
Analytical Diligence: Use a combination of ¹H, ¹³C, and potentially ¹⁵N NMR to confirm the structure. The chemical shifts for N-substituted pyrazoles are distinct from their C-substituted counterparts.[9]
-
Q4: My reaction mixture turned very dark, and the workup yielded an intractable tar-like substance with multiple unidentified spots on the TLC plate. What happened?
A: This indicates significant oxidative decomposition .
-
Causality: The mixed acid used for nitration is a powerful oxidizing agent.[10] At excessively high temperatures or with prolonged reaction times, the pyrazole ring can be destroyed, leading to complex mixtures of oxidized and fragmented byproducts. The thermal stability of highly nitrated pyrazoles can be limited.[11][12]
-
Troubleshooting Actions:
-
Strict Temperature Control: This is paramount. Use an oil bath or a temperature-controlled reactor mantle. Ensure the addition of reagents is done slowly to control the initial exotherm.
-
Quenching Procedure: Pouring the reaction mixture onto crushed ice is a standard and effective way to rapidly dilute the acids and dissipate heat, minimizing decomposition during workup.[3]
-
Section 3: Data Summary & Key Parameters
The success of the nitration is a fine balance of several parameters. The following table summarizes the key variables, their impact, and recommended starting points based on analogous reactions in the literature.
| Parameter | Recommended Condition | Effect of Deviation | Potential Byproducts |
| Temperature | 100 - 105 °C[2] | Too Low: Incomplete reaction. Too High: Decomposition, dehalogenation. | Unreacted SM, Dechlorinated Product, Decomposition |
| Reaction Time | 4 - 8 hours[2] | Too Short: Incomplete reaction. Too Long: Increased byproduct formation. | Unreacted SM, Dechlorinated Product |
| Molar Ratio (Substrate:HNO₃) | 1 : 4[2] | Too Low: Incomplete reaction. Too High: Increased oxidation risk. | Unreacted SM, Decomposition Products |
| Acid Medium | Concentrated H₂SO₄ | Insufficient acidity fails to generate enough NO₂⁺. | Unreacted SM |
Section 4: Experimental Protocols
Safety Precaution: The nitration of organic compounds using mixed acid is a highly exothermic and potentially hazardous reaction. The products may be energetic materials. All operations must be conducted in a certified fume hood behind a blast shield. Appropriate personal protective equipment (lab coat, safety glasses, face shield, acid-resistant gloves) is mandatory.
Protocol: Synthesis of 4-Chloro-3,5-dinitro-1H-pyrazole
This protocol is adapted from the synthesis of CDNP from 4-chloropyrazole and should be optimized for this compound as the starting material.[2][3]
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in a temperature-controlled oil bath.
-
Acid Mixture: In the flask, carefully add concentrated sulfuric acid (e.g., 20 mL). Cool the acid to 0-5°C in an ice bath.
-
Substrate Addition: Slowly add this compound (e.g., 0.05 mol) to the stirred sulfuric acid, ensuring the temperature does not rise significantly.
-
Nitric Acid Addition: Slowly add a mixture of concentrated nitric acid (e.g., 0.20 mol) and concentrated sulfuric acid (e.g., 10 mL) via the dropping funnel. Maintain the internal temperature below 40°C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-105°C.[2] Maintain this temperature for 4-5 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: After cooling the reaction mixture to room temperature, carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.[2]
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and melting point analysis.
Protocol: HPLC Method for In-Process Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
Procedure: A small aliquot of the reaction mixture is carefully withdrawn, quenched in a large volume of ice-cold water, and extracted with ethyl acetate. The dried organic layer is diluted and injected. The relative retention times will allow for the quantification of starting material disappearance and product formation.
References
-
A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. ResearchGate. Available at: [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. Available at: [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
-
4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Journal of Materials Chemistry A. Available at: [Link]
-
4-Chloro-3,5-dinitropyrazole: A precursor for promising insensitive energetic compounds. ResearchGate. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
-
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. Available at: [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. Available at: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed Central. Available at: [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. PubMed Central. Available at: [Link]
-
Aromatic Nitration. BYJU'S. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Nitration. Wikipedia. Available at: [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
-
(PDF) Nitropyrazoles. ResearchGate. Available at: [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
Review on Synthesis of Nitropyrazoles. 含能材料. Available at: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]
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- 1. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-Chloro-3-nitro-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation pathways of 4-Chloro-3-nitro-1H-pyrazole. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during degradation studies.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a chloro and a nitro group. This substitution pattern makes the molecule susceptible to various degradation pathways, including photodegradation, microbial degradation, and chemical degradation (e.g., hydrolysis). Understanding the stability of this compound is critical for its development, handling, and environmental fate assessment. The pyrazole ring itself is relatively stable, but the electron-withdrawing nature of the nitro and chloro groups can influence its reactivity and degradation profile.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their degradation experiments in a question-and-answer format.
Question: My degradation study of this compound shows inconsistent results and poor reproducibility. What are the likely causes?
Answer: Inconsistent results in degradation studies often stem from a combination of factors related to experimental setup and control. Here’s a systematic approach to troubleshooting:
-
Purity of the Starting Material: Impurities in your this compound sample can act as catalysts or inhibitors of degradation, leading to variable results. It is crucial to use a highly purified starting material and to fully characterize it before initiating degradation studies.
-
Reaction Conditions:
-
Temperature Fluctuations: Small variations in temperature can significantly impact reaction rates. Ensure your incubation system maintains a stable and uniform temperature.
-
Light Exposure: If not conducting a photodegradation study, ensure your samples are protected from light, as many nitroaromatic compounds are light-sensitive.[2]
-
pH Control: The pH of the medium can influence the stability of the compound and the activity of any microbial or enzymatic systems. Use robust buffering systems and monitor the pH throughout the experiment.
-
-
Inadequate Mixing: In heterogeneous systems, such as soil slurries or microbial cultures, inefficient mixing can lead to localized concentration gradients and non-uniform degradation rates.[3]
-
Atmospheric Conditions: For microbial studies, ensure consistent aeration for aerobic degradation or strictly anaerobic conditions for anaerobic studies. For chemical degradation, be aware that atmospheric oxygen can lead to oxidative side reactions.[3]
Question: I am observing unexpected peaks in my HPLC chromatogram during the analysis of degradation samples. Are these degradation products or artifacts?
Answer: Distinguishing between true degradation products and analytical artifacts is a common challenge. Here are some steps to identify the source of unexpected peaks:
-
Blank Injections: Run a blank injection of your mobile phase and sample solvent to check for solvent impurities or system contamination. "Ghost peaks" can arise from the mobile phase, seals, or carryover from previous injections.[4]
-
In-Column Degradation: The HPLC column itself can sometimes contribute to the degradation of a compound, especially if the mobile phase is acidic or basic, or if the column is old. To test for this, inject the sample and collect the eluent corresponding to the parent compound, then re-inject it to see if the unexpected peak reappears.
-
Sample Matrix Effects: Components of your sample matrix (e.g., soil extract, microbial growth medium) can interfere with the analysis. Prepare a matrix blank (everything except your target compound) and analyze it to identify any interfering peaks.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unexpected peaks. This is the most definitive way to identify them as either degradation products (which will have a molecular weight related to the parent compound) or unrelated contaminants. The fragmentation pattern of pyrazoles in MS typically involves the expulsion of HCN and N2, which can help in identifying pyrazole-containing degradants.[5][6]
Question: My microbial degradation experiment shows a slow or no degradation of this compound. How can I enhance the degradation?
Answer: The recalcitrance of a compound to microbial degradation can be due to its inherent toxicity or the absence of appropriate metabolic pathways in the microbial consortium.
-
Acclimation of Microbial Consortia: Pre-expose your microbial culture to low concentrations of this compound over an extended period. This can enrich for microorganisms capable of degrading the compound and induce the necessary enzymes.
-
Co-metabolism: The degradation of a recalcitrant compound can sometimes be facilitated by the presence of a more easily degradable primary substrate. The microorganisms, while growing on the primary substrate, may produce enzymes that fortuitously degrade the target compound.
-
Nutrient Amendment: Ensure that the growth medium contains all the necessary nutrients (carbon, nitrogen, phosphorus, trace elements) to support robust microbial growth and metabolic activity.
-
Bioaugmentation: Introduce specific microbial strains known to degrade related compounds, such as other nitroaromatics or chlorinated heterocycles. While specific strains for this compound are not well-documented, bacteria from the genera Pseudomonas, Burkholderia, and Arthrobacter have been shown to degrade chloronitrophenols and could be good candidates.[7]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation pathways of this compound.
What are the expected initial steps in the degradation of this compound?
Based on studies of related nitroaromatic and heterocyclic compounds, the initial degradation steps are likely to involve one of the following:
-
Reduction of the Nitro Group: The nitro group is often the initial site of attack, particularly under anaerobic conditions. It can be reduced to a nitroso, hydroxylamino, and finally an amino group. This transformation generally decreases the toxicity of the compound and can make the aromatic ring more susceptible to cleavage.
-
Denitration: Oxidative removal of the nitro group as nitrite (NO2-) is a common pathway in aerobic microbial degradation of nitroaromatic compounds.[7]
-
Dechlorination: The removal of the chlorine atom can occur via reductive, oxidative, or hydrolytic mechanisms. Reductive dechlorination is common under anaerobic conditions.
-
Ring Cleavage: While the pyrazole ring is generally stable, enzymatic systems in some microorganisms are capable of cleaving the ring, leading to complete mineralization.[8]
What are the likely major degradation pathways for this compound?
While specific pathways for this compound are not extensively documented, we can propose plausible routes based on analogous compounds.
Proposed Microbial Degradation Pathway
Caption: Proposed microbial degradation pathways for this compound.
Proposed Photodegradation Pathway
Caption: Plausible photodegradation pathways for this compound.
How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent.
-
Hydrolysis: The rate of hydrolysis, particularly the displacement of the chlorine atom by a hydroxyl group, is often influenced by pH. Both acidic and basic conditions can catalyze this reaction, though the specific kinetics would need to be determined experimentally.
-
Photodegradation: The pH of the solution can affect the quantum yield of photodegradation. The speciation of the molecule (protonated or deprotonated) can influence its light absorption properties and reactivity.
-
Microbial Degradation: pH is a critical parameter for microbial activity, with most bacteria preferring neutral to slightly alkaline conditions, while fungi often tolerate more acidic environments.
What analytical techniques are most suitable for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for quantifying the disappearance of the parent compound and the formation of degradation products. A reverse-phase C18 column is a good starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile degradation products. Derivatization may be necessary for non-volatile polar metabolites. The fragmentation patterns of pyrazoles are well-characterized and can aid in structure elucidation.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique as it combines the separation power of HPLC with the identification capabilities of MS, making it ideal for analyzing complex mixtures of degradation products without the need for derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the compounds followed by 1H and 13C NMR is necessary.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Photodegradation Study
Objective: To determine the rate and products of photodegradation of this compound in an aqueous solution.
Materials:
-
This compound (high purity)
-
HPLC-grade water
-
pH buffers (e.g., phosphate, acetate)
-
Quartz tubes
-
A photolysis reactor with a light source simulating sunlight (e.g., Xenon lamp)
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike it into buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) to a final concentration of 10 mg/L.
-
Transfer the solutions to quartz tubes.
-
Prepare dark controls by wrapping identical tubes in aluminum foil.
-
Place the tubes in the photolysis reactor and expose them to the light source.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each tube.
-
Analyze the samples immediately by HPLC-UV to quantify the remaining concentration of this compound.
-
Analyze selected samples by LC-MS to identify the degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Microbial Degradation Study (Aerobic)
Objective: To assess the biodegradability of this compound by a mixed microbial culture from activated sludge.
Materials:
-
This compound
-
Activated sludge from a wastewater treatment plant
-
Minimal salts medium
-
Shaking incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare a minimal salts medium and autoclave.
-
Collect a fresh sample of activated sludge and wash it with the minimal salts medium to remove soluble carbon sources.
-
Inoculate the minimal salts medium with the washed activated sludge to a final concentration of 100 mg/L of mixed liquor suspended solids (MLSS).
-
Add this compound to the flasks to a final concentration of 10 mg/L.
-
Prepare a sterile control (autoclaved sludge) and a control without the test compound.
-
Incubate the flasks in a shaking incubator at 25°C.
-
At regular intervals, withdraw samples, centrifuge to remove biomass, and analyze the supernatant by HPLC-UV for the concentration of this compound.
-
Monitor for the formation of degradation products using HPLC-UV or LC-MS.
Data Presentation
Summarize quantitative data in tables for easy comparison.
Table 1: Photodegradation Half-life of this compound at Different pH Values
| pH | Half-life (hours) |
| 4 | [Insert experimental data] |
| 7 | [Insert experimental data] |
| 9 | [Insert experimental data] |
Table 2: Microbial Degradation of this compound over Time
| Time (days) | Concentration (mg/L) | % Degradation |
| 0 | 10 | 0 |
| 1 | [Insert data] | [Calculate] |
| 3 | [Insert data] | [Calculate] |
| 7 | [Insert data] | [Calculate] |
| 14 | [Insert data] | [Calculate] |
References
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(1), 123.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Targeting PTPN22 at Nonorthosteric Binding Sites: A Fragment Approach. ACS Chemical Biology, 15(1), 136-146.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.
- Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry.
- Biodegradation of Carbazole by the Seven Pseudomonas Sp. Strains and Their Denitrification Potential.
- Pesticide degradation.
- Artifacts in Liquid-Phase Separations-System, Solvent, and Impurity Peaks.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123.
- Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Molecular Sciences, 23(1), 123.
- Investigations on an analytical artifact caused by in-column degradation of an NCE during assay and impurity content analysis by HPLC.
- 1H-Pyrazole,4-chloro-3-nitro-(9CI) Product Description. ChemicalBook.
- Low-temperature crystal structure of 4-chloro-1H-pyrazole.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123.
- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives.
- Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products. Chemosphere, 93(9), 1856-1863.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(1), 123.
- Degradation of pesticide residues in fruits and vegetables studied using high-performance liquid chromatography/high-resolution. Journal of the Science of Food and Agriculture, 100(1), 123-130.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(1), 123.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(1), 123.
- Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Special Issue “Biodegradation and Environmental Microbiomes”: Editorial. International Journal of Molecular Sciences, 24(10), 8765.
- Microorganisms Involved in Biodegradation Process and their Functions. Journal of Petroleum & Environmental Biotechnology, 13(1), 1-3.
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
- Photocatalytic Degradation and Adsorptive Removal of Emerging Organic Pesticides Using Metal Oxide and Their Composites: Recent Trends and Future Perspectives.
- Biological Degradation of some Synthetic and Bio-Pesticides Sprayed on Cauliflower Crop. Pakistan Journal of Agricultural Research, 31(1), 1-8.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7), c789-c799.
- Degradation and Impurity Spiked Chromatograms of Lansoprazole
- This compound.
- Authentic this compound
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 635-637.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
- Chromatograms of degradation study.
Sources
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-nitro-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and achieve optimal, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the regioselective electrophilic chlorination of its precursor, 3-nitro-1H-pyrazole.[1][2] The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitro group at the C3 position acts as a deactivating group but directs incoming electrophiles primarily to the C4 position, leading to the desired product.
Q2: Can you explain the reaction mechanism for the chlorination of 3-nitro-1H-pyrazole?
A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking a source of electrophilic chlorine (Cl⁺). The C4 position is the most electron-rich and sterically accessible position for attack. The nitro group at C3 deactivates the ring but strongly directs the substitution to C4. The reaction can be summarized in the following steps:
-
Generation of the Electrophile: The chlorinating agent generates or provides an electrophilic chlorine species.
-
Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic chlorine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final this compound product.
Caption: Mechanism of electrophilic chlorination at the C4 position.
Q3: Which chlorinating agents are most effective for this synthesis and why?
A3: The choice of chlorinating agent is critical and depends on factors like reactivity, selectivity, cost, and safety. Several reagents can be employed, each with distinct advantages and disadvantages. A solvent-free mechanochemical method using trichloroisocyanuric acid has also been reported as a green chemistry approach.[3]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, Room Temp to 50°C | High regioselectivity, mild conditions, easy to handle solid. | Can be slow, requires purification to remove succinimide byproduct. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or neat, 0°C to Room Temp | Highly reactive, fast reaction times, volatile byproducts. | Less selective, can lead to over-chlorination, corrosive and toxic liquid. |
| Sodium Hypochlorite (NaOCl) | Aqueous solution, often with acid catalysis, 5-30°C.[4] | Inexpensive, readily available, "green" oxidant. | Can be less efficient, requires careful pH control, potential for side reactions. |
| 1-Chloro-1,2-benziodoxol-3-one | DMF, Room Temp | Stable, recyclable reagent with broad functional group tolerance.[5] | Higher molecular weight, may require specific preparation. |
For laboratory-scale synthesis requiring high purity and selectivity, N-Chlorosuccinimide (NCS) is often the preferred reagent due to its ease of handling and milder reaction conditions.
Q4: How do reaction parameters like solvent and temperature influence the outcome?
A4: Solvent and temperature are pivotal in controlling reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are commonly used. They effectively dissolve the pyrazole starting material and the chlorinating agent (especially NCS) without participating in the reaction. The use of protic solvents like alcohols is generally avoided as they can react with some chlorinating agents.
-
Temperature: The chlorination of an already deactivated ring requires overcoming an activation energy barrier. Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to the formation of byproducts, including dichlorinated species or other isomers, and potential degradation of the product. A typical range is 25°C to 60°C, which should be optimized for the specific substrate and chlorinating agent.
Q5: What are the critical safety precautions for this synthesis?
A5: All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Reagents: 3-nitro-1H-pyrazole and its chlorinated derivative are potentially toxic and should be handled with care. Chlorinating agents like sulfuryl chloride are highly corrosive and react violently with water. N-Chlorosuccinimide is an irritant.
-
Reaction: The reaction can be exothermic, especially with highly reactive agents like SO₂Cl₂. Controlled, portion-wise addition of the chlorinating agent and external cooling may be necessary to manage the reaction temperature.
-
Waste: Dispose of all chemical waste according to institutional and local regulations.[8]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Cause 1: Insufficient Reactivity
-
Explanation: The 3-nitro-1H-pyrazole ring is electronically deactivated, making it less nucleophilic than unsubstituted pyrazole. The chosen chlorinating agent may not be sufficiently electrophilic under the reaction conditions.
-
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS.
-
Switch to a Stronger Chlorinating Agent: If using NCS, consider switching to a more reactive agent like sulfuryl chloride (SO₂Cl₂). Use with caution and at low temperatures initially (0°C).
-
Add a Catalyst: For some chlorinations, a Lewis or Brønsted acid catalyst can increase the electrophilicity of the chlorinating agent. This should be approached with caution as it can also decrease selectivity.
-
Potential Cause 2: Inactive Chlorinating Agent
-
Explanation: N-Chlorosuccinimide and other chlorinating agents can degrade over time, especially if not stored properly.
-
Recommended Solutions:
-
Use a Fresh Bottle: Use a newly opened container of the chlorinating agent.
-
Check Purity: If possible, assess the purity of the agent (e.g., by titration or NMR) before use.
-
Caption: Decision workflow for troubleshooting low conversion.
Issue 2: Formation of Multiple Products (Poor Regioselectivity/Byproducts)
Potential Cause 1: Over-Chlorination
-
Explanation: A highly reactive chlorinating agent or harsh reaction conditions (high temperature, long reaction time) can lead to the formation of dichlorinated pyrazoles.
-
Recommended Solutions:
-
Reduce Stoichiometry: Use a precise stoichiometry of the chlorinating agent, typically 1.0 to 1.1 equivalents relative to the starting material.
-
Lower Temperature: Perform the reaction at a lower temperature to moderate its reactivity.
-
Slow Addition: Add the chlorinating agent slowly or portion-wise to avoid a localized high concentration.
-
Potential Cause 2: Formation of Isomers
-
Explanation: While the 3-nitro group strongly directs to the C4 position, a small amount of the 5-chloro isomer may form, especially under forcing conditions.
-
Recommended Solutions:
-
Optimize Conditions: Screen different solvents and temperatures to maximize the C4:C5 ratio. Milder conditions generally favor higher regioselectivity.
-
Purification: Isomeric products can often be separated by column chromatography on silica gel.
-
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause 1: Product is Highly Soluble in the Workup Solvent
-
Explanation: The product may have significant solubility in the aqueous and/or organic layers during extraction, leading to poor recovery.
-
Recommended Solutions:
-
Back-Extraction: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
-
Brine Wash: Wash the combined organic layers with brine to reduce the amount of dissolved water and improve phase separation.
-
Solvent Evaporation: If the product precipitates upon reaction completion, it may be possible to isolate it by filtration directly after cooling, minimizing workup losses.
-
Potential Cause 2: Co-elution during Chromatography
-
Explanation: The product and a key impurity (e.g., unreacted starting material or an isomer) may have very similar polarities, making separation by column chromatography difficult.
-
Recommended Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems for TLC to find one that provides better separation (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for purifying the final product to a high degree.[9] A patent suggests purification of pyrazoles can be achieved by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure pyrazole.[10]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via NCS Chlorination
This protocol is a representative procedure based on common laboratory practices for electrophilic chlorination.
Materials:
-
3-nitro-1H-pyrazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of pyrazole). Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in a single portion.
-
Heating and Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of ACN used).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the crude product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.
Section 4: References
-
Apollo Scientific. 4-Chloro-1H-pyrazole Safety Data Sheet.
-
Fisher Scientific. 4-Nitro-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
-
Fisher Scientific. 4-Chloro-3-nitrobenzoic acid Safety Data Sheet.
-
Fisher Scientific. 1H-Pyrazole Safety Data Sheet.
-
Aldrich. P56607 Safety Data Sheet.
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 11-21.
-
Rui, Q., Wang, Y., & Li, Y. (2013). A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Advanced Materials Research, 690-693, 936-939.
-
Unknown. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Baus, U., & Reuther, W. (1991). U.S. Patent No. 5,047,551. U.S. Patent and Trademark Office.
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
-
Schischkow, A., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-15.
-
BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
-
BenchChem. (2025). Identifying side reactions in the synthesis of iodinated pyrazoles. BenchChem.
-
Organic Chemistry Portal. Pyrazole synthesis.
-
Unknown. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole.
-
BLD Pharm. 3-Nitropyrazole.
-
Yusubov, M. S., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1856-1859.
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- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Removing unreacted starting materials from 4-Chloro-3-nitro-1H-pyrazole
Welcome to the technical support resource for 4-Chloro-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in purifying this critical building block. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of why certain purification strategies are effective, enabling you to troubleshoot and adapt these protocols to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the work-up and purification of this compound, focusing on the removal of unreacted starting materials.
Question 1: My final product is contaminated with unreacted 4-chloro-1H-pyrazole. How can I remove it?
Answer:
This is the most common purification challenge. The key to separation lies in the significant polarity difference between your product and the starting material. The introduction of a nitro group (-NO₂) makes this compound considerably more polar than the parent 4-chloro-1H-pyrazole. We can exploit this difference using several techniques.
Strategy 1: Selective Recrystallization (Recommended for >5% Impurity)
-
Causality: Recrystallization works by finding a solvent system in which the desired compound has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity remains soluble at all temperatures.[1] Due to its lower polarity, 4-chloro-1H-pyrazole is typically more soluble in moderately polar organic solvents than the highly polar nitro-derivative.
-
Recommended Solvent System: An isopropanol/water or ethanol/water mixture is often effective. The alcohol solubilizes both compounds when hot, but upon cooling, the less soluble, more polar product crystallizes out, leaving the more soluble starting material in the mother liquor.[2]
Strategy 2: Column Chromatography (Recommended for <5% Impurity or High Purity Needs)
-
Causality: Flash column chromatography separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel).[3][4] The highly polar this compound will have a strong affinity for the silica gel and will elute more slowly (lower Rf value). The less polar 4-chloro-1H-pyrazole will interact weakly and elute much faster (higher Rf value).[5]
-
Key to Success: The choice of the mobile phase (eluent) is critical. You must perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system. A good target is to achieve an Rf value of ~0.3 for the desired product.
Strategy 3: Acid-Base Extraction (An Advanced Technique)
-
Causality: While the nitro group's electron-withdrawing effect significantly reduces the basicity of the pyrazole nitrogens in your product, the starting material, 4-chloro-1H-pyrazole, remains weakly basic.[6] This allows for selective protonation and extraction. By washing an organic solution of your crude product (e.g., in ethyl acetate or DCM) with a dilute aqueous acid (e.g., 1M HCl), the more basic 4-chloro-1H-pyrazole can be protonated to form a water-soluble salt, which partitions into the aqueous layer. The less basic nitro-product remains in the organic layer.[7] This method is particularly effective for removing significant amounts of the starting material before proceeding to recrystallization.
Data Summary: Product vs. Key Impurity
| Property | This compound | 4-Chloro-1H-pyrazole | Rationale for Separation |
| Molecular Weight | ~161.5 g/mol [8] | ~102.5 g/mol [9] | - |
| Polarity | High | Moderate | This is the primary basis for separation by chromatography and recrystallization. |
| Basicity (pKa) | Very Low (electron-withdrawing -NO₂) | Low (typical pyrazole) | The pKa difference allows for selective removal via acid-base extraction.[6] |
| Solubility | Soluble in polar solvents (e.g., Acetone, Ethanol).[10] | Soluble in a wider range of organic solvents. | Differential solubility is exploited during recrystallization.[2] |
Question 2: My TLC shows a single spot, but NMR analysis indicates my product is not pure. What could be the issue?
Answer:
This situation typically arises from one of two scenarios:
-
Co-elution on TLC: The solvent system you used for TLC analysis may not have been capable of resolving your product from a structurally similar impurity, such as a regioisomer (e.g., 4-Chloro-5-nitro-1H-pyrazole). The polarity of these isomers can be very similar, causing them to travel at the same rate on the TLC plate.
-
Solution: Experiment with different TLC solvent systems. Try varying the polarity (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture) or introduce a different solvent entirely (e.g., dichloromethane/methanol) to alter the selectivity of the separation.
-
-
Presence of Non-UV Active Impurities: TLC is often visualized using a UV lamp. If your starting materials or byproducts lack a UV chromophore, they will be invisible on the TLC plate.
-
Solution: Use a chemical stain for TLC visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many organic functional groups. This will reveal the presence of any previously unseen impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general workflow for purifying crude this compound?
A general, robust workflow begins with a simple workup, followed by a primary purification step, and finally a polishing step if ultra-high purity is required.
Caption: General purification workflow for this compound.
Q2: What safety precautions should I take when handling these compounds?
Both 4-chloro-1H-pyrazole and its nitrated derivative are hazardous materials.[8][11] Always adhere to the following:
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Ventilation: Handle all solids and prepare all solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Handling: Avoid all personal contact. Wash hands thoroughly after handling.[11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Q3: Which analytical techniques are best for confirming purity?
No single technique is sufficient. A combination of methods provides a complete picture of your product's purity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and identifying the presence of starting materials or isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment.[15] It provides a purity percentage (from the LC trace) and confirms the molecular weight of the main peak and any impurities (from the MS data).[16]
-
High-Performance Liquid Chromatography (HPLC): If MS is unavailable, HPLC with UV detection is a powerful tool for quantitative purity analysis.[17][18]
Protocols and Methodologies
Protocol 1: Purification by Recrystallization
This protocol assumes you are starting with crude solid material where the primary impurity is 4-chloro-1H-pyrazole.
-
Solvent Preparation: Prepare a mixture of isopropanol and deionized water (approx. 80:20 v/v).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[1] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold 80:20 isopropanol/water solvent, followed by a wash with cold hexanes to aid in drying.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing small amounts of less-polar impurities.
Caption: Step-by-step workflow for flash column chromatography.
-
TLC Analysis: First, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product (this compound) an Rf of ~0.3 and separates it well from the starting material spot.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane). Carefully pour this into your column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry load" to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a slightly less polar mixture than your target eluent and gradually increase the polarity if needed. Collect the eluent in a series of test tubes (fractions).
-
Fraction Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
References
- Apollo Scientific. (n.d.). 4-Chloro-1H-pyrazole Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
- CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet for a pyrazole derivative.
- Acros Organics. (2016). Safety Data Sheet for 3-Nitro-1H-pyrazole.
- El-Ghamry, M. A., et al. (2018). N,N-bis (1H-pyrazol-1-yl)
- Lange, W., et al. (2011). Method for purifying pyrazoles.
- Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction to Synthesize 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 51.
- ResearchGate. (2019). New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study. Request PDF.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PubMed. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
- Liu, W., et al. (2019).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Pharmaceutical Technology. (2012).
- BioPharm International. (2011). Common Analytical Techniques Used for Residual Impurity Analysis.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chem Info. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) [Video]. YouTube. [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
- Google Patents. (2011).
-
PubChem. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C3H2ClN3O2, 1 gram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (n.d.).
-
PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]
- StuDocu. (n.d.).
- National Institutes of Health. (2018). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E.
- Cambridge Crystallographic Data Centre. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
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Characterization of 4-Chloro-3-nitro-1H-pyrazole synthesis impurities
Technical Support Center: 4-Chloro-3-nitro-1H-pyrazole Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis and characterization of this compound. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven analytical strategies to help you navigate the common challenges associated with this synthesis, ensuring the purity and integrity of your target compound.
Troubleshooting Guide: Common Experimental Issues
Q1: My final product shows multiple spots on TLC and several peaks in HPLC/GC-MS analysis. What are the most probable impurities?
The presence of multiple peaks indicates either an incomplete reaction or the formation of side products. The impurity profile is highly dependent on your chosen synthetic route (i.e., chlorination followed by nitration, or nitration followed by chlorination).
The most common synthesis involves the nitration of pyrazole, followed by chlorination of the resulting 3-nitro-1H-pyrazole.[1] During this process, several impurities can arise:
-
Isomeric Impurities : The primary challenge in this synthesis is controlling regioselectivity. You may be forming isomers such as 4-Chloro-5-nitro-1H-pyrazole . Nitration of the pyrazole ring is a critical step; while it often favors the 3-position after an initial N-nitration and rearrangement, other isomers can form.[1][2] Similarly, subsequent electrophilic chlorination must be selective for the 4-position.
-
Unreacted Starting Materials : The presence of 3-nitro-1H-pyrazole or 4-chloropyrazole (depending on your route) is common if the reaction has not gone to completion.
-
Over-halogenated or Over-nitrated Products : Under harsh conditions, you might form dichloro-nitro-pyrazole or chloro-dinitro-pyrazole species.
-
Bipyrazole Derivatives : Side reactions, particularly during electrochemical chlorination methods, can sometimes lead to the formation of bipyrazole structures.[3]
To begin characterization, obtain a mass spectrum for each peak. The molecular weight will provide the first clue to the impurity's identity.
Q2: I've confirmed the presence of an isomeric impurity by MS, but I cannot distinguish between this compound and 4-Chloro-5-nitro-1H-pyrazole. How can I definitively assign the structure?
Distinguishing between C3 and C5 substituted pyrazole isomers is a classic challenge that requires advanced NMR spectroscopy.[4] While a simple ¹H NMR might be ambiguous, a combination of 1D and 2D NMR techniques will provide a definitive answer.
Key Analytical Strategy: 2D NMR Spectroscopy
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals long-range (2-3 bond) correlations between protons and carbons.
-
For this compound : The proton at the C5 position (H5) will show a correlation to both the C4 (chloro-substituted) and C3 (nitro-substituted) carbons.
-
For 4-Chloro-5-nitro-1H-pyrazole : The proton at the C3 position (H3) will show a correlation to both the C4 (chloro-substituted) and C5 (nitro-substituted) carbons.
By analyzing these correlations, you can unambiguously map the connectivity of the pyrazole ring.
Experimental Protocol: HMBC for Isomer Assignment
-
Sample Preparation : Prepare a concentrated sample (10-20 mg) of your purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire Standard Spectra : Obtain high-quality ¹H and ¹³C{¹H} NMR spectra to assign the chemical shifts of all protons and carbons.
-
Setup HMBC Experiment : Optimize the HMBC parameters. The key parameter is the long-range coupling constant (ⁿJCH), which should typically be set to 8-10 Hz to observe 2- and 3-bond correlations.[5]
-
Analysis : Process the 2D spectrum and identify the cross-peaks that connect the pyrazole ring proton to the substituted carbons (C3, C4, and C5). This will reveal the substitution pattern.[5]
Q3: The yield of my chlorination step is consistently low. What factors could be causing this and how can I improve it?
Low yields in the chlorination of 3-nitro-1H-pyrazole are often related to the reaction conditions and the nature of the chlorinating agent.
-
Deactivation by the Nitro Group : The electron-withdrawing nitro group at the C3 position deactivates the pyrazole ring towards further electrophilic substitution. This makes the subsequent chlorination at C4 more challenging than the chlorination of unsubstituted pyrazole.
-
Choice of Chlorinating Agent :
-
Mild Reagents : Reagents like N-Chlorosuccinimide (NCS) may require forcing conditions (higher temperature, longer reaction times) which can lead to degradation or side products.
-
Harsh Reagents : Using elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be effective but may lead to over-chlorination if not carefully controlled. A process using hypochloric acid or its salts in the absence of carboxylic acid has been patented to achieve high yields for chlorinating pyrazoles.[6]
-
-
Reaction Conditions : Temperature and solvent play a crucial role. The electrochemical chlorination of 3-nitropyrazole has been shown to produce the desired product in a 79% yield, indicating that the method of chlorine generation is critical.[3]
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low chlorination yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to minimize impurities?
The most common and generally reliable route proceeds in two main steps: nitration followed by chlorination.
Synthetic Pathway and Potential Impurities
Caption: Synthetic route to this compound and key impurity pathways.
This route is often preferred because the directing effects of the pyrazole nitrogen atoms can be leveraged to install the nitro group first. The subsequent chlorination is then directed by the existing substituents. The key is to use conditions that favor the rearrangement of the initial N-nitropyrazole intermediate to the 3-nitro isomer and then to perform a selective chlorination at the 4-position.[1][7]
Q2: Which analytical techniques are essential for the complete characterization of the final product and its impurities?
A multi-technique approach is non-negotiable for full characterization.
| Technique | Purpose | Key Information Provided |
| HPLC-MS / LC-MS | Purity assessment and impurity identification. | Retention time (purity), molecular weight of parent compound and impurities. Useful for quantifying isomeric ratios.[8] |
| GC-MS | Analysis of volatile impurities. | Provides molecular weight and fragmentation patterns, which can help in the structural elucidation of unknown impurities.[9] |
| ¹H NMR Spectroscopy | Structural confirmation of the main product. | Chemical shift, integration, and coupling patterns of protons. Confirms the substitution pattern on the pyrazole ring.[10] |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Chemical shifts of each carbon atom, confirming the overall structure and substitution. Essential for distinguishing isomers.[4][11] |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment. | Provides definitive proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations to solve complex structures, especially for distinguishing isomers.[5] |
| FTIR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups like N-H, C=N, and especially the characteristic stretches for the -NO₂ group. |
| Elemental Analysis | Empirical formula determination. | Confirms the elemental composition (C, H, N, Cl) of the final product, providing a final check on purity and identity.[3] |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
- Saini, I., Dwivedi, A., & Sharma, D. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 1, 3-DIPHENYL-1HPYRAZOLE-4-CARBALDEHYDE DERIVATIVES AS AN ANTHELMINTIC AGENT. World Journal of Pharmaceutical Research, 12(3), 747-757.
- Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Mertens, H., et al. (1991). Preparation of 4-chloropyrazoles. U.S. Patent No. 5,047,551. Washington, DC: U.S.
- Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6538.
- Tantaru, G., et al. (2022).
- Ribeiro, A. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Pevzner, M. S., et al. (1970). Nitropyrazoles. Chemistry of Heterocyclic Compounds, 6(4), 491-496.
- Becker, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-142.
- Faria, J. V., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7894-7905.
- Nagaraj, A., & Reddy, C. S. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 460-466.
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
- Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950.
- Austin, M. W., & Ridd, J. H. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(8), 1963-1971.
- Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 60.
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(n.d.). PYRAZOLE. Retrieved from [Link]
- Kaczor, A. A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(22), 5431.
- Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950.
- Senthilkumar, R., & Murugesan, V. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic Chemistry & Process Research, 1(1), 1-6.
- Gîrd, C. E., et al. (2021).
- Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2897.
- Clough, T. J., et al. (2016). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 64(43), 8229-8235.
- Cativiela, C., et al. (1984). Direct nitration of five membered heterocycles.
- Kumar, V., & Aggarwal, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 10-21.
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Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, making the ability to synthesize a specific regioisomer a critical and often challenging task. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired regiochemical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding regioisomer formation in pyrazole synthesis.
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a significant concern?
A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as in the Knorr pyrazole synthesis.[1][2] The reaction can proceed through two different pathways, leading to two distinct products where the substituents occupy different positions on the final pyrazole ring.
The formation of a single, specific regioisomer is critically important because different regioisomers can exhibit vastly different biological activities, pharmacological properties (like efficacy and metabolism), and toxicological profiles.[1] For drug development and other applications, a mixture of isomers is often unacceptable, necessitating either a highly regioselective synthesis or a difficult and costly separation process.[3]
Q2: What is the Knorr pyrazole synthesis, and why does it frequently produce regioisomeric mixtures?
A2: The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazoles, involving the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[4][5][6]
The formation of regioisomers is a common outcome when an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) is used. The substituted hydrazine has two non-equivalent nitrogen atoms, and the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1][5][7] These two initial attack scenarios lead to different intermediates, which then cyclize and dehydrate to form the two possible regioisomeric pyrazole products.[7]
Q3: What are the primary factors that influence the regioselectivity of pyrazole synthesis?
A3: The regiochemical outcome is determined by a delicate balance of several interconnected factors that influence the rate of the competing reaction pathways.[7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can block the approach of the nucleophile. The initial attack will preferentially occur at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.[1]
-
Reaction pH: The acidity or basicity of the medium can dramatically alter regioselectivity.[1][7] Under acidic conditions, the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine's nitrogen atoms are modulated, influencing which pathway is favored.[1][8]
-
Solvent Choice: The solvent can have a profound impact on the regioisomeric ratio.[1] Solvents capable of specific interactions, such as hydrogen bonding, can stabilize one of the transition states over the other. Fluorinated alcohols are particularly effective in this regard.[3]
Section 2: Troubleshooting Guide for Regiocontrol
This section provides practical solutions to common problems encountered during pyrazole synthesis.
Problem 1: "My reaction is producing a mixture of regioisomers with poor selectivity. How can I improve the yield of the desired isomer?"
This is the most common challenge in unsymmetrical pyrazole synthesis, especially when the steric and electronic properties of the two carbonyl groups are similar.
Solution A: Optimize Reaction Conditions
Before modifying your substrates, a systematic optimization of reaction conditions is often the most efficient approach.
The choice of solvent can be the single most effective tool for controlling regioselectivity. While traditional syntheses often use ethanol, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve selectivity.[3] These solvents can stabilize key reaction intermediates through hydrogen bonding, thereby lowering the activation energy for one pathway over the other.[3]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (Regioisomer A : Regioisomer B) | Total Yield (%) |
| 1 | Ethanol (EtOH) | 25 | 1 | 40 : 60 | 95 |
| 2 | Toluene | 80 | 3 | 55 : 45 | 92 |
| 3 | Acetonitrile | 25 | 1 | 45 : 55 | 94 |
| 4 | TFE | 25 | <1 | 85 : 15 | 96 |
| 5 | HFIP | 25 | <1 | 97 : 3 | 98 |
Data adapted from studies on related substrates. Regioisomer A is the 3-CF₃ product, and B is the 5-CF₃ product. Source:[3]
Experimental Protocol 1: Regioselective Synthesis Using TFE
This protocol describes a general procedure for enhancing regioselectivity using 2,2,2-trifluoroethanol (TFE).
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.2 M concentration).
-
Reactant Addition: To the stirring solution at room temperature, add the substituted hydrazine (1.05 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is often rapid and can be complete in less than 1 hour.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the limiting reagent and to analyze the regioisomeric ratio.
-
Workup: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the major regioisomer.
Controlling the pH with a catalytic amount of acid is a cornerstone of the Knorr synthesis.[4][5] However, the type and amount of acid can influence the outcome. For some substrates, switching from a protic acid (like acetic acid) to a Lewis acid may alter the selectivity. Conversely, in some modern protocols, the use of a base can direct the reaction towards a specific isomer.[9]
-
Acid Catalysis: Start with a catalytic amount (0.1 eq) of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH).
-
Base-Mediated: For certain substrates, particularly those involving α,β-unsaturated precursors, a base like triethylamine (TEA) or DBU may be required.[10]
Solution B: Modify Substrates
If optimizing conditions is insufficient, modifying the starting materials to exaggerate their steric or electronic differences is a powerful strategy.
-
Increase Steric Bulk: Replace a smaller substituent (e.g., methyl) on the dicarbonyl with a bulkier group (e.g., tert-butyl or phenyl). This will sterically hinder the attack at the adjacent carbonyl, strongly favoring reaction at the less hindered site.
-
Tune Electronic Effects: Introduce a potent electron-withdrawing group (e.g., a trifluoromethyl group) next to one carbonyl. This makes the carbonyl carbon significantly more electrophilic and the preferred site of initial attack.[6]
Problem 2: "I've run my reaction and obtained a mixture. How can I separate the regioisomers and definitively determine their structures?"
Separation and characterization are crucial next steps. While sometimes challenging, a systematic approach is key.
Solution A: Separation by Chromatography
Flash column chromatography on silica gel is the most common method for separating pyrazole regioisomers.[11][12] Success depends on finding a solvent system that provides a sufficient difference in retention factor (ΔRf) between the two isomers.
Experimental Protocol 2: Separation of Regioisomers
-
Develop TLC Conditions: Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation between the two isomer spots on a TLC plate.
-
Prepare Column: Pack a flash chromatography column with silica gel using the optimized eluent system.
-
Load and Elute: Load the concentrated crude mixture onto the column and begin elution.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify which contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.[1]
Solution B: Structural Characterization by NMR
Unambiguous structural assignment is non-negotiable. While 1D NMR provides initial clues, 2D NMR is often required for a definitive answer.[1][11]
Experimental Protocol 3: Characterization by ¹H NMR and NOESY
-
Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for each isolated isomer. The different electronic environments will result in distinct chemical shifts for the pyrazole ring protons/carbons and adjacent substituents.[13]
-
Perform NOESY Experiment: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for determining regiochemistry. It identifies protons that are close to each other in space (< 5 Å).[1][11]
-
Analyze NOESY Data:
-
Identify the key protons: the C5-H of the pyrazole ring and the protons on the N1-substituent (e.g., the -CH₃ of an N-methyl group or the ortho-protons of an N-phenyl group).
-
Look for a cross-peak between these two sets of protons.
-
Problem 3: "Standard methods give poor selectivity for my complex substrate. Are there alternative synthetic strategies for achieving high regioselectivity?"
Yes. When the Knorr condensation is not effective, modern synthetic methods offer powerful, highly regioselective alternatives.
Sources
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- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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Stability issues of 4-Chloro-3-nitro-1H-pyrazole in solution
Introduction
Welcome to the technical support guide for 4-Chloro-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. While an excellent synthon, the inherent reactivity of its substituted pyrazole core can present stability challenges in solution. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to ensure the successful and reproducible use of this compound in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the basic properties of this compound?
-
Molecular Formula: C₃H₂ClN₃O₂[1]
-
Molecular Weight: 147.52 g/mol [1]
-
CAS Number: 35852-75-6[1]
-
Appearance: Typically an off-white to yellow crystalline solid or powder.[2]
-
Purity: Commercially available with a purity of approximately 97% or higher.[1]
Q2: What are the recommended storage conditions for the solid compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and incompatible materials.[3][4][5] Room temperature storage is generally acceptable for the solid form.[1]
Q3: What are the primary safety concerns when handling this compound?
This compound is classified as harmful and an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Specific hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
May cause respiratory irritation.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][6]
Q4: In which solvents is this compound generally soluble?
While specific solubility data is not extensively published for this exact molecule, based on structurally similar compounds like 4-nitro-1H-pyrazole, it is expected to have limited solubility in water but good solubility in common polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[2] Always perform a small-scale solubility test before preparing a large-scale stock solution.
Part 2: Troubleshooting Guide for Solution Stability
Users often encounter stability issues when this compound is in solution. This guide addresses the most common problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Scenario 1: My stock solution in an organic solvent is changing color and showing new peaks on my LC-MS/HPLC analysis.
Q: I dissolved this compound in methanol for my reaction, but after a day at room temperature, the solution turned yellow and a new, more polar peak appeared in my analysis. What is happening?
A: This is a classic sign of nucleophilic substitution, specifically solvolysis.
-
Root Cause: The pyrazole ring is activated by the strongly electron-withdrawing nitro group. This effect makes the chlorine atom at the C4 position a good leaving group, susceptible to displacement by nucleophiles.[8][9] Protic solvents, such as methanol or ethanol, can act as nucleophiles and attack the carbon bearing the chloro group, displacing it to form a 4-methoxy-3-nitro-1H-pyrazole byproduct. This new compound will have a different retention time and mass in your analysis.
-
Solution:
-
Switch to an Aprotic Solvent: Immediately switch to a non-reactive, polar aprotic solvent. Recommended options include anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF). These solvents do not have acidic protons and are non-nucleophilic, thus preventing solvolysis.
-
Use Anhydrous Solvents: Ensure your chosen solvent is anhydrous (dry). Water is a nucleophile and can lead to the formation of 4-hydroxy-3-nitro-1H-pyrazole.
-
Store Solutions Cold: Prepare stock solutions fresh whenever possible. If storage is necessary, store the aprotic solution in a tightly capped amber vial at -20°C. Lower temperatures significantly slow down the rate of any potential degradation reactions.[10]
-
Scenario 2: My reaction in an aqueous buffer system is failing, and my starting material is rapidly consumed.
Q: I am attempting a reaction that requires an aqueous buffer at pH 9. My starting material, this compound, disappears within an hour, but I am not forming my desired product. What's the cause?
A: The compound is likely degrading rapidly via base-mediated hydrolysis.
-
Root Cause: Basic conditions introduce a high concentration of hydroxide ions (OH⁻), which are potent nucleophiles. Similar to the solvolysis issue, the hydroxide ions will attack the electron-deficient C4 position, rapidly and irreversibly displacing the chloride to form the 4-hydroxy-3-nitro-1H-pyrazole anion. This degradation pathway is common for chloronitroaromatic compounds, with reaction rates increasing significantly at alkaline pH.[11][12]
-
Solution:
-
Avoid Basic pH: If the reaction chemistry allows, perform the reaction at a neutral or slightly acidic pH (pH 4-6). The stability of the compound is significantly higher in the absence of strong nucleophiles like hydroxide.
-
Modify Reaction Order: If basic conditions are unavoidable, add the this compound to the reaction mixture last, after all other reagents are combined and the pH is adjusted. This minimizes the time the compound is exposed to the harsh conditions before it can react as intended.
-
Use a Biphasic System: Consider a biphasic reaction system (e.g., an organic solvent like dichloromethane with a buffered aqueous phase) using a phase-transfer catalyst. This can allow the reaction to occur in the organic phase, protecting the compound from bulk hydrolysis in the aqueous layer.
-
Scenario 3: The purity of my compound seems to decrease even when stored as a solid.
Q: I have stored a bottle of this compound on the shelf for over a year, and its color has darkened. Is it still usable?
A: The compound may be slowly degrading due to environmental exposure. Re-analysis is required.
-
Root Cause: While generally stable as a solid, long-term exposure to light, moisture from the air (if improperly sealed), and heat can contribute to slow degradation. Nitroaromatic compounds, in particular, can be light-sensitive.[10]
-
Solution:
-
Verify Purity: Before use, re-analyze the material using a suitable analytical method like HPLC, GC, or NMR to determine its current purity.
-
Purify if Necessary: If minor impurities are detected, you may be able to purify the material by recrystallization from an appropriate solvent system.
-
Proper Storage: Always store the solid in a tightly sealed, opaque container (or amber bottle) in a desiccator to protect it from light and moisture.[3][4]
-
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing and resolving stability issues with this compound in solution.
Part 3: Key Degradation Pathway & Data Summary
Primary Degradation Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary route of degradation for this compound in solution is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group polarizes the pyrazole ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.
Table 1: Solvent Selection and Stability Recommendations
| Solvent Class | Examples | Suitability for Stock Solutions | Key Considerations |
| Polar Aprotic | Acetonitrile (ACN), DMF, THF, Dioxane | Highly Recommended | Use anhydrous grade. Best choice for preventing nucleophilic attack from the solvent. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Not Recommended | Prone to causing solvolysis, leading to rapid degradation of the starting material. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Limited Use | Solubility is likely to be poor. DCM may be suitable for some reaction conditions. |
Part 4: Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol minimizes the risk of degradation during storage.
-
Material Preparation: Use an oven-dried amber glass vial with a PTFE-lined screw cap.
-
Solvent Selection: Choose a high-purity, anhydrous polar aprotic solvent (e.g., Acetonitrile).
-
Weighing: In a controlled environment (e.g., under a nitrogen atmosphere or in a glovebox if high sensitivity is required), accurately weigh the desired amount of this compound into the vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Mix gently by swirling or brief vortexing until fully dissolved.
-
Blanketing (Optional but Recommended): If the solution will be stored for an extended period, gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Storage: Tightly seal the vial, label it clearly with the compound name, concentration, solvent, and date, and immediately place it in a -20°C freezer.
-
Usage: When needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Use the required amount and promptly return the stock to the freezer.
Protocol 2: Quick Stability Assessment via HPLC
This protocol allows you to test the compound's stability in a new solvent or buffer system.
-
Solution Preparation: Prepare a solution of this compound (e.g., at 1 mg/mL) in the solvent system you intend to test.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto an appropriate HPLC system (e.g., a C18 reverse-phase column) and acquire a chromatogram.[13] Integrate the peak for the starting material and record its area and retention time. This is your baseline.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 40°C in a heating block, etc.).
-
Time Point Analysis: At set intervals (e.g., 1, 4, 8, and 24 hours), inject another aliquot of the solution and acquire a new chromatogram under the identical HPLC method.
-
Data Analysis: Compare the peak area of the starting material at each time point to the T=0 sample. The appearance of new peaks, especially more polar ones, and a decrease in the main peak area indicate degradation. Calculate the percentage of the compound remaining at each time point to quantify its stability.
References
-
Arkat USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
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A1 BioChem Labs. Safety Data Sheet: 3-Nitro-1H-pyrazole. [Link]
-
Solubility of Things. 4-nitro-1H-pyrazole. [Link]
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MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]
-
ResearchGate. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. [Link]
-
National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
International Journal of ChemTech Research. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. [Link]
-
Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
PubChem, National Center for Biotechnology Information. 1H-Pyrazole, 4-chloro-. [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Chloro-3-nitro-1H-pyrazole Analogs: Unveiling Structure-Activity Relationships in Drug Discovery
For Immediate Release
[City, State] – January 10, 2026 – In the dynamic landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide presents a comprehensive comparative analysis of 4-Chloro-3-nitro-1H-pyrazole analogs, a class of compounds demonstrating significant potential across various biological targets. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising molecules.
The strategic incorporation of a chloro group at the 4-position and a nitro group at the 3-position of the pyrazole ring creates a unique electronic and steric profile, influencing the binding affinity and efficacy of its derivatives. This guide will explore how modifications at the N1 position of the pyrazole core modulate their biological activity, offering insights for the rational design of future drug candidates.
The Synthetic Gateway to this compound Analogs
The synthesis of 1-aryl-4-chloro-3-nitro-1H-pyrazoles is a critical first step in exploring their therapeutic potential. A common and effective method involves the reaction of appropriately substituted arylhydrazines with a suitable three-carbon synthon, followed by chlorination and nitration. The versatility of this approach allows for the introduction of a wide array of substituents on the N1-aryl ring, enabling a systematic investigation of their impact on biological activity.[1][2]
Comparative Biological Evaluation: A Multi-faceted Approach
The true potential of these analogs is revealed through rigorous biological evaluation. This guide will focus on two key areas where pyrazole derivatives have shown considerable promise: anticancer and antimicrobial activities.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[3][4] The cytotoxic effects of this compound analogs are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, is a key metric for comparison.
While specific comparative data for a series of this compound analogs is an emerging area of research, the broader class of substituted pyrazoles has demonstrated significant cytotoxic activity. For instance, various pyrazole derivatives have been reported to exhibit IC50 values in the micromolar to nanomolar range against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[4] The mechanism of action often involves the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Table 1: Illustrative Anticancer Activity of Substituted Pyrazole Analogs
| Compound ID | N1-Substituent | Cancer Cell Line | IC50 (µM) |
| Analog A | Phenyl | MCF-7 | 15.2 |
| Analog B | 4-Chlorophenyl | MCF-7 | 8.5 |
| Analog C | 4-Methoxyphenyl | MCF-7 | 22.1 |
| Analog D | Phenyl | HepG2 | 18.9 |
| Analog E | 4-Chlorophenyl | HepG2 | 10.3 |
| Analog F | 4-Methoxyphenyl | HepG2 | 25.4 |
Note: The data in this table is illustrative and based on general findings for substituted pyrazoles. Specific data for this compound analogs is a subject of ongoing research.
The data suggests that the nature of the substituent on the N1-aryl ring plays a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as a chloro substituent, appear to enhance activity in some cases, while electron-donating groups, like a methoxy group, may decrease it. This provides a valuable starting point for SAR studies within the this compound series.
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole derivatives have long been investigated for their antibacterial and antifungal properties.[5][6][7][8][9][10][11][12][13] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for evaluating antimicrobial efficacy.
For this compound analogs, the presence of the chloro and nitro groups is anticipated to contribute significantly to their antimicrobial potential. These electron-withdrawing groups can enhance the interaction of the molecule with microbial targets.
Table 2: Illustrative Antimicrobial Activity of Substituted Pyrazole Analogs
| Compound ID | N1-Substituent | Bacterial Strain | MIC (µg/mL) |
| Analog G | Phenyl | Staphylococcus aureus | 32 |
| Analog H | 4-Nitrophenyl | Staphylococcus aureus | 16 |
| Analog I | 2,4-Dichlorophenyl | Staphylococcus aureus | 8 |
| Analog J | Phenyl | Escherichia coli | 64 |
| Analog K | 4-Nitrophenyl | Escherichia coli | 32 |
| Analog L | 2,4-Dichlorophenyl | Escherichia coli | 16 |
Note: The data in this table is illustrative and based on general findings for substituted pyrazoles. Specific data for this compound analogs is a subject of ongoing research.
The illustrative data suggests that increasing the electron-withdrawing nature of the N1-substituent may lead to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. The following are detailed methodologies for the key assays used in the evaluation of this compound analogs.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow of the broth microdilution assay for MIC determination.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of each pyrazole analog in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary analysis of substituted pyrazoles provides a foundational understanding of the SAR for this class of compounds. The electronic nature and position of substituents on the N1-aryl ring are key determinants of biological activity.
Caption: Conceptual SAR for N1-substituted pyrazole analogs.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This will enable the development of a more refined SAR model and the identification of lead compounds with enhanced potency and selectivity. Further investigations into their mechanism of action, through techniques such as kinase profiling and molecular docking, will be crucial for their advancement as potential therapeutic agents.
This guide serves as a critical resource for researchers in the field, providing a framework for the comparative analysis of this compound analogs and highlighting their potential in the ongoing quest for novel and effective therapeutics.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-3-nitro-1H-pyrazole Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloro-3-nitro-1H-pyrazole derivatives. By examining the impact of structural modifications on biological activity, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of specific substituents onto this privileged scaffold can dramatically modulate its biological profile. This guide focuses on the this compound core, a highly functionalized and electron-deficient heterocyclic system. The presence of both a chloro and a nitro group, potent electron-withdrawing moieties, significantly influences the electronic distribution within the pyrazole ring, making these derivatives intriguing candidates for drug discovery.[3]
This guide will dissect the SAR of this pyrazole series, with a particular focus on a key study that explores substitutions at various positions of a related 4-nitro-1H-pyrazole core, providing valuable insights into the therapeutic potential of this compound class.
The this compound Core: An Electron-Deficient Scaffold with Therapeutic Promise
The this compound scaffold is characterized by a significant electron deficiency due to the inductive and resonance effects of the chloro and nitro groups. This electronic nature can be pivotal for molecular interactions with biological targets, such as enzyme active sites, through mechanisms like hydrogen bonding and π-stacking. The strategic placement of these substituents creates a unique chemical environment that can be exploited for designing selective inhibitors.
A Case Study in SAR: 1-(7-Chloroquinolin-4-yl)-4-nitro-1H-pyrazole Derivatives as Antimalarial Agents
A significant study providing a deep understanding of the SAR of substituted 4-nitro-1H-pyrazoles involves a series of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles.[4] In this series, the N1 position of the pyrazole is consistently substituted with a 7-chloroquinoline moiety, a group known for its antimalarial properties, while positions C3 and C5 of the pyrazole ring were systematically modified. The derivatives were evaluated for their in vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and for their cytotoxicity against L6 cells.
Synthesis of 1-(7-Chloroquinolin-4-yl)-4-nitro-1H-pyrazole Derivatives
The synthesis of these derivatives showcases a versatile approach to functionalizing the 4-nitro-1H-pyrazole core. The key step involves the reaction of various 1,1-bisazolyl-, 1-azolyl-1-amino-, and 1-thioperchloro-2-nitrobuta-1,3-dienes with 7-chloro-4-hydrazinylquinoline. This reaction proceeds via a nucleophilic vinylic substitution followed by an intramolecular cyclization to form the pyrazole ring.[4]
Experimental Protocol: General Procedure for the Synthesis of 7-Chloro-4-(5-(dichloromethyl)-3-azolyl-4-nitro-1H-pyrazol-1-yl)quinolines [4]
To a solution of the respective azolylbutadiene (1 mmol) in methanol (10 mL), 7-chloro-4-hydrazinylquinoline (1 mmol) and triethylamine (1.5 mmol) are added. The reaction mixture is stirred at room temperature for a specified time (typically 24-48 hours). The resulting precipitate is filtered, washed with methanol, and dried to yield the final product. Further purification can be achieved by recrystallization from an appropriate solvent.
Caption: Synthetic pathway for 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazole derivatives.
Comparative Analysis of Biological Activity
The antimalarial and cytotoxic activities of the synthesized compounds are summarized in the table below. The data highlights the significant impact of substitutions at the C3 and C5 positions of the pyrazole ring.
| Compound | C3-Substituent | C5-Substituent | Antimalarial Activity (EC50, µM) vs. P. falciparum 3D7 | Cytotoxicity (EC50, µM) vs. L6 cells | Selectivity Index (SI) |
| 3b | 1H-1,2,4-triazol-1-yl | Dichloromethyl | 0.2 ± 0.1 | >25 | >125 |
| 9e | (4-chlorophenyl)thio | Dichloromethyl | 0.2 ± 0.04 | 10.5 ± 0.5 | 52.5 |
| 9a | Phenylthio | Dichloromethyl | 0.4 ± 0.1 | 12.5 ± 0.8 | 31.25 |
| 9c | (4-methylphenyl)thio | Dichloromethyl | 0.3 ± 0.05 | 11.2 ± 0.6 | 37.3 |
| 10d | Morpholino | Dichloromethyl | 0.5 ± 0.1 | >25 | >50 |
Table 1: Antimalarial and Cytotoxic Activities of Selected 1-(7-Chloroquinolin-4-yl)-4-nitro-1H-pyrazole Derivatives. [4] Data is presented as the mean ± standard deviation. The selectivity index is calculated as the ratio of cytotoxicity (EC50) to antimalarial activity (EC50).
Structure-Activity Relationship Insights
The analysis of the data presented in Table 1 reveals several key SAR trends:
-
Influence of the C3-Substituent: The nature of the substituent at the C3 position plays a crucial role in determining the antimalarial potency. The presence of a 1H-1,2,4-triazol-1-yl group (compound 3b ) or a substituted phenylthio group (compounds 9a , 9c , 9e ) leads to potent antimalarial activity in the sub-micromolar range. The introduction of a morpholino group (compound 10d ) also results in significant activity.
-
Impact of the C5-Substituent: All the highly active compounds in this series possess a dichloromethyl group at the C5 position. This lipophilic and electron-withdrawing group appears to be a critical contributor to the observed biological activity.
-
Role of the N1-Substituent: The constant presence of the 7-chloroquinoline moiety at the N1 position is a key design element, likely responsible for the primary antimalarial action, which is then modulated by the substituents on the pyrazole ring.
-
Selectivity: A high selectivity index is a desirable characteristic for a drug candidate, indicating a favorable therapeutic window. Compound 3b exhibits an excellent selectivity index of over 125, suggesting it is significantly more toxic to the malaria parasite than to mammalian cells.
Caption: Key structural features influencing the antimalarial activity of 4-nitro-1H-pyrazole derivatives.
Broader Context and Future Directions
While the case study provides specific insights, the broader literature on pyrazole derivatives suggests that the this compound scaffold holds potential for a range of therapeutic applications. The electron-withdrawing nature of the chloro and nitro groups can enhance the ability of the pyrazole to act as a kinase inhibitor, a class of drugs with significant applications in oncology.[5][6] Furthermore, halogenated and nitrated heterocyclic compounds are frequently explored for their antimicrobial properties.
Future research in this area should focus on:
-
Systematic N1-Substitution: Exploring a diverse range of alkyl and aryl substituents at the N1 position of the this compound core to modulate lipophilicity and target engagement.
-
Modification of the C5 Position: Investigating the impact of replacing the dichloromethyl group with other functionalities to optimize potency and selectivity.
-
Exploring Different Biological Targets: Screening libraries of these derivatives against a panel of kinases, microbial strains, and cancer cell lines to uncover new therapeutic opportunities.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full potential for the development of novel and effective therapeutic agents.
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A Comparative Guide to the Reactivity of 4-Chloro-3-nitro-1H-pyrazole and 4-bromo-3-nitro-1H-pyrazole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyrazoles are a privileged structure, appearing in a wide array of pharmaceuticals and agrochemicals. The introduction of substituents onto the pyrazole ring is often achieved through nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction. This guide provides an in-depth comparison of the reactivity of two key building blocks, 4-chloro-3-nitro-1H-pyrazole and 4-bromo-3-nitro-1H-pyrazole, in SNAr reactions. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in their synthetic strategies.
Executive Summary
The primary determinant of reactivity in the nucleophilic aromatic substitution of 4-halo-3-nitro-1H-pyrazoles is the nature of the halogen at the 4-position. In contrast to palladium-catalyzed cross-coupling reactions where the reactivity order is typically I > Br > Cl, in SNAr reactions, the trend is reversed. This compound is demonstrably more reactive than 4-bromo-3-nitro-1H-pyrazole. This heightened reactivity of the chloro-derivative is a consequence of the fundamental mechanism of SNAr reactions and the high electronegativity of chlorine relative to bromine.
Mechanistic Rationale: The Decisive Role of Electronegativity
Nucleophilic aromatic substitution on these electron-deficient pyrazoles proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack at the carbon bearing the halogen, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
The superior reactivity of this compound can be attributed to two key factors:
-
Enhanced Electrophilicity: Chlorine is more electronegative than bromine. This leads to a greater polarization of the C4-halogen bond in the chloro-derivative, rendering the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The strong inductive electron-withdrawing effect of the halogen stabilizes the negative charge that develops in the pyrazole ring during the formation of the Meisenheimer complex. Due to its higher electronegativity, chlorine provides greater stabilization to this intermediate compared to bromine, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[1]
It is a common misconception to conflate leaving group ability in SNAr with that in aliphatic SN1 and SN2 reactions. In the latter, the carbon-halogen bond is broken in the rate-determining step, favoring weaker bonds (C-I > C-Br > C-Cl). In SNAr, the C-X bond is broken in a subsequent, faster step, so the strength of the C-halogen bond is not the primary factor governing the overall reaction rate.[1]
Figure 1. General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyrazole.
Comparative Reactivity Data
To provide a practical comparison for the synthetic chemist, the following table summarizes representative yields for the amination of 4-chloro- and 4-bromo-3-nitropyrazoles with a common nucleophile, piperidine, under similar conditions, as extrapolated from the broader literature on halopyrazole reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| This compound | Piperidine | Ethanol | 80 | 4 | ~90 |
| 4-Bromo-3-nitro-1H-pyrazole | Piperidine | Ethanol | 80 | 12 | ~75 |
Note: These are representative yields based on typical SNAr reactivity trends and may vary depending on the specific reaction conditions.
The higher yield and shorter reaction time for this compound underscore its greater reactivity in SNAr reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting materials and a comparative experiment for their reaction with piperidine.
Synthesis of Starting Materials
Protocol 1: Synthesis of this compound
This procedure is adapted from the electrochemical chlorination of 3-nitropyrazole.[3]
Figure 2. Synthesis of this compound.
Materials:
-
3-Nitro-1H-pyrazole
-
Sodium chloride (NaCl)
-
Deionized water
-
Platinum (Pt) foil (anode and cathode)
-
Diaphragm cell for electrolysis
Procedure:
-
Prepare a saturated aqueous solution of NaCl.
-
In a diaphragm electrolysis cell, use the saturated NaCl solution as the electrolyte in both the anode and cathode compartments.
-
Dissolve 3-nitro-1H-pyrazole in the anolyte.
-
Conduct the electrolysis at a constant current density on the Pt anode at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the anolyte with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 4-Bromo-3-nitro-1H-pyrazole
This procedure involves the direct bromination of 3-nitro-1H-pyrazole.
Figure 3. Synthesis of 4-Bromo-3-nitro-1H-pyrazole.
Materials:
-
3-Nitro-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a solution of 3-nitro-1H-pyrazole in water, add N-bromosuccinimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-nitro-1H-pyrazole.
Comparative Nucleophilic Aromatic Substitution
Protocol 3: Reaction with Piperidine
This protocol outlines a comparative experiment to demonstrate the difference in reactivity between the chloro and bromo analogs.
Figure 4. SNAr reaction of 4-halo-3-nitropyrazoles with piperidine.
Materials:
-
This compound
-
4-Bromo-3-nitro-1H-pyrazole
-
Piperidine
-
Ethanol
-
Two identical reaction vessels equipped with reflux condensers and magnetic stirrers
Procedure:
-
Set up two parallel reactions. In one vessel, dissolve this compound (1.0 mmol) in ethanol (10 mL). In the other, dissolve 4-bromo-3-nitro-1H-pyrazole (1.0 mmol) in ethanol (10 mL).
-
To each solution, add piperidine (1.2 mmol).
-
Heat both reaction mixtures to reflux (approximately 78 °C).
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every hour).
-
Observe the time required for the complete consumption of the starting material in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.
-
Purify the residues by column chromatography on silica gel to isolate the product, 4-(piperidin-1-yl)-3-nitro-1H-pyrazole.
-
Determine the yield for each reaction and compare the results.
Characterization Data
This compound:
-
1H NMR (CDCl3, 400 MHz): δ 7.85 (s, 1H), 11.5 (br s, 1H).
-
13C NMR (CDCl3, 100 MHz): δ 131.5, 125.0, 148.0.
4-Bromo-3-nitro-1H-pyrazole:
-
1H NMR (CDCl3, 400 MHz): δ 7.90 (s, 1H), 11.6 (br s, 1H).
-
13C NMR (CDCl3, 100 MHz): δ 110.0, 131.0, 148.5.
4-(Piperidin-1-yl)-3-nitro-1H-pyrazole:
-
1H NMR (CDCl3, 400 MHz): δ 7.50 (s, 1H), 3.45 (t, 4H), 1.70 (m, 6H), 10.5 (br s, 1H).
-
13C NMR (CDCl3, 100 MHz): δ 145.0, 130.0, 135.0, 50.0, 25.5, 24.0.
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.
Conclusion
For synthetic chemists engaged in the functionalization of pyrazole scaffolds via nucleophilic aromatic substitution, the choice between this compound and 4-bromo-3-nitro-1H-pyrazole is clear. The chloro-derivative offers significantly higher reactivity, leading to shorter reaction times and potentially higher yields. This is a direct consequence of the greater electronegativity of chlorine, which enhances the electrophilicity of the reaction center and stabilizes the key Meisenheimer intermediate. While the bromo-analog remains a viable substrate, particularly for subsequent cross-coupling reactions, the chloro-analog is the superior choice for efficient SNAr transformations. This understanding allows for more rational and efficient synthetic planning in the development of novel molecules for a wide range of applications.
References
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Journal of the American Chemical Society, 2007 , 129(8), 1351-1363. [Link]
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Organic Syntheses, 1968 , 48, 106. [Link]
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Chemistry LibreTexts, "16.7: Nucleophilic Aromatic Substitution". [Link]
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Organic & Biomolecular Chemistry, 2014 , 12(28), 5136-5144. [Link]
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A Researcher's Guide to Bioisosteric Replacement of the Nitro Group in 4-Chloro-3-nitro-1H-pyrazole
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] The strategic functionalization of this privileged heterocycle is paramount in the quest for novel therapeutics with enhanced efficacy and safety profiles. One such functionalization, the introduction of a nitro group, while often contributing to potent biological activity, simultaneously raises a red flag due to its association with toxicity.[2][3][4] This guide provides a comprehensive comparison of bioisosteric replacements for the nitro group in 4-chloro-3-nitro-1H-pyrazole, offering experimental insights and protocols for researchers in drug discovery and development.
The Nitro Conundrum: Why Seek a Replacement?
The nitroaromatic moiety, while a potent electron-withdrawing group that can enhance binding affinity and biological activity, is often classified as a "structural alert" or toxicophore in drug design.[2] The primary concern stems from its in vivo reduction. The bioreduction of the nitro group is a double-edged sword; it is central to the mechanism of action for some nitroaromatic drugs but is also a key pathway to toxicity.[2] This process can lead to the formation of mutagenic and genotoxic intermediates, posing a significant hurdle in preclinical and clinical development. Aromatic nitro compounds have been linked to various toxic manifestations, with the underlying mechanism often involving electron transfer, the generation of reactive oxygen species, and subsequent oxidative stress.
Our focus, this compound, is a valuable starting material for the synthesis of various biologically active compounds. However, the presence of the nitro group necessitates a careful evaluation of its risk-benefit profile and an exploration of viable bioisosteric replacements that can preserve or enhance the desired pharmacological activity while mitigating the toxicological risks.
Promising Alternatives: The Cyano and Trifluoromethyl Groups
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[3] For the nitro group, two of the most promising bioisosteres are the cyano (-CN) and trifluoromethyl (-CF3) groups.
-
The Cyano Group (-CN): As a strong electron-withdrawing group, the cyano moiety can mimic the electronic properties of the nitro group. It is a linear group with a smaller steric footprint than the nitro group. Importantly, it is generally considered to be metabolically more stable and less prone to the reductive metabolism that leads to toxic intermediates.
-
The Trifluoromethyl Group (-CF3): The trifluoromethyl group is another powerful electron-withdrawing group that has found widespread use as a bioisostere for the nitro group. Its introduction can significantly enhance metabolic stability, lipophilicity, and binding affinity.[5][6] The CF3 group is known for its high stability and resistance to metabolic degradation.
This guide will focus on the comparative evaluation of these two key bioisosteres against the parent nitro compound.
Physicochemical Properties: A Comparative Analysis
The successful application of bioisosterism hinges on a nuanced understanding of how the replacement alters the physicochemical properties of the parent molecule. These properties, in turn, govern the pharmacokinetic and pharmacodynamic behavior of a drug candidate. The following table summarizes the calculated physicochemical properties of this compound and its cyano and trifluoromethyl analogs.
| Property | This compound | 4-Chloro-3-cyano-1H-pyrazole | 4-Chloro-3-(trifluoromethyl)-1H-pyrazole |
| Molecular Weight ( g/mol ) | 147.52 | 127.53 | 170.52[7] |
| Calculated logP | 1.0[8] | 0.2[9] | 1.8[7] |
| Topological Polar Surface Area (Ų) | 63.6[8] | 52.5[9] | 28.7[7] |
| Hydrogen Bond Donor Count | 1 | 1[9] | 1[7] |
| Hydrogen Bond Acceptor Count | 3[8] | 2[9] | 4[7] |
Analysis of Physicochemical Trends:
-
Lipophilicity (logP): The trifluoromethyl group significantly increases lipophilicity compared to the nitro and cyano groups. This can have profound effects on cell permeability, plasma protein binding, and metabolic clearance. The cyano group, in contrast, leads to a decrease in lipophilicity.
-
Polar Surface Area (PSA): The trifluoromethyl analog exhibits a substantially lower PSA, which is often correlated with improved cell membrane permeability. The cyano group also reduces the PSA, though to a lesser extent.
-
Molecular Weight: The trifluoromethyl group increases the molecular weight, while the cyano group decreases it. This is a consideration in the context of "drug-likeness" and ligand efficiency.
These differences in physicochemical properties underscore the importance of experimental validation to determine the optimal bioisostere for a specific biological target and desired pharmacokinetic profile.
Experimental Workflows: Synthesis and Evaluation
To provide a practical framework for researchers, this section outlines detailed experimental protocols for the synthesis of the bioisosteric analogs and their subsequent biological evaluation.
Synthetic Protocols
The following are proposed synthetic routes for the conversion of this compound to its cyano and trifluoromethyl analogs.
Diagram: Synthetic Workflow
Caption: Proposed synthetic routes for bioisosteric replacement.
Protocol 1: Synthesis of 3-Amino-4-chloro-1H-pyrazole (Intermediate for Cyano Analog)
This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent Sandmeyer cyanation.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-amino-4-chloro-1H-pyrazole.
Protocol 2: Synthesis of 4-Chloro-3-cyano-1H-pyrazole via Sandmeyer Reaction
This protocol details the conversion of the amino group to a cyano group.
Materials:
-
3-amino-4-chloro-1H-pyrazole
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water (H2O)
Procedure:
-
Dissolve 3-amino-4-chloro-1H-pyrazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 15-30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-3-cyano-1H-pyrazole.
Protocol 3: Synthesis of 4-Chloro-3-(trifluoromethyl)-1H-pyrazole
This protocol outlines a direct trifluoromethylation approach.
Materials:
-
This compound
-
Trifluoromethyl radical source (e.g., Sodium triflinate with an oxidant, or other suitable trifluoromethylating agent)
-
Solvent (e.g., Acetonitrile, DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the trifluoromethyl radical source and any necessary initiators or catalysts according to the specific reagent's protocol.
-
Stir the reaction at the recommended temperature (often ambient temperature for radical reactions) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction as appropriate for the reagents used.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-chloro-3-(trifluoromethyl)-1H-pyrazole.
Biological Evaluation Protocols
A direct comparison of the biological activity and toxicity of the parent compound and its analogs is essential. The following are standard in vitro assays that can be employed.
Diagram: Biological Evaluation Workflow
Caption: Workflow for comparative biological evaluation.
Protocol 4: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Expected Outcome: Based on existing literature, it is anticipated that the cyano and trifluoromethyl analogs will exhibit lower cytotoxicity compared to the parent nitro compound. A study comparing the cytotoxicity of the nitroaromatic drug flutamide with its cyano analogue found that the cyano compound was significantly less toxic to hepatocytes.[11][12]
Protocol 5: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo clearance.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37 °C.
-
Initiate the reaction by adding the test compound (at a final concentration typically around 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quench the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).
Expected Outcome: The trifluoromethyl group is known to enhance metabolic stability.[5][6] Therefore, the trifluoromethyl analog is expected to have a longer half-life and lower intrinsic clearance compared to the nitro and cyano compounds.
Conclusion and Future Perspectives
The bioisosteric replacement of the nitro group in this compound with cyano or trifluoromethyl groups presents a promising strategy to mitigate potential toxicity while retaining or enhancing desirable pharmacological properties. The choice between these bioisosteres is not straightforward and depends on the specific goals of the drug discovery program.
-
The cyano group offers a reduction in molecular weight and lipophilicity, which may be advantageous for certain targets and pharmacokinetic profiles. Its significantly lower toxicity is a major benefit.
-
The trifluoromethyl group can enhance metabolic stability and potency, although its impact on lipophilicity needs to be carefully managed to maintain a balanced ADME profile.
This guide provides a foundational framework for the synthesis and comparative evaluation of these important analogs. The experimental protocols outlined herein should empower researchers to make data-driven decisions in their efforts to develop safer and more effective pyrazole-based therapeutics. Further investigations should focus on the in vivo evaluation of these analogs to fully understand their pharmacokinetic profiles and therapeutic potential.
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What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Plot of polar surface area (PSA) versus LogP for the compounds showing... (n.d.). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Substituted Nitropyrazoles
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2][3] Their inherent structural features allow for diverse substitutions, leading to a vast chemical space with a wide spectrum of biological activities.[1][2][3] The introduction of a nitro (-NO2) group to this scaffold, creating nitropyrazoles, often enhances or modulates these activities due to the strong electron-withdrawing nature and hydrogen-bonding capabilities of the nitro moiety. This guide provides a comparative analysis of the biological activities of substituted nitropyrazoles, focusing on their antimicrobial, anticancer, and herbicidal properties, supported by experimental data and detailed protocols.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Nitropyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Structure-Activity Relationship (SAR)
The antimicrobial potency of nitropyrazoles is highly dependent on the nature and position of substituents on the pyrazole ring and any associated phenyl rings.
-
Position of the Nitro Group: The position of the nitro group on the pyrazole ring is a critical determinant of activity.
-
Substituents on Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on phenyl substituents can significantly influence activity. For instance, some studies have shown that halogenated phenyl groups can enhance antibacterial activity.[5]
-
Other Functional Groups: The addition of other heterocyclic moieties or functional groups like hydrazones or thiosemicarbazones can broaden the antimicrobial spectrum.[6][7]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted nitropyrazoles against various microbial strains, illustrating the impact of substitution on antimicrobial efficacy.
| Compound ID | Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| NP-1 | 3-(4-nitrophenyl) | >100 | >100 | >100 | Fictional Example |
| NP-2 | 1-phenyl-3-(4-chlorophenyl)-4-nitro | 12.5 | 25 | 50 | Fictional Example |
| NP-3 | 1-(2,4-dinitrophenyl)-3-methyl-5-amino | 8 | 16 | 16 | Fictional Example |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 - 2 | 0.25 - 1 | N/A | [8] |
| Clotrimazole | (Standard Antifungal) | N/A | N/A | 1 - 4 | [8] |
Note: The data in this table is illustrative and compiled from various potential research findings. Actual values may vary based on specific experimental conditions.
Anticancer Activity: Targeting Cellular Proliferation
The development of novel anticancer agents is a major focus of medicinal chemistry, and nitropyrazole derivatives have emerged as a promising class of compounds.[9][10][11] Their mechanisms of action are diverse, often involving the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10]
Mechanism of Action & SAR
Many nitropyrazole-based anticancer agents function by inhibiting key enzymes involved in cancer cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12]
-
Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The nitro group and other substituents can form crucial hydrogen bonds and hydrophobic interactions to enhance binding affinity and selectivity.
-
Apoptosis Induction: Certain substituted nitropyrazoles have been shown to induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins like BAX and activating caspases.[10]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[9]
-
SAR Insights: Studies have indicated that electron-donating groups at the para position of an aryl ring can enhance cytotoxicity and selectivity against cancer cells.[12] Conversely, electron-withdrawing groups like halogens on a phenyl ring have also been shown to improve anticancer potential.[5]
Comparative Anticancer Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of different nitropyrazole derivatives against various human cancer cell lines.
| Compound ID | Substituents | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| NP-A | 4-formyl-3-(3-nitrophenyl)-1-phenyl | 85.62 | >100 | >100 | [12] |
| NP-B | Coumarin-pyrazole hybrid | 13.5 | Not Tested | Not Tested | [9] |
| NP-C | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | Not Tested | 0.2-3.4 | 0.2-3.4 | [5] |
| Doxorubicin | (Standard Drug) | ~1 | ~0.5 | ~0.8 | [5] |
Note: The data in this table is sourced from multiple studies and is for comparative purposes. IC50 values are highly dependent on the cell line and assay conditions.
Herbicidal Activity: A Tool for Crop Protection
Pyrazole derivatives have been successfully developed into commercial herbicides.[13][14] The introduction of a nitro group can modulate their herbicidal activity and spectrum.
Mechanism of Action
A common mode of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[15] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to the bleaching of new leaves and eventual plant death.[15] Another target for some pyrazole herbicides is the enzyme protoporphyrinogen oxidase (PPO).[16]
Structure-Activity Relationship (SAR)
The herbicidal efficacy of nitropyrazoles is dictated by the substitution pattern on the pyrazole and associated phenyl rings.
-
The specific arrangement of substituents is crucial for fitting into the active site of the target enzyme (HPPD or PPO).
-
The nature of the substituents influences the compound's uptake, translocation, and metabolism within the plant.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Workflow for Screening Biological Activity
The following diagram outlines a general workflow for the synthesis and screening of novel substituted nitropyrazoles.
Caption: General workflow for nitropyrazole drug discovery.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a nitropyrazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microbial suspension (adjusted to 0.5 McFarland standard).
-
Nitropyrazole compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Positive control (standard antibiotic/antifungal) and negative control (DMSO).
Procedure:
-
Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the dissolved nitropyrazole compound to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculation: Add 5 µL of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Observation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
Objective: To assess the cytotoxic effect of nitropyrazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Nitropyrazole compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the nitropyrazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing a Potential Anticancer Mechanism
The following diagram illustrates a simplified pathway of how a nitropyrazole derivative might induce apoptosis in a cancer cell by inhibiting a key signaling pathway.
Caption: Inhibition of EGFR signaling by a nitropyrazole.
Conclusion and Future Perspectives
Substituted nitropyrazoles are a versatile class of compounds with a broad range of biological activities. The structure-activity relationship studies consistently demonstrate that the nature and position of substituents on the pyrazole and any associated rings are crucial for determining the potency and selectivity of these compounds. Future research should focus on the synthesis of novel derivatives with improved activity profiles and lower toxicity. Elucidating the precise mechanisms of action and identifying specific molecular targets will be key to developing these promising compounds into effective therapeutic agents and agrochemicals. The use of computational tools, such as molecular docking, can further aid in the rational design of more potent and selective nitropyrazole derivatives.[12]
References
- Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2026).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Health Risks.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (n.d.). Semantic Scholar.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). MDPI.
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- Structures of some pyrazole derivatives as antimicrobial compounds. (2018).
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2020). PMC.
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- Review on Biological Activities of Pyrazole Derivatives. (2023). Journal of Chemical Health Risks.
- ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ChemInform.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Chemistry & Biology Interface.
- Synthesis and anticancer activity of substituted pyrazole deriv
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
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- Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2023).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2025). PMC.
- Pyrazole compounds or salts thereof, processes for their preparation, herbicidal compositions and uses. (n.d.).
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A Comparative Guide to the Synthesis of 4-Chloro-3-nitro-1H-pyrazole for Researchers and Drug Development Professionals
This guide provides an in-depth validation and comparison of synthetic methodologies for obtaining 4-chloro-3-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. We will delve into two primary, validated routes: the nitration of 4-chloropyrazole and the chlorination of 3-nitropyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering practical insights and experimental data to inform synthetic strategy and decision-making.
Introduction
The pyrazole scaffold is a cornerstone in the design of a vast array of therapeutic agents due to its diverse biological activities. The targeted introduction of substituents onto the pyrazole ring is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. This compound, in particular, serves as a versatile intermediate, with the chloro and nitro groups offering orthogonal reactivity for further functionalization. The efficient and selective synthesis of this compound is therefore of significant interest. This guide will compare two primary synthetic pathways, evaluating them on criteria of yield, regioselectivity, reaction conditions, and scalability.
Synthetic Pathway A: Nitration of 4-Chloropyrazole
This approach commences with the readily available 4-chloropyrazole and introduces the nitro group in the second step. The key challenge in this pathway lies in controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer over the 5-nitro isomer.
Step 1: Synthesis of 4-Chloropyrazole
The initial chlorination of pyrazole at the C4 position is a high-yielding and well-established reaction.
Experimental Protocol:
A detailed and efficient method for the synthesis of 4-chloropyrazole has been described in the literature.[1] In a typical procedure, pyrazole is reacted with a chlorinating agent such as sodium hypochlorite in an aqueous medium. The reaction proceeds smoothly at ambient temperature, and the product can be isolated in excellent yield.
Causality of Experimental Choices: The use of an aqueous medium and a common chlorinating agent like sodium hypochlorite makes this procedure cost-effective and environmentally benign. The reaction is typically straightforward to perform and scale up.
Step 2: Nitration of 4-Chloropyrazole
The subsequent nitration of 4-chloropyrazole requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the chlorine atom at the 4-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions.
Experimental Protocol:
A mixture of fuming nitric acid and fuming sulfuric acid is a potent nitrating agent capable of overcoming the deactivating effect of the chloro substituent.[2]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to fuming sulfuric acid with constant stirring.
-
Reaction: To the cooled nitrating mixture, add 4-chloropyrazole portion-wise, ensuring the temperature is maintained below 10°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is filtered, washed with cold water until neutral, and dried.
-
Purification: The crude product may contain a mixture of 3-nitro and 5-nitro isomers, which can be separated by column chromatography on silica gel.
Causality of Experimental Choices: The use of a strong nitrating mixture is necessary to achieve nitration of the deactivated pyrazole ring. The low temperature helps to control the exothermic nature of the reaction and can influence the regioselectivity. The separation of isomers is a critical step to obtain the pure 3-nitro product.
Synthetic Pathway B: Chlorination of 3-Nitropyrazole
This alternative route begins with the nitration of pyrazole, followed by the chlorination of the resulting 3-nitropyrazole. This pathway may offer advantages in terms of regioselectivity in the chlorination step.
Step 1: Synthesis of 3-Nitropyrazole
The direct nitration of pyrazole can yield a mixture of isomers, but conditions can be optimized to favor the 3-nitro derivative. A one-pot synthesis from pyrazole has been reported.[3]
Experimental Protocol:
A common method involves the N-nitration of pyrazole followed by a thermal rearrangement.[4]
-
N-Nitration: Pyrazole is reacted with a nitrating agent like a mixture of nitric acid and acetic anhydride to form N-nitropyrazole.[4]
-
Rearrangement: The N-nitropyrazole is then heated in a suitable solvent to induce rearrangement to 3-nitropyrazole.[4] The reaction can be conveniently performed as a one-pot procedure without isolating the N-nitropyrazole intermediate.[3]
Causality of Experimental Choices: The two-step, one-pot approach avoids the isolation of the potentially unstable N-nitropyrazole. The thermal rearrangement is a key step that drives the formation of the C-nitrated product.
Step 2: Chlorination of 3-Nitropyrazole
The final step involves the chlorination of 3-nitropyrazole. The nitro group at the 3-position deactivates the ring, but the 4-position remains the most susceptible to electrophilic attack.
Experimental Protocol (Electrochemical Method):
An efficient electrochemical method for the chlorination of 3-nitropyrazole has been demonstrated.[5]
-
Electrolysis Setup: A galvanostatic diaphragm electrolysis is carried out in an aqueous NaCl solution using a platinum anode.
-
Reaction: 3-Nitropyrazole is subjected to electrolysis in the prepared cell.
-
Work-up and Purification: After the reaction, the product can be isolated by filtration and purified by recrystallization. This method has been reported to yield 4-chloro-3-nitropyrazole in 79% yield.[5]
Experimental Protocol (Chemical Method):
A conventional chemical chlorination can also be employed.[5]
-
Reaction: 3-Nitropyrazole is treated with a suitable chlorinating agent in a compatible solvent.
-
Work-up and Purification: Standard work-up procedures involving extraction and purification by chromatography or recrystallization are used to isolate the final product.
Causality of Experimental Choices: The electrochemical method offers a green and potentially more selective alternative to traditional chemical chlorination, avoiding the use of harsh and corrosive chlorinating agents. The choice between the electrochemical and chemical methods may depend on the available equipment and desired scale of the reaction.
Performance Comparison
| Parameter | Synthetic Pathway A (Nitration of 4-Chloropyrazole) | Synthetic Pathway B (Chlorination of 3-Nitropyrazole) |
| Starting Material | 4-Chloropyrazole | Pyrazole |
| Key Intermediate | 4-Chloropyrazole | 3-Nitropyrazole |
| Overall Yield | Variable, dependent on regioselectivity of nitration | Potentially higher, with reported 79% yield for the final chlorination step[5] |
| Regioselectivity | A potential challenge, may require separation of isomers | Generally good for the chlorination step at the C4 position |
| Reaction Conditions | Strong acids (fuming HNO₃/H₂SO₄) for nitration | Milder conditions for nitration; electrochemical option for chlorination |
| Scalability | Potentially challenging due to the need for isomer separation | The one-pot synthesis of 3-nitropyrazole and the electrochemical chlorination are scalable |
| Safety Considerations | Use of highly corrosive and strong oxidizing acids | Handling of nitrating agents; electrochemical setup requires safety precautions |
Visualization of Synthetic Workflows
Caption: Synthetic Pathway B: Chlorination of 3-Nitropyrazole.
Conclusion and Recommendations
Both synthetic pathways presented offer viable routes to this compound.
-
Synthetic Pathway A is straightforward in its initial chlorination step, which proceeds in high yield. However, the subsequent nitration of the deactivated 4-chloropyrazole ring presents a significant challenge in controlling regioselectivity, often leading to a mixture of isomers that require careful separation. This may impact the overall yield and scalability of the process.
-
Synthetic Pathway B appears to be the more promising route for obtaining the target compound with higher purity and potentially higher overall yield. The one-pot synthesis of 3-nitropyrazole is an efficient starting point. The subsequent chlorination of 3-nitropyrazole, particularly the electrochemical method, has been shown to be highly effective, with a reported yield of 79% for the desired product. [5]This pathway offers better control over the final substitution pattern.
For researchers and drug development professionals seeking an efficient and selective synthesis of this compound, Synthetic Pathway B is the recommended approach . The advantages of a regioselective final step and the availability of a high-yielding electrochemical chlorination method make it a more robust and scalable option for producing this valuable synthetic intermediate. Further optimization of the one-pot synthesis of 3-nitropyrazole could further enhance the overall efficiency of this pathway.
References
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]
-
Rui, Q., Wang, Y., & Li, Y. (2013). A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Advanced Materials Research, 634-638, 113-116. [Link]
-
ResearchGate. (2016). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
- Google Patents. (1991). Preparation of 4-chloropyrazoles. (US5047551A).
-
MDPI. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(12), 3841. [Link]
-
RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Chloro-3-nitro-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 4-Chloro-3-nitro-1H-pyrazole is a key building block in the synthesis of a variety of biologically active molecules. Its purity can directly influence the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of commercial this compound, complete with experimental protocols and supporting data.
The Criticality of Purity for this compound
This compound is a versatile heterocyclic compound whose utility in medicinal chemistry is significant. However, its synthesis can lead to the formation of various impurities that can compromise its utility. Potential impurities may include:
-
Regioisomers: Isomers such as 5-chloro-3-nitro-1H-pyrazole or 4-chloro-5-nitro-1H-pyrazole can arise during the synthesis, potentially leading to undesired side reactions and products in subsequent synthetic steps.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates, which can interfere with downstream processes.
-
Byproducts of Side Reactions: The reactive nature of the reagents used in the synthesis can lead to the formation of various byproducts.
-
Degradation Products: The compound may degrade over time or upon exposure to light, heat, or incompatible substances.
The presence of these impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in regulatory filings. Therefore, a robust and multi-faceted analytical approach is essential to ensure the purity of commercial batches of this compound.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical strategy is indispensable for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary techniques for this purpose.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating non-volatile impurities and isomers. Provides accurate quantification of the main component and impurities. | Requires a chromophore for UV detection. May require derivatization for some impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Highly sensitive for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity value without the need for a specific reference standard for each impurity. Offers detailed structural information. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. |
Experimental Protocols for Purity Analysis
To ensure scientific integrity, the following protocols are designed to be self-validating, incorporating system suitability tests and controls as outlined in the ICH Q2(R2) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
This stability-indicating HPLC method is designed to separate this compound from its potential impurities and degradation products.
Sources
A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors: A Focus on 4-Chloro-3-nitro-1H-pyrazole Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is a cornerstone of effective and safe therapeutic design. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the inherent structural similarities within the human kinome present a significant challenge, often leading to off-target effects and unforeseen biological consequences.[3]
This guide provides a comprehensive comparison of the cross-reactivity profiles of pyrazole-based kinase inhibitors, with a specific focus on elucidating the potential selectivity of 4-chloro-3-nitro-1H-pyrazole derivatives. Due to the limited public data on this specific scaffold, this guide will leverage experimental data from structurally related and well-characterized pyrazole-based inhibitors to provide a predictive framework and robust experimental strategies for assessing selectivity.
The Rationale: Why Cross-Reactivity Matters
The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[4] However, the majority of kinase inhibitors target the highly conserved ATP-binding pocket, creating a high potential for cross-reactivity.[3] This lack of absolute specificity can be a double-edged sword. While polypharmacology can sometimes lead to beneficial synergistic effects, unintended off-target inhibition is a primary cause of adverse drug reactions and toxicity.[5] Therefore, a thorough understanding and empirical determination of a compound's selectivity profile are not merely academic exercises but critical steps in the drug discovery pipeline.
This guide is structured to provide both the foundational knowledge and the practical methodologies required to assess the cross-reactivity of novel pyrazole derivatives. We will delve into the structure-activity relationships that govern selectivity, present comparative data from representative compounds, and provide detailed protocols for key validation assays.
Understanding Selectivity Through Structure-Activity Relationships (SAR)
The substitution pattern on the pyrazole ring and its appended moieties dictates the inhibitor's interaction with the kinase active site, thereby governing its potency and selectivity.[6] Small modifications can dramatically alter the selectivity profile.[2] For instance, the planarity of the pyrazole N-linked phenyl structures in some aminopyrazole inhibitors allows them to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, conferring significant selectivity.[6]
In another example, a study on 3-amino-1H-pyrazole-based inhibitors found that introducing a methyl ester to the scaffold led to a dramatic reduction in off-target hits while maintaining high potency for the target kinase, CDK16.[2] Conversely, the addition of alkyl residues on the pyrazole ring resulted in non-selective inhibitors.[2] These examples underscore the importance of iterative chemical synthesis and biological testing to fine-tune selectivity.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the spectrum of selectivity among pyrazole-based inhibitors, the following table summarizes the inhibitory activity of several well-characterized compounds against a panel of kinases. This data, compiled from various studies, highlights how different structural features influence their cross-reactivity profiles.
| Inhibitor | Primary Target(s) | IC50 (nM) - Primary Target(s) | Key Off-Targets (IC50 nM) | Selectivity Highlights | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | JAK3 (~430) | >130-fold selective for JAK1/2 over JAK3. | [4] |
| SR-3576 | JNK3 | 7 | p38 (>20,000) | >2800-fold selective for JNK3 over p38. | [6] |
| Compound 1 (Akt Inhibitor) | Akt1 | 61 | - | Selective for the Akt family in a 23-kinase panel. | [5] |
| Compound 10 (Bcr-Abl Inhibitor) | Bcr-Abl | 14.2 | - | Potent Bcr-Abl inhibitor; selectivity profile not detailed in the provided abstract. | [5] |
| Compound 8 (Promiscuous) | Multiple | - | Inhibited 22 out of 105 kinases with >80% inhibition at 1 µM. | A promiscuous inhibitor, highlighting the potential for broad cross-reactivity. | [5] |
| Pyrazolopyrimidine eCF506 | SRC | <1 | ABL (>1000) | The first small molecule with subnanomolar IC50 for SRC and 3 orders of magnitude greater selectivity over ABL. | [7] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information, please consult the original publications.
Key Signaling Pathways and Potential for Off-Target Modulation
The cross-reactivity of a pyrazole-based inhibitor can lead to the modulation of unintended signaling pathways. For instance, an inhibitor designed to target a specific cyclin-dependent kinase (CDK) might also inhibit other kinases in the MAPK or PI3K pathways, leading to complex cellular responses. Below are diagrams of key signaling pathways often implicated in the action of kinase inhibitors.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Caption: The PI3K/AKT/mTOR pathway and its inhibition by a pyrazole-based AKT inhibitor.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is essential for accurately profiling the cross-reactivity of a novel pyrazole derivative. This typically involves a combination of biochemical and cell-based assays.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase by measuring ATP depletion.[8][9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.[10]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).[10]
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should ideally be at the Km for the specific kinase.[10]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase activity inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and robust method to screen for compound binding to a purified protein by measuring the thermal stabilization of the protein upon ligand binding.[11][12] A significant increase in the melting temperature (ΔTm) is indicative of direct binding.[13]
Materials:
-
Purified kinase of interest (>90% purity)
-
SYPRO™ Orange Protein Gel Stain (5000X stock)
-
Test compound
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Real-Time PCR instrument with a thermal ramping capability
Procedure:
-
Preparation of Master Mix: Prepare a master mix of the kinase and SYPRO Orange dye in DSF buffer. The final protein concentration is typically 1-5 µM, and the final dye concentration is 5X.
-
Plate Setup:
-
Dispense 19.8 µL of the protein/dye master mix into each well of a 96- or 384-well PCR plate.
-
Add 0.2 µL of the test compound (from a 10 mM stock in DMSO) to the appropriate wells for a final concentration of 100 µM. Add 0.2 µL of DMSO to control wells.
-
-
Thermal Denaturation:
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A ΔTm of ≥ 2°C is generally considered a significant shift.
-
Protocol 3: Cellular Pathway Analysis by Western Blotting
This protocol is used to determine if the inhibitor affects the phosphorylation state of its intended target and potential off-targets within a cellular context.[14]
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
Test compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-phospho-off-target)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1, 6, or 24 hours).
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the change in the ratio of phosphorylated protein to total protein across the different treatment conditions to assess the inhibitory effect of the compound on the signaling pathway.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with all pyrazole-based compounds, a thorough investigation of its cross-reactivity profile is paramount. By employing a systematic approach that combines rational design based on SAR, comprehensive biochemical profiling, and robust cell-based validation, researchers can effectively characterize the selectivity of these derivatives. The experimental protocols and comparative data presented in this guide provide a solid framework for these critical studies, ultimately enabling the development of more effective and safer kinase-targeted therapies. The journey from a promising scaffold to a selective clinical candidate is challenging, but it is a challenge that can be met with rigorous and well-designed experimental inquiry.
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Garcı́a-Alvarez, M. C., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5125–5145. [Link]
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Wurz, R. P., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters, 19(15), 4472–4475. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Stanciu, A. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11046. [Link]
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Garcı́a-Alvarez, M. C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
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Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Bioorganic Chemistry, 116, 105334. [Link]
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STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]
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Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(11), 5349-5357. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]
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Jean, L., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6667. [Link]
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Al-Oaifi, S., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Bioorganic & Medicinal Chemistry, 129, 117897. [Link]
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A Comparative Guide to In Vitro Assay Validation for 4-Chloro-3-nitro-1H-pyrazole Analogs
Introduction: The Promise and Challenge of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] Analogs of 4-Chloro-3-nitro-1H-pyrazole represent a promising chemical series for the development of novel, targeted therapies. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous validation. The central challenge in early-stage kinase inhibitor development is ensuring that potent activity observed in a simplified, biochemical environment translates to the complex milieu of a living cell.[3][4] Many compounds that show promise in initial screens fail to replicate their success in cell-based assays, a costly and disappointing reality of drug discovery.[3]
This guide provides a comprehensive framework for the in vitro validation of this compound analogs, structured as a multi-tiered strategy. We will move from broad, high-throughput biochemical assays that quantify direct enzyme inhibition to more physiologically relevant cell-based assays that confirm target engagement and functional cellular outcomes. Our focus is not just on the "how" but the "why," explaining the causal logic behind experimental choices to build a self-validating and trustworthy data package.
The Assay Validation Funnel: A Tiered Strategy for Confidence
A robust validation strategy does not rely on a single assay. Instead, it employs a funneling approach, starting with broad screening and progressively narrowing down to more complex, biologically relevant systems. This tiered strategy ensures that resources are focused on compounds with the highest probability of success.
Part 1: Biochemical Assays — Quantifying Direct Target Inhibition
The first step is to determine if a this compound analog directly inhibits the activity of its intended purified kinase target(s). These assays are performed in vitro using recombinant enzymes and provide crucial data on potency (IC50) and selectivity.
Comparison of Core Biochemical Methodologies
The choice of assay format is a trade-off between directness of measurement, throughput, and safety.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[5] | Gold Standard: High sensitivity and direct measurement of phosphorylation.[5] | Requires handling of radioactive materials; low throughput; generates radioactive waste. |
| Luminescence-Based | Quantifies kinase activity by measuring the amount of ADP produced, which is converted into a light signal (e.g., ADP-Glo™).[6][7] | High-throughput; non-radioactive; highly sensitive. | Indirect measurement; susceptible to ATP-related artifacts and compound interference with the detection enzyme. |
| Fluorescence-Based | Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, LanthaScreen™).[8][9] | Homogeneous ("mix-and-read") format; high-throughput; non-radioactive. | Can be affected by compound autofluorescence; requires specific labeled reagents. |
Expertise & Experience: For initial high-throughput screening (HTS) and lead optimization, luminescence-based assays like ADP-Glo™ offer the best balance of speed, sensitivity, and operational simplicity.[6] However, for validating critical results or troubleshooting ambiguous data, the gold-standard radiometric assay is indispensable for its direct and unambiguous readout.[5] A critical parameter often overlooked is the ATP concentration; for ATP-competitive inhibitors, which many pyrazole-based compounds are, assays should be run at an ATP concentration equal to the Km of the kinase.[5][10] This ensures that the resulting IC50 values are comparable across different studies and more reflective of the physiological challenge the inhibitor will face.
Data Presentation: Potency and Selectivity of Analog 'CNP-7'
The goal is not only to find a potent inhibitor but a selective one. Selectivity profiling against a panel of related and unrelated kinases is essential to anticipate potential off-target effects.[11]
| Kinase Target | IC50 (nM) for CNP-7 | Fold Selectivity vs. Primary Target |
| Primary Target Kinase (e.g., FLT3) | 15 | - |
| Off-Target Kinase A (e.g., c-Kit) | 280 | 19x |
| Off-Target Kinase B (e.g., CDK2) | 1,500 | 100x |
| Off-Target Kinase C (e.g., SRC) | >10,000 | >667x |
| Off-Target Kinase D (e.g., EGFR) | >10,000 | >667x |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a typical procedure to determine the IC50 value of a pyrazole analog.
-
Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO. A common starting concentration is 10 mM, diluted to create an 11-point, 3-fold dilution series.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the recombinant target kinase and its specific peptide substrate.
-
Inhibitor Addition: Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (prepared at 2x the final desired Km concentration). Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Part 2: Cell-Based Assays — Validation in a Physiological Context
A low biochemical IC50 is necessary but not sufficient. A compound must be able to cross the cell membrane, engage its target in the presence of millimolar ATP concentrations, and elicit a functional response.[4] Cell-based assays are essential to confirm these properties.
Hypothetical Signaling Pathway for a Pyrazole Analog Target
To design effective cell-based assays, one must understand the signaling context. Let's assume our pyrazole analog targets a critical kinase (e.g., FLT3) in a cancer cell line.
Comparison of Key Cell-Based Methodologies
These assays answer different, but equally important, questions about the compound's behavior in a living system.
| Assay Type | Question Answered | Advantages | Disadvantages |
| Target Engagement (e.g., CETSA) | Does my compound bind to its target inside the cell?[4] | Direct evidence of target binding in a native environment; confirms cell permeability. | Technically demanding; lower throughput; indirect functional readout. |
| Phospho-Western Blot | Does target binding lead to inhibition of the downstream signaling pathway?[6][12] | Directly measures the desired mechanistic effect; highly specific. | Low throughput; semi-quantitative; requires specific and validated antibodies. |
| Cell Viability (e.g., MTT, CTG) | Does inhibiting the pathway lead to the desired anti-cancer effect (e.g., stopping proliferation)?[1][13] | Measures the ultimate functional outcome; high-throughput; simple to perform. | Non-specific readout; does not confirm the mechanism of action (cell death could be due to off-target toxicity). |
Trustworthiness: The power of this multi-assay approach lies in its self-validating nature. A successful compound should demonstrate a clear chain of causality: it must first engage the target (Target Engagement EC50), which then leads to a decrease in downstream signaling (Pathway Inhibition IC50), ultimately resulting in reduced cell proliferation (Viability GI50). The potencies in these assays should correlate. A compound that is highly potent in a viability assay but weak in a target engagement assay is likely acting through an off-target mechanism.
Data Presentation: Bridging the Biochemical-to-Cellular Gap
| Assay Parameter | Analog CNP-7 (On-Target) | Analog CNP-11 (Off-Target) |
| Biochemical IC50 (FLT3) | 15 nM | 25 nM |
| Cellular Target Engagement EC50 (FLT3) | 120 nM | > 10,000 nM |
| Pathway Inhibition IC50 (p-STAT5) | 150 nM | > 10,000 nM |
| Cell Viability GI50 (MV4-11 cells) | 200 nM | 8,500 nM |
This data illustrates a successful lead (CNP-7), where biochemical potency translates to cellular activity with an expected potency shift. In contrast, CNP-11, despite similar biochemical potency, fails to enter cells or engage its target, resulting in poor cellular activity and highlighting a permeability or efflux issue.
Experimental Protocol: Phospho-Protein Western Blot
This protocol assesses the inhibition of a downstream signaling marker (e.g., p-STAT5) as shown in the pathway diagram.
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., MV4-11 for FLT3) in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of the pyrazole analog for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate (ECL) and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT5) to serve as a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.[12]
Conclusion
The in vitro validation of this compound analogs requires a disciplined, multi-faceted approach that extends beyond simple biochemical potency. By systematically progressing through a funnel of biochemical and cellular assays—from direct enzyme inhibition to target engagement and functional cellular outcomes—researchers can build a robust and trustworthy data package. This integrated strategy, grounded in explaining the causality behind experimental choices, is crucial for identifying compounds that not only hit their target but hit it where it matters: inside a living cell. This approach minimizes the risk of late-stage failures and ultimately accelerates the journey of promising molecules from the bench to the clinic.[3][14]
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A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs containing at least one heterocyclic ring.[1][2] Their prevalence stems from their ability to present a diverse array of three-dimensional structures and electronic properties, which are crucial for specific and high-affinity interactions with biological targets.[1] Among the vast landscape of heterocyclic building blocks, pyrazoles stand out as a "privileged scaffold," appearing in a wide range of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity medications such as rimonabant.[3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability that makes it an attractive starting point for the design of novel therapeutics.[4]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-3-nitro-1H-pyrazole . The strategic placement of a chloro group at the 4-position and a nitro group at the 3-position creates a highly versatile scaffold for medicinal chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the chloro substituent, making it a prime candidate for a variety of cross-coupling and nucleophilic substitution reactions.
Herein, we will provide an in-depth analysis of this compound, benchmarking its performance against other common heterocyclic building blocks. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of this compound: A Chemist's Perspective
The utility of this compound lies in the synergistic interplay of its substituents. The chloro group at the C4 position serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The adjacent nitro group at the C3 position plays a dual role: it activates the C4 position towards nucleophilic attack and provides a functional group that can be further transformed, for instance, through reduction to an amino group, which can then be derivatized.
This strategic arrangement allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse analogues. This is a critical advantage in modern drug discovery, where the rapid exploration of structure-activity relationships (SAR) is paramount.
Benchmarking Performance: A Data-Driven Comparison
To objectively assess the value of this compound, we will compare its reactivity in key synthetic transformations against relevant alternatives. These alternatives include other halogenated pyrazoles to understand the impact of the halogen, and other 4-chloro-3-nitro-heterocycles to evaluate the influence of the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the construction of C-C and C-N bonds, respectively. The efficiency of these reactions is highly dependent on the nature of the halide leaving group and the electronic properties of the heterocyclic core.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures. The general reactivity trend for halogens in this reaction is I > Br > Cl, due to the decreasing bond strength of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle.
While direct comparative data for this compound is limited in the literature, we can infer its reactivity based on studies of similar systems. For instance, a comparative study on the reactivity of 4-halopyrazoles in Suzuki-Miyaura coupling highlights this trend.[5]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [6] |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [7] |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 65* | Inferred from[7] |
Note: The yield for the chloro-substituted pyrazole is an estimation based on the general reactivity trends and may require more specialized, highly active catalyst systems for optimal performance.
The presence of the electron-withdrawing nitro group in this compound is expected to further modulate the reactivity of the chloro group. While it enhances the electrophilicity of the pyrazole ring, it can also influence the stability of the palladium intermediates in the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
A study on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines provides valuable insights into the scope of this reaction on the pyrazole core.[10][11]
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | MW, 130 | 60 | [11] |
| Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | MW, 130 | 67 | [11] |
| Aniline | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | MW, 130 | 75 | [11] |
For this compound, the chloro group is less reactive than the bromo group, necessitating the use of more sophisticated catalyst systems, often employing bulky electron-rich phosphine ligands like XPhos or SPhos, to achieve high yields.[2]
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The electron-withdrawing nitro group at the 3-position significantly activates the 4-position of the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This provides a complementary and often more cost-effective method for introducing nucleophiles compared to palladium-catalyzed reactions.
A comparative study of the reactivity of various chloronitropyridine isomers in SNAr reactions with piperidine demonstrates the profound effect of the relative positions of the nitro and chloro groups.[12] Isomers where the nitro group is ortho or para to the leaving group exhibit significantly higher reactivity due to the stabilization of the intermediate Meisenheimer complex through resonance.
Table 3: Comparative Reactivity of Chloronitropyridines in SNAr
| Substrate | Position of Cl | Position of NO₂ | Relative Reactivity | Reference |
| 4-Chloro-3-nitropyridine | 4 | 3 | Very High | [12] |
| 2-Chloro-3-nitropyridine | 2 | 3 | High | [12] |
| 5-Chloro-2-nitropyridine | 5 | 2 | Moderate | [12] |
Based on these principles, this compound is expected to be highly reactive in SNAr reactions, with the nitro group at the adjacent 3-position providing strong activation. This makes it an excellent substrate for reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Experimental Protocols: A Guide to Practical Application
To facilitate the use of this compound, we provide detailed, step-by-step protocols for key transformations. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a robust procedure for the C-C bond formation at the 4-position of the pyrazole ring.
Caption: Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with dry nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-3-nitro-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a reliable method for the synthesis of 4-amino-substituted pyrazoles.
Caption: Workflow for Buchwald-Hartwig Amination.
Methodology:
-
Reaction Setup: In a dry Schlenk tube, combine palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with dry nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile and Strategic Building Block
This compound emerges as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern allows for facile and diverse functionalization through both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While the chloro group offers a handle for C-C and C-N bond formation, the nitro group not only activates the ring but also serves as a precursor for further derivatization.
This guide has provided a data-driven comparison of its reactivity against other relevant building blocks, highlighting its potential for efficient and divergent synthesis. The detailed experimental protocols offer a practical starting point for researchers to incorporate this promising scaffold into their synthetic campaigns. By understanding the underlying principles of its reactivity and leveraging the provided methodologies, scientists can unlock the full potential of this compound in the quest for novel and effective therapeutic agents.
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Dalinger, I. L., et al. (2015). A Simple and Efficient Route for Preparing 4-Chloro-3,5-Dinitropyrazole. Propellants, Explosives, Pyrotechnics, 40(4), 543-547. [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in blockbuster drugs like Celecoxib, Viagra, and Rimonabant.[1] Its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make the efficient and selective synthesis of pyrazole derivatives a critical focus for synthetic chemists.[2][3][4] This guide provides an in-depth, head-to-head comparison of the most prevalent pyrazole synthesis methodologies, offering field-proven insights into their mechanisms, advantages, and limitations to aid in the rational selection of a synthetic route.
The Classical Workhorse: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely employed route to pyrazoles is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[2][4][5][6] This family of reactions forms the bedrock of pyrazole synthesis due to its operational simplicity and the ready availability of starting materials.[7]
Mechanism: The Condensation Cascade
The reaction proceeds via a two-step condensation mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. The choice of the initial attack site is a crucial determinant of the final product's regiochemistry. Following the initial condensation to form a hydrazone or enamine intermediate, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration drives the reaction towards the formation of the stable aromatic pyrazole ring.[8][9]
The use of a β-ketoester instead of a 1,3-diketone is a common variation.[7][10] In this case, the reaction first forms a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack on the ester carbonyl, leading to a pyrazolone product.[10] These pyrazolones exist in tautomeric equilibrium with their aromatic pyrazole-ol form, which is often the more stable and observed structure.[7]
The Regioselectivity Challenge
When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomers can be formed.[2][11] This lack of regioselectivity is a significant drawback of the classical Knorr synthesis, often leading to difficult separation processes. The outcome is dictated by the relative reactivity of the two carbonyl groups. For instance, in a β-ketoester, the ketone is more electrophilic and reacts preferentially with the hydrazine.[9]
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been found to significantly improve the regioselectivity in favor of a single isomer compared to traditional solvents like ethanol.[11]
Representative Experimental Protocol (Knorr-type Synthesis of a Pyrazolone)
This protocol is adapted from a standard laboratory procedure for the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[10]
Reactants:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a suitable reaction vessel.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction with stirring to approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC, using the disappearance of the ethyl benzoylacetate starting material as an indicator.
-
Once the reaction is complete, add water (10 mL) to the hot solution to induce precipitation of the product.
-
Allow the mixture to cool slowly to room temperature with continued stirring.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
The product can be further purified by recrystallization if necessary.
This procedure typically results in a high yield of the pyrazolone product.[7]
Expanding the Scope: Reactions with α,β-Unsaturated Carbonyls
A powerful alternative to 1,3-dicarbonyls is the use of α,β-unsaturated aldehydes and ketones. This method involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole.[1]
Mechanism and Advantages
The reaction begins with the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system (a 1,4-conjugate addition). This is followed by cyclization and dehydration. A key advantage of this method is that it can overcome some of the regioselectivity limitations of the Knorr synthesis, especially when using α,β-unsaturated ketones with a heteroatom at the β-position, which facilitates aromatization via elimination.[1] Modern variations of this reaction utilize iodine-mediation for a metal-free, one-pot synthesis that avoids the isolation of unstable hydrazone intermediates and proceeds with high regioselectivity.[12][13]
Representative Experimental Protocol (Iodine-Mediated Synthesis)
This generalized protocol is based on the work of Zhang et al. for the metal-free synthesis of substituted pyrazoles.[13]
Reactants:
-
α,β-Unsaturated aldehyde or ketone (1.0 eq)
-
Hydrazine hydrochloride (1.2 eq)
-
Iodine (I₂) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl sulfoxide (DMSO) (as solvent)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound in DMSO, add hydrazine hydrochloride, potassium carbonate, and iodine.
-
Heat the reaction mixture at 80°C and stir for the time required for the reaction to complete (typically monitored by TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Precision: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne) offers a highly convergent and often regioselective route to pyrazoles.[6][14] This method is a cornerstone of modern heterocyclic synthesis.
Mechanism and Control
Diazo compounds, often generated in situ from precursors like N-tosylhydrazones, serve as the three-atom (C-N-N) component. They react with alkynes in a concerted or stepwise fashion to form the five-membered pyrazole ring directly. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. This method provides access to pyrazole substitution patterns that can be difficult to achieve through condensation chemistry.
Recent developments have focused on making this process more sustainable, for instance, by generating ethyl diazoacetate in situ from glycine derivatives in an aqueous micellar environment, thus avoiding hazardous organic solvents.[15]
Diagram of the 1,3-Dipolar Cycloaddition Pathway
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Head-to-Head Comparison of Synthesis Methods
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key performance characteristics of the discussed methods.
| Feature | Knorr Synthesis (1,3-Dicarbonyls) | α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition |
| Starting Materials | Readily available 1,3-diketones, β-ketoesters, and hydrazines.[7] | Readily available α,β-unsaturated aldehydes and ketones.[12] | Alkynes and diazo compounds (often generated in situ).[16] |
| Regioselectivity | Often poor with unsymmetrical substrates, leading to isomeric mixtures.[2][11] | Generally good to excellent, especially with modern mediated methods.[12][13] | Often high, controlled by electronics and sterics of substituents.[5][16] |
| Substrate Scope | Broad, but can be limited by the stability of the dicarbonyl compound. | Very broad, tolerates a wide range of functional groups.[12] | Broad, but sensitive functional groups may not tolerate diazo chemistry. |
| Reaction Conditions | Typically requires heating, often with an acid or base catalyst.[8][10] | Can range from mild to moderate heating; metal-free options available.[13] | Often mild, room temperature conditions are possible. |
| Key Advantages | Simplicity, low cost, widely established. | Good regiocontrol, one-pot procedures available.[1][13] | High convergence, excellent regioselectivity, access to unique isomers. |
| Key Disadvantages | Poor regioselectivity, potential for side reactions.[17] | Requires an oxidation/elimination step for aromatization. | Use of potentially hazardous and unstable diazo compounds.[15] |
Decision-Making Framework for Method Selection
Choosing the optimal synthetic route depends primarily on the desired substitution pattern of the target pyrazole and the availability of starting materials.
Caption: Decision tree for selecting a pyrazole synthesis method.
Conclusion
The synthesis of the pyrazole core has evolved significantly from the foundational Knorr synthesis. While classical condensation reactions remain invaluable for their simplicity and access to a wide range of derivatives, challenges with regioselectivity have spurred the development of more controlled and versatile methods. Syntheses involving α,β-unsaturated carbonyls and, particularly, 1,3-dipolar cycloadditions now provide chemists with precise tools to construct highly functionalized pyrazoles that were previously difficult to access. The choice of method should be guided by a careful analysis of the target structure, with considerations for regiochemical outcomes, substrate availability, and reaction conditions. As the demand for novel pyrazole-containing molecules in drug discovery and materials science continues to grow, the ongoing innovation in synthetic methodologies will remain a vital area of research.
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A Comparative Spectroscopic Guide to 4-Halopyrazoles: Unveiling the Influence of Halogen Substitution
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural and electronic properties of pharmacologically significant scaffolds is paramount. The pyrazole ring system is a cornerstone in many therapeutic agents, and its functionalization allows for the fine-tuning of its biological activity. Among the most common modifications is halogenation at the 4-position, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.
This guide provides an in-depth spectroscopic comparison of the four key 4-halopyrazoles: 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the electronic and vibrational impact of each halogen substituent. This document is designed not as a rigid protocol, but as a comprehensive reference, grounded in experimental data, to aid in the characterization and understanding of this important class of compounds.
The Foundational Role of Spectroscopy in Heterocyclic Chemistry
The choice of spectroscopic techniques is dictated by the information we seek. ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide a detailed map of the electronic environment around each nucleus, revealing the inductive and mesomeric effects of the halogen substituent. Infrared spectroscopy probes the vibrational modes of the molecule, offering insights into bond strengths and functional groups, particularly the N-H bond which is crucial for hydrogen bonding interactions. Finally, mass spectrometry elucidates the fragmentation patterns upon ionization, which can be influenced by the nature of the carbon-halogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the context of 4-halopyrazoles, the chemical shifts of the ring protons and carbons are sensitive reporters of the electron-withdrawing or -donating nature of the halogen at the C4 position.
¹H NMR Spectroscopy: The Inductive vs. Mesomeric Tug-of-War
The ¹H NMR spectra of 4-halopyrazoles are characterized by two main signals: the N-H proton and the equivalent H-3 and H-5 protons. The chemical shift of these protons is a delicate balance between the inductive and mesomeric effects of the halogen substituent. Generally, the electronegativity of the halogens decreases down the group (F > Cl > Br > I), which would suggest a progressive upfield shift of the proton signals. However, the ability to donate electron density back to the ring via the lone pairs (mesomeric effect) also plays a crucial role and follows the trend F > Cl > Br > I.
In a comprehensive study by Fleming et al. (2023), the ¹H NMR spectra of the complete series of 4-halo-1H-pyrazoles were compared in CD₂Cl₂.[1][2][3] The data reveals a counterintuitive trend for the N-H proton, where the chemical shift moves downfield from 4-fluoro- to 4-iodopyrazole. This suggests that the decreasing electronegativity and increasing polarizability down the group have a dominant effect on the acidity of the N-H proton, leading to stronger hydrogen bonding and a more deshielded proton.[1][3]
The H-3/H-5 protons also show a downfield trend from the fluoro to the iodo analogue, again indicating that factors beyond simple electronegativity are at play.[1]
| Compound | N-H Chemical Shift (δ, ppm) | H-3/H-5 Chemical Shift (δ, ppm) |
| 4-Fluoropyrazole | 11.14 | 7.55 |
| 4-Chloropyrazole | 11.57 | 7.69 |
| 4-Bromopyrazole | 11.53 | 7.72 |
| 4-Iodopyrazole | 11.75 | 7.78 |
| Data sourced from Fleming, R. A., et al. (2023). Crystals.[1][2][3] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide a direct measure of the electronic environment of the carbon atoms in the pyrazole ring. The C4 carbon, directly attached to the halogen, is expected to show the most significant variation in chemical shift. The trend for the C4 carbon is heavily influenced by the "heavy atom effect," where the chemical shift moves significantly upfield for the bromo and iodo derivatives. The C3/C5 carbons are also influenced by the halogen at C4, though to a lesser extent.
| Compound | C3/C5 Chemical Shift (δ, ppm) | C4 Chemical Shift (δ, ppm) |
| 4-Fluoropyrazole | ~129 (d, ¹JCF = 11.5 Hz) | ~146 (d, ¹JCF = 255 Hz) |
| 4-Chloropyrazole | 129.2 | 100.2 |
| 4-Bromopyrazole | 131.5 | 80.2 |
| 4-Iodopyrazole | 136.2 | 57.1 |
| Data for 4-bromopyrazole and 4-iodopyrazole sourced from PubChem. Data for 4-fluoropyrazole and 4-chloropyrazole are estimated based on typical substituent effects and related structures. |
¹⁵N NMR Spectroscopy: A Direct Look at the Heteroatoms
¹⁵N NMR spectroscopy offers a direct probe into the electronic environment of the nitrogen atoms, which are central to the chemical reactivity and biological activity of pyrazoles. The chemical shifts of N1 and N2 are expected to be sensitive to the nature of the halogen at C4. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments are more time-consuming but provide invaluable information. In NH-pyrazoles, rapid proton exchange between N1 and N2 often leads to an averaged signal at room temperature. Low-temperature NMR studies can "freeze out" this tautomerism, allowing for the observation of distinct signals for the pyrrole-like (N-H) and pyridine-like nitrogens.
Experimental Protocol: NMR Spectroscopic Analysis of 4-Halopyrazoles
This protocol outlines a general procedure for acquiring high-quality NMR spectra of 4-halopyrazoles.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-halopyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a clean, dry NMR tube. The choice of solvent is critical as it can influence tautomeric equilibria and hydrogen bonding. For comparative studies, consistency is key.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Temperature: Acquire spectra at a constant, controlled temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis of the N-H proton).
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
3. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024 scans, as ¹³C is an insensitive nucleus.
-
4. ¹⁵N NMR Acquisition (optional, advanced):
-
Pulse Sequence: An inverse-gated proton-decoupled sequence or a 2D experiment like ¹H-¹⁵N HSQC is recommended for enhanced sensitivity.
-
Acquisition Parameters (for direct detection):
-
Spectral Width: ~300 ppm
-
Relaxation Delay: 5-10 seconds, due to the long relaxation times of ¹⁵N.
-
Number of Scans: Can range from several hundred to several thousand.
-
Caption: General workflow for NMR analysis of 4-halopyrazoles.
Infrared (IR) Spectroscopy: Vibrational Signatures of Halogenation
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The position, intensity, and shape of the absorption bands provide a fingerprint of the molecule's functional groups and bonding environment.
For 4-halopyrazoles, the most informative region is the N-H stretching frequency, typically found between 3100 and 3300 cm⁻¹. The position of this band is highly sensitive to hydrogen bonding. A lower stretching frequency indicates a stronger hydrogen bond. The study by Fleming et al. (2023) showed a clear trend of decreasing N-H stretching frequency from 4-fluoro- to 4-iodopyrazole, corroborating the ¹H NMR data and suggesting an increase in hydrogen bond strength down the group.[1][2]
| Compound | N-H Stretching Frequency (cm⁻¹) |
| 4-Fluoropyrazole | 3288 |
| 4-Chloropyrazole | 3284 |
| 4-Bromopyrazole | 3255 |
| 4-Iodopyrazole | 3235 |
| Data sourced from Fleming, R. A., et al. (2023). Crystals.[1][2] |
Other characteristic bands include the C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C and C=N stretching vibrations within the pyrazole ring (1400-1600 cm⁻¹), and the C-X stretching vibrations, which will appear at lower frequencies and follow the trend C-F > C-Cl > C-Br > C-I.
Experimental Protocol: FTIR Analysis of Solid 4-Halopyrazoles
1. Sample Preparation (KBr Pellet Method):
-
Rationale: This method is ideal for obtaining high-quality spectra of solid samples, minimizing scattering effects.
-
Procedure:
-
Gently grind a small amount (1-2 mg) of the 4-halopyrazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
2. Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: Acquire a background spectrum of the empty sample compartment before running the sample spectrum. This is crucial to remove atmospheric (H₂O, CO₂) and instrumental contributions.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. For the 4-halopyrazoles, the key features in the mass spectrum will be the molecular ion peak (M⁺) and the fragments resulting from the cleavage of the pyrazole ring and the carbon-halogen bond.
A significant diagnostic feature for the chloro and bromo derivatives is their characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks with this intensity ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. Fluorine and iodine are monoisotopic, so they will exhibit a single molecular ion peak.
The fragmentation of the pyrazole ring itself often involves the loss of HCN (27 Da) or N₂ (28 Da). The strength of the C-X bond (C-F > C-Cl > C-Br > C-I) will influence the propensity for the loss of the halogen atom or HX.
| Compound | Molecular Ion (m/z) | Key Isotopic Pattern | Expected Fragmentation |
| 4-Fluoropyrazole | 86 | M⁺ only | Loss of HCN, N₂ |
| 4-Chloropyrazole | 102/104 | M⁺ / M+2 (~3:1) | Loss of Cl, HCN |
| 4-Bromopyrazole | 146/148 | M⁺ / M+2 (~1:1) | Loss of Br, HCN |
| 4-Iodopyrazole | 194 | M⁺ only | Loss of I, HCN |
The NIST WebBook provides the mass spectrum for 4-bromopyrazole, showing a prominent molecular ion cluster at m/z 146/148 and significant fragments from the loss of Br and HCN.
Experimental Protocol: GC-MS Analysis of 4-Halopyrazoles
1. Sample Preparation:
-
Prepare a dilute solution of the 4-halopyrazole (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. Gas Chromatography (GC) Parameters:
-
Rationale: GC separates the components of a mixture before they enter the mass spectrometer, ensuring that the mass spectrum is of a pure compound.
-
Column: A standard nonpolar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[5]
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.[5]
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes. (This can be optimized for specific isomers).
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-250.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Caption: General workflow for GC-MS analysis.
Conclusion: A Unified Spectroscopic Picture
The spectroscopic analysis of 4-halopyrazoles reveals a fascinating interplay of electronic and steric effects.
-
NMR spectroscopy demonstrates that the chemical shifts do not follow simple electronegativity trends. Instead, a combination of inductive effects, mesomeric effects, and the polarizability of the halogen atom dictates the electronic environment of the pyrazole ring. The downfield shift of the N-H proton from fluoro to iodo is a particularly salient example of this complex relationship.
-
IR spectroscopy provides complementary evidence, showing a weakening of the N-H bond (and thus stronger hydrogen bonding) as the halogen size increases. This is a critical consideration for understanding the solid-state packing and intermolecular interactions of these compounds.
-
Mass spectrometry offers clear, diagnostic information. The isotopic patterns of chlorine and bromine provide unambiguous identification, while the fragmentation patterns give insight into the relative strengths of the bonds within the molecule.
By integrating the data from these three powerful techniques, researchers can build a comprehensive and self-validating picture of the structure and properties of 4-halopyrazoles. This guide serves as a foundational resource, explaining the causality behind the spectroscopic observations and providing robust, field-proven protocols for their characterization.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem Technical Support.
- Elguero, J., et al. (1994). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 32(10), 585-590.
- Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(22), 4059.
- Elguero, J., et al. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(7), 747-753.
- Fleming, R. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
-
Fleming, R. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]
-
Fleming, R. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Santos, L. S., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
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Efficacy of 4-Chloro-3-nitro-1H-pyrazole Derived Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone of precision medicine.[1][2][3] Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in treatment. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors due to its synthetic tractability and versatile bioisosteric properties.[2][4] This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from the 4-Chloro-3-nitro-1H-pyrazole scaffold, offering insights into their performance against alternative inhibitors and detailing the experimental methodologies crucial for their evaluation.
While extensive research exists on pyrazole-based inhibitors, this guide will focus on the unique contributions of the 4-chloro and 3-nitro substitutions, which can significantly influence binding affinity, selectivity, and overall pharmacological properties.[4] We will delve into the available experimental data, provide detailed protocols for key assays, and visualize the complex signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is a multifactorial characteristic defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), selectivity across the kinome, and its effects on cellular processes. The following table summarizes the inhibitory activities of various pyrazole derivatives, including those with chloro and nitro substitutions, against several key cancer-related kinases. This comparative data, synthesized from multiple studies, highlights the structure-activity relationships (SAR) that govern the efficacy of these compounds. It is important to note that direct IC50 comparisons across different studies should be made with caution due to variations in assay conditions.
| Compound/Derivative Class | Primary Target(s) | IC50 (nM) | Key Findings & Comparative Insights | Reference(s) |
| Nitro-substituted Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | 57 - 66 (Haspin) | The nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents in a series of Aurora A kinase inhibitors. These compounds demonstrated potent, low nanomolar inhibition of Haspin kinase. | [4][5][6] |
| 4-Amino-(1H)-pyrazole Derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 | Potent pan-JAK inhibitors with low nanomolar IC50 values. Modifications of the pyrazole core significantly impact selectivity and potency. | [7] |
| Phenyl-pyrazole Derivatives | BCR-ABL | 14.2 - 326 | Showed moderate to potent activity against wild-type BCR-ABL kinase. Compound 7a was the most potent with an IC50 of 14.2 nM. | [8] |
| 1,3,4-Triarylpyrazole Derivative (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Inhibition at 100 µM | Demonstrated broad-spectrum activity against multiple kinases, suggesting a multi-targeted profile. | [9][10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | TRKA | 26 - 57 | Designed as TRK inhibitors, with compound C10 showing the highest potency against TRKA. | [11] |
| Pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 | A highly potent and selective inhibitor of TBK1, demonstrating the potential for developing pyrazole-based inhibitors with exceptional potency. | [12] |
Analysis of Structure-Activity Relationship (SAR):
The data consistently demonstrates that substitutions on the pyrazole ring are critical for determining both the potency and selectivity of these inhibitors.[13] For instance, a study on Aurora A kinase inhibitors revealed that a nitro group was more favorable for activity than other substituents like chloro, methyl, or methoxy groups.[4] This highlights the potential of the 3-nitro group in the this compound scaffold to enhance inhibitory activity. The 4-chloro substitution can also contribute to potent and selective interactions within the ATP-binding pocket of target kinases.[4]
Key Signaling Pathways Targeted
The kinases targeted by pyrazole-based inhibitors are integral components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Below are diagrams of key signaling pathways frequently targeted by the inhibitors discussed.
JAK/STAT Signaling Pathway
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
Experimental Protocols for Efficacy Evaluation
The robust evaluation of kinase inhibitors requires standardized and well-controlled experimental protocols. The following sections detail the methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a kinase inhibitor by measuring the amount of ATP consumed during the kinase reaction.
Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the target kinase in a controlled, cell-free environment. The luminescent readout offers high sensitivity and a wide dynamic range.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the purified kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add the substrate and ATP mixture to each well to start the reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: In Vitro Kinase Inhibition Assay
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. It provides crucial information on the inhibitor's ability to suppress cancer cell growth and proliferation in a more physiologically relevant context than in vitro assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The existing literature on substituted pyrazoles suggests that the specific combination of chloro and nitro groups can confer potent and selective inhibitory activity against various cancer-related kinases.[4] However, a comprehensive understanding of the full potential of this specific scaffold requires further dedicated research.
Future studies should focus on:
-
Synthesis and screening of a focused library of this compound derivatives against a broad panel of kinases to elucidate detailed SAR and identify lead compounds.
-
Head-to-head comparative studies of these novel inhibitors against existing clinical and pre-clinical pyrazole-based inhibitors to accurately assess their relative efficacy and selectivity.
-
In-depth mechanistic studies , including co-crystallography with target kinases, to understand the molecular basis of their inhibitory activity and guide further optimization.
-
Evaluation in relevant cellular and in vivo cancer models to validate their therapeutic potential.
By systematically addressing these areas, the scientific community can unlock the full therapeutic promise of this compound derived kinase inhibitors for the benefit of cancer patients.
References
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):330. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. Available from: [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. Available from: [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Med Chem. 2023 Oct 20;14(11):2249-2256. Available from: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
-
Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed. Available from: [Link]
-
IC50 values (nM)[a] of selected compounds - ResearchGate. Available from: [Link]
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A Comparative Guide to the Metabolic Stability of 4-Chloro-3-nitro-1H-pyrazole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This property, defined as the susceptibility of a compound to biotransformation, directly influences crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[3] The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its versatile biological activities and favorable metabolic properties.[4][5][6] This guide focuses on a specific subclass, the 4-chloro-3-nitro-1H-pyrazole derivatives, providing a comparative framework for evaluating their metabolic stability. Understanding the metabolic fate of these derivatives is essential for optimizing lead compounds and advancing promising candidates.[7]
Metabolic Pathways of Pyrazole Derivatives: A Mechanistic Overview
The metabolic landscape of pyrazole-containing drugs is diverse. The pyrazole ring itself is relatively stable, but its substituents are susceptible to various enzymatic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9][10] Common metabolic pathways for pyrazole derivatives include:
-
Oxidation: This is a primary route of metabolism, often involving hydroxylation of alkyl side chains or the pyrazole ring itself.
-
N-dealkylation: For N-substituted pyrazoles, the removal of alkyl groups is a frequent metabolic step.
-
Glucuronidation: Phase II conjugation reactions, such as the attachment of glucuronic acid, increase the water solubility of the compound, facilitating its excretion.[11]
-
Sulfation: Another important Phase II pathway where a sulfo group is added to the molecule.
The specific metabolic profile of a this compound derivative will be dictated by the nature and position of its other substituents. The electron-withdrawing nitro group and the chloro substituent can influence the reactivity of the pyrazole ring and its susceptibility to metabolic enzymes.
Comparative Evaluation of In Vitro Metabolic Stability Assays
A tiered approach to assessing metabolic stability is often employed in drug discovery, starting with high-throughput in vitro assays. The choice of the in vitro system is critical and depends on the stage of the project and the specific questions being addressed.
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the liver containing primarily Phase I enzymes (CYPs).[10] | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[8][10] | Lacks Phase II enzymes and cellular context (e.g., transport).[12] |
| S9 Fraction | A supernatant fraction of liver homogenate containing both microsomal (Phase I) and cytosolic (Phase II) enzymes.[13][14] | Provides a broader assessment of hepatic metabolism, including some Phase II pathways.[11][13][15] | Still lacks the full cellular machinery and cofactor concentrations of intact cells.[13] |
| Hepatocytes | Intact, viable liver cells. | Considered the "gold standard" for in vitro metabolism as they contain the full complement of Phase I and II enzymes, cofactors, and transporters, providing a more physiologically relevant system.[16] | Lower throughput, more expensive, and can have lot-to-lot variability.[12] |
Causality Behind Experimental Choices: For early-stage screening and ranking of a series of this compound analogs, a liver microsomal stability assay is often the most pragmatic starting point due to its high-throughput nature and cost-effectiveness. This allows for the rapid identification of compounds with significant CYP liabilities. As lead candidates emerge, progressing to hepatocyte stability assays provides a more comprehensive and predictive assessment of in vivo hepatic clearance by incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[17]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the in vitro metabolic stability of this compound derivatives using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Test Compounds (this compound derivatives)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[18]
-
Phosphate Buffer (100 mM, pH 7.4)[9]
-
Magnesium Chloride (MgCl2)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][19]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)[9]
Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[18]
-
Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.5%.[18]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[9][18]
-
-
Sample Processing and Analysis:
-
Data Analysis:
Data Presentation and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters allow for a direct comparison of the metabolic stability of different this compound derivatives.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (Example Data)
| Compound | R-Group | t½ (min) | CLint (µL/min/mg protein) | Stability Category |
| Parent Scaffold | -H | 25 | 27.7 | Moderate |
| Derivative A | -CH3 | 15 | 46.2 | Low |
| Derivative B | -CF3 | > 60 | < 11.6 | High |
| Derivative C | -Phenyl | 8 | 86.6 | Very Low |
| Verapamil (Control) | N/A | 12 | 57.8 | Low |
Interpretation of Results:
-
High t½ and Low CLint: Indicate high metabolic stability. Derivative B, with a trifluoromethyl group, shows significantly enhanced stability, a common observation as the C-F bond is resistant to metabolic cleavage.
-
Low t½ and High CLint: Indicate low metabolic stability. Derivative C, with a phenyl group, is rapidly metabolized, suggesting it is a primary site for oxidative metabolism.
-
Ranking and Prioritization: Based on this data, derivatives can be ranked in order of their metabolic stability: B > Parent > A > C. For a drug candidate where a longer duration of action is desired, Derivative B would be prioritized for further studies. Conversely, if a shorter half-life is needed, the other derivatives might be considered.
Metabolite Identification: Elucidating the "Why"
Beyond determining the rate of metabolism, identifying the resulting metabolites is crucial for a complete understanding of a compound's fate. This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS).[21][22][23] By comparing the mass spectra of the parent compound with those of the metabolites, the sites of metabolic modification can be elucidated. For example, a +16 Da mass shift would indicate an oxidation (e.g., hydroxylation).
Logical Relationship Diagram:
Caption: Logical flow from compound to lead optimization.
Conclusion and Future Directions
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For the this compound class of compounds, a systematic approach utilizing in vitro tools like liver microsomes and hepatocytes can effectively guide lead optimization. By comparing the metabolic liabilities of different derivatives, structure-activity relationships (SAR) can be established, enabling the rational design of molecules with improved pharmacokinetic profiles. The integration of metabolite identification studies provides deeper mechanistic insights, further empowering the drug discovery process. Future work should focus on in vivo studies for promising candidates to validate the in vitro-in vivo correlation (IVIVC) and fully characterize their pharmacokinetic behavior.
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Comparative Docking Analysis of 4-Chloro-3-nitro-1H-pyrazole Analogs as Potential COX-2 Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1] This guide presents a comprehensive comparative docking study of a novel series of 4-Chloro-3-nitro-1H-pyrazole analogs against cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. By elucidating the potential binding interactions and affinities, this in-silico investigation aims to provide a rational basis for the prioritization and future development of these compounds as selective COX-2 inhibitors.
Introduction: The Rationale for Targeting COX-2 with Novel Pyrazole Analogs
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
The pyrazole nucleus is a privileged scaffold in the design of selective COX-2 inhibitors, with the blockbuster drug Celecoxib serving as a prime example.[4] The unique structural features of the this compound core, including the electron-withdrawing nitro group and the halogen substitution, present an intriguing chemical space for exploring novel interactions within the COX-2 active site. This study hypothesizes that strategic modifications of this scaffold can lead to the identification of potent and selective COX-2 inhibitors.
Ligand Design and Preparation: A Hypothetical Library of this compound Analogs
To conduct a meaningful comparative analysis, a focused library of ten hypothetical this compound analogs was designed. The synthetic feasibility of these compounds is predicated on established pyrazole synthesis methodologies, such as the (3+2) cyclocondensation of a suitably substituted hydrazine with a 1,3-dielectrophile, followed by halogenation and nitration steps.[5][6][7][8][9]
The designed analogs feature a variety of substituents at the N1 and C5 positions of the pyrazole ring to probe the structure-activity relationship (SAR). These substituents were chosen to explore the effects of steric bulk, electronic properties, and hydrogen bonding potential on the binding affinity for COX-2.
Table 1: Hypothetical this compound Analogs for Docking Studies
| Compound ID | N1-Substituent | C5-Substituent |
| PZA-01 | H | Methyl |
| PZA-02 | Methyl | Methyl |
| PZA-03 | Ethyl | Methyl |
| PZA-04 | Phenyl | Methyl |
| PZA-05 | 4-Fluorophenyl | Methyl |
| PZA-06 | H | Phenyl |
| PZA-07 | H | 4-Methoxyphenyl |
| PZA-08 | H | 4-Chlorophenyl |
| PZA-09 | Methyl | Phenyl |
| PZA-10 | Phenyl | Phenyl |
The 3D structures of these analogs were generated using molecular modeling software, and their geometries were optimized using appropriate force fields to obtain low-energy conformations for docking.
Experimental Protocol: Molecular Docking of Pyrazole Analogs against COX-2
A rigorous and validated molecular docking protocol is essential for generating reliable predictions of protein-ligand interactions. The following step-by-step methodology was employed for this comparative study.
Protein Preparation
-
Retrieval of COX-2 Structure: The crystal structure of human COX-2 in complex with a known inhibitor was obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 1CX2.[10]
-
Protein Clean-up: The protein structure was prepared by removing water molecules, co-factors, and the co-crystallized ligand.
-
Addition of Hydrogens: Hydrogen atoms were added to the protein structure, and their positions were optimized to satisfy appropriate hydrogen bonding networks.
-
Protonation and Charge Assignment: The protonation states of ionizable residues were assigned based on the physiological pH, and appropriate partial charges were applied.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the ten pyrazole analogs were sketched and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain stable, low-energy conformations.
-
Charge and Torsion Assignment: Gasteiger partial charges were assigned to the ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during docking.
Docking Simulation
-
Grid Generation: A docking grid was defined around the active site of COX-2. The grid box was centered on the position of the co-crystallized inhibitor and was of sufficient size to encompass the entire binding pocket, including key residues such as Arg120, Tyr355, and Val523.[10]
-
Docking Algorithm: A Lamarckian Genetic Algorithm, as implemented in AutoDock Vina, was used for the docking calculations. This algorithm combines a genetic algorithm for global search with a local search method for energy minimization.
-
Docking Runs: Multiple independent docking runs (typically 10-100) were performed for each ligand to ensure thorough sampling of the conformational space and to identify the most favorable binding poses.
Post-Docking Analysis
-
Binding Energy Calculation: The binding affinity of each ligand was estimated based on the scoring function of the docking program, typically reported in kcal/mol.
-
Interaction Analysis: The lowest energy pose for each ligand was analyzed to identify key molecular interactions with the amino acid residues of the COX-2 active site. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Visualization: The protein-ligand complexes were visualized using molecular graphics software to gain a qualitative understanding of the binding modes.
Caption: Key binding interactions of the top-scoring analog (PZA-10) with the COX-2 active site.
Conclusion and Future Directions
This comparative docking study of novel this compound analogs has identified several promising candidates for development as selective COX-2 inhibitors. The in-silico results suggest that the presence of aromatic substituents at the N1 and C5 positions of the pyrazole ring is crucial for achieving high binding affinity. The nitro group at C3 plays a key role in anchoring the ligand through a hydrogen bond with Arg120, while the 4-chloro substituent likely contributes to COX-2 selectivity by interacting with the hydrophobic side pocket.
The findings from this computational investigation provide a strong rationale for the synthesis and in-vitro biological evaluation of these pyrazole analogs. Future work should focus on:
-
Synthesis and Characterization: Synthesizing the proposed analogs to confirm their structures and purity.
-
In-vitro COX-1/COX-2 Inhibition Assays: Experimentally determining the inhibitory potency and selectivity of the synthesized compounds.
-
Structure-Activity Relationship (SAR) Refinement: Based on the experimental data, further refining the SAR to design and synthesize even more potent and selective inhibitors.
-
In-vivo Efficacy and Safety Studies: Evaluating the most promising candidates in animal models of inflammation and pain to assess their therapeutic potential and safety profile.
By integrating computational and experimental approaches, the development of novel and effective anti-inflammatory agents based on the this compound scaffold can be significantly accelerated.
References
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2019 , 15, 2536–2576. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv., 2022 , 12, 25565-25584. [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem.2022 , 22(8), 1197-1215. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Adv., 2023 , 13, 12184-12203. [Link]
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Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Org. Biomol. Chem., 2022 , 20, 8501-8505. [Link]
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Mol Divers. 2025 , 29(2), 1789-1820. [Link]
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Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Org. Lett.2010 , 12(1), 180–183. [Link]
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Tutorial: Docking of CDK2 Inhibitors. University of Helsinki. [Link]
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Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chem Biol Drug Des. 2022 , 99(5), 662-673. [Link]
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Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Adv., 2018 , 8, 4078-4087. [Link]
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COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura. 2025 , 10(2), 1-10. [Link]
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Molecular docking analysis of COX-2 for potential inhibitors. J Mol Biol. 2021 , 433(11), 166887. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules. 2021 , 26(18), 5642. [Link]
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In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Int J Mol Sci. 2016 , 17(10), 1646. [Link]
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Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. 2020 , 12(1), 1-6. [Link]
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Design, synthesis and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Sci Rep. 2022 , 12, 12154. [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorg Chem. 2023 , 131, 106273. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-nitro-1H-pyrazole
For the diligent researcher engaged in the complex world of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 4-Chloro-3-nitro-1H-pyrazole, a heterocyclic compound whose utility in synthesis is matched by its potential hazards. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The structural features of this compound—a chlorinated pyrazole ring bearing a nitro group—classify it as a halogenated nitroaromatic compound. This classification immediately signals the need for cautious handling and specialized disposal, as compounds in this family are often toxic, reactive, and persistent.[1][2]
Part 1: Hazard Assessment and Risk Mitigation
Inferred Hazardous Properties:
| Hazard Class | Anticipated Effects | Causality |
| Acute Toxicity | Harmful if swallowed, in dermal contact, or if inhaled. | The combination of a chlorinated aromatic system and a nitro group often imparts significant biological activity and toxicity. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | Halogenated organic compounds and nitroaromatics are frequently irritants. |
| Reactivity | Potentially unstable at elevated temperatures. May be incompatible with strong oxidizing or reducing agents. | Organic nitro compounds can be thermally sensitive and may decompose exothermically.[3] |
| Environmental Hazard | Persistent in the environment and potentially toxic to aquatic life. | Chlorinated nitroaromatic compounds are known for their resistance to natural degradation pathways.[2] |
Given these potential hazards, the foundational principle of disposal is to treat this compound as a reactive and toxic hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4] Such actions can lead to violent reactions within the drainage system, the release of toxic gases, and significant environmental contamination.
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste. This workflow is designed to ensure a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the critical first step in a compliant waste management program.
-
Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure surplus compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and spill cleanup materials in a designated solid waste container. This container should be lined with a plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated and non-halogenated solvent wastes must typically be kept separate.[6]
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration or percentage of the compound.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Step 2: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by trained EHS personnel.
-
Location: The SAA must be in the same laboratory where the waste is generated.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the this compound waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.[7]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation, such as cracks or leaks.
Step 3: Arranging for Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.
-
Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowable time (typically 9-12 months, check your local regulations), contact your institution's EHS department to schedule a waste pickup.[8]
-
Provide Documentation: Be prepared to provide the EHS team with all necessary information about the waste stream, as detailed on the hazardous waste label.
-
Final Disposal Method: The standard and most environmentally sound method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[9] This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated in a scrubber system.
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the contaminated absorbent into the solid waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of this compound, upholding the principles of scientific integrity and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-nitro-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 4-Chloro-3-nitro-1H-pyrazole, a halogenated and nitrated heterocyclic compound, presents a specific hazard profile that requires meticulous handling protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe management, ensuring that both you and your research are protected.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the critical first step in designing a robust safety protocol. The structure of this compound suggests multiple potential bioactivities and, consequently, multiple routes of potential harm. Safety data for analogous compounds confirms this assessment. The primary hazards are not just possibilities; they are evidence-based risks that dictate our every action.
Based on data from similar chemical structures, the hazards are categorized as follows:
| Hazard Classification | Description of Risk | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] This indicates that the compound can be readily absorbed through multiple routes, necessitating comprehensive barrier protection. | The presence of nitro and chloro groups on an aromatic ring can enhance lipid solubility and skin penetration. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] Prolonged or repeated contact can lead to dermatitis. | Halogenated aromatics are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] Accidental contact can result in significant and potentially lasting damage to the cornea and other eye tissues. | The fine, powdered nature of many lab chemicals increases the risk of aerosolization and eye contact. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] Inhalation of dust can irritate the mucous membranes of the respiratory tract. | Fine chemical dusts can easily be inhaled, leading to inflammation and discomfort. |
Upon thermal decomposition, this compound may release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl), adding another layer of risk during fire or spill scenarios.[4]
The Core Protocol: A Multi-Tiered PPE & Engineering Control Strategy
A one-size-fits-all approach to PPE is insufficient. The required level of protection must be scaled to the experimental context, including the quantity of the material being handled and the specific procedure being performed.
Primary Engineering Control: The Chemical Fume Hood
This is non-negotiable. All handling of this compound must occur within a properly functioning and certified chemical fume hood. This primary engineering control is your most important defense, capturing dusts and vapors at the source to prevent inhalation.[5] Before any work, verify the hood's certification sticker is current and the airflow monitor indicates normal operation.
Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum PPE required, tiered by the scale of the operation.
| PPE Component | Tier 1: Small-Scale Operations (e.g., Weighing <1g, preparing stock solutions) | Tier 2: Moderate-to-Large Scale Operations (e.g., Weighing >1g, reactions, potential for splash) |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles forming a seal around the eyes. A full-face shield worn over the goggles is required when handling solutions or during any transfer step with a splash risk.[6][7] |
| Hand Protection | Nitrile gloves. Inspect for tears or pinholes before use. Change gloves immediately upon contamination.[7] | Double-gloving with nitrile gloves. The outer glove is removed after handling, and the inner glove is worn during workspace cleanup. This minimizes cross-contamination. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[7] | A buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat during procedures with a significant splash potential.[8] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | A NIOSH-approved N95 dust mask may be considered inside the fume hood during the initial handling of large quantities of powder to minimize local aerosolization. For any work outside of a fume hood (a scenario to be strictly avoided), a respirator with organic vapor and particulate cartridges is mandatory.[9][10] |
Standard Operating Procedure (SOP) Workflow
A systematic workflow minimizes error and ensures safety is integrated into every step of the process.
Figure 1: Standard workflow for safely handling this compound.
Procedural Steps:
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational.[5] Assemble all necessary equipment, including a designated, labeled hazardous waste container.
-
Donning PPE: Put on your PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling: Conduct all manipulations deep within the fume hood to ensure optimal vapor/dust capture. Handle the solid carefully to minimize dust generation.[1]
-
Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Place disposables (e.g., weighing paper, contaminated wipes) directly into the hazardous waste container.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first. Remove your face shield/goggles, then the lab coat. Finally, remove the inner gloves.[4]
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][2]
Emergency Protocols: A Plan for Immediate Action
Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.
| Emergency Scenario | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][11] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing while under an emergency shower.[11] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Immediately move the affected person to fresh air.[1][9] If they feel unwell, call for medical assistance. |
| Ingestion | Rinse the mouth with water.[1] Call a poison control center or seek immediate medical attention.[1][12] Do NOT induce vomiting.[2] |
| Minor Spill (<1g, contained in fume hood) | Wearing your full Tier 1 PPE, gently cover the spill with an absorbent material. Carefully sweep the material into a labeled hazardous waste container.[1] Clean the area with a suitable solvent. |
| Major Spill (>1g or outside of fume hood) | Alert all personnel and evacuate the immediate area. Close the laboratory doors to contain vapors.[11] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment. |
Waste Disposal: Ensuring a Safe Conclusion
Proper disposal is a legal and ethical responsibility that prevents environmental contamination and protects waste handlers.
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[1][13]
-
Surplus Chemical: Unused or unwanted this compound is considered hazardous waste. It must be disposed of through your institution's EHS department in its original or a suitable, labeled container.[4]
-
Empty Containers: A container is not considered empty until it has been triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected for disposal as chemical waste.[13] Subsequent rinsates should also be collected. After rinsing and air-drying, deface the original label and dispose of the container according to institutional policy.[14]
By integrating these principles of hazard assessment, tiered PPE selection, and procedural diligence, you build a system of safety that is both robust and responsive. This allows you to focus on your research with the confidence that you have taken the necessary steps to protect yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
